O-1602 (Standard)
Description
BenchChem offers high-quality O-1602 (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-1602 (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-10(2)14-6-5-11(3)7-15(14)17-12(4)8-13(18)9-16(17)19/h7-9,14-15,18-19H,1,5-6H2,2-4H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZOUSULXZNDJH-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018640 | |
| Record name | O-1602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317321-41-8 | |
| Record name | 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317321-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-1602 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317321418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-1602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-1602 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59F4R2N5N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
O-1602 mechanism of action in neurons
An In-depth Technical Guide to the Neuronal Mechanism of Action of O-1602
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
O-1602 is a synthetic, cannabidiol-like compound that has garnered significant interest for its distinct pharmacological profile, acting independently of the classical cannabinoid receptors CB1 and CB2.[1][2][3] This document provides a comprehensive technical overview of the neuronal mechanism of action of O-1602. It details its primary molecular targets, the associated signaling cascades, and its functional effects on neuronal activity. This guide synthesizes key quantitative data, presents detailed experimental methodologies for investigating its action, and provides visual representations of the underlying pathways to facilitate a deeper understanding for research and development applications.
Molecular Targets of O-1602
O-1602 primarily exerts its effects through two orphan G protein-coupled receptors (GPCRs), often referred to as atypical cannabinoid receptors. It shows negligible affinity for CB1 and CB2 receptors.[4]
-
G Protein-Coupled Receptor 55 (GPR55): O-1602 is a potent and selective agonist for GPR55.[4][5] It activates GPR55 at nanomolar concentrations, making this receptor the principal target for its biological activities.
-
G Protein-Coupled Receptor 18 (GPR18): O-1602 is also characterized as a biased agonist at GPR18.[1][6] This biased agonism implies that O-1602 activates specific downstream signaling pathways (e.g., calcium mobilization and ERK activation) without engaging others (e.g., β-arrestin recruitment).[6][7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative metrics defining the interaction of O-1602 with its primary neuronal targets and its functional consequences.
Table 1: Receptor Binding Affinity and Potency of O-1602
| Target Receptor | Assay Type | Species | Cell Line | Parameter | Value | Reference(s) |
| GPR55 | [³⁵S]GTPγS Binding | Human | HEK293 | EC₅₀ | 13 nM | |
| GPR55 | [³⁵S]GTPγS Binding | Human | HEK293 | EC₅₀ | 1.4 nM | [8] |
| CB1 | [³⁵S]GTPγS Binding | Human | HEK293 | EC₅₀ | > 30,000 nM | |
| CB2 | [³⁵S]GTPγS Binding | Human | HEK293 | EC₅₀ | > 30,000 nM | |
| GPR18 | Calcium Mobilization | Human | HEK293 | - | Concentration-dependent increase | [2][7] |
| GPR18 | ERK1/2 Phosphorylation | Human | HEK293 | - | Concentration-dependent increase | [2][7] |
Table 2: Functional Effects of O-1602 in Neurons
| Neuronal Model | Effect Measured | O-1602 Concentration | Result | Reference(s) |
| Rat Hippocampal Slices (CA1 Pyramidal Neurons) | Miniature Excitatory Postsynaptic Current (mEPSC) Frequency | 100 nM | Increased frequency by 118 ± 33% | [9] |
| Rat Arthritic Joint Afferents | Movement-evoked firing of nociceptive C-fibers | Not specified | Significant reduction in firing | [10][11] |
| Mouse Myenteric Neurons (Colon) | Electrically-evoked contractions | Not specified | Concentration-dependent reduction (~60%) | [4] |
Signaling Pathways Activated by O-1602 in Neurons
Activation of GPR55 and GPR18 by O-1602 initiates distinct intracellular signaling cascades that converge on key downstream effectors, ultimately modulating neuronal function.
GPR55-Mediated Signaling
GPR55 couples primarily to Gαq and Gα12/13 proteins.[3][6] Upon activation by O-1602, GPR55 initiates parallel signaling branches:
-
Calcium Mobilization: Activation of the Gαq pathway leads to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ from intracellular stores.[7] This presynaptic calcium elevation is a key mechanism for the observed enhancement of neurotransmitter release.[9]
-
RhoA and ERK Activation: Activation of the Gα12/13 pathway engages the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[3][8] This pathway, along with PLC/PKC signaling, converges to activate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1]
References
- 1. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 2. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid Receptors and Their Ligands: Beyond CB1 and CB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
O-1602: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-1602 is a synthetic, cannabidiol-like molecule that has garnered significant attention in pharmacological research due to its distinct activity profile. Unlike classical cannabinoids, O-1602 exhibits negligible affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, it functions as a potent and selective agonist for the orphan G protein-coupled receptor 55 (GPR55). This technical guide provides an in-depth overview of the biological activity of O-1602, detailing its mechanism of action, downstream signaling pathways, and its effects in various preclinical models. Quantitative data are summarized, key experimental protocols are detailed, and signaling and workflow diagrams are provided to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: GPR55 Agonism
O-1602 is characterized primarily as a selective agonist of GPR55.[1] Functional assays, such as GTPγS binding studies, have demonstrated that O-1602 potently activates GPR55, while showing minimal to no activity at CB1 and CB2 receptors. This selectivity is crucial for its distinct pharmacological profile, which avoids the psychoactive effects associated with CB1 receptor activation. Some evidence also suggests that O-1602 may act as a biased agonist at another orphan receptor, GPR18, although its primary and most well-characterized target remains GPR55.
Receptor Binding and Activation Profile
The affinity and efficacy of O-1602 at GPR55 have been quantified in several studies. In GTPγS binding assays using membranes from cells expressing the human GPR55 receptor, O-1602 demonstrates potent agonism. The table below summarizes key quantitative metrics of O-1602's receptor activity.
| Assay Type | Receptor | Species | Value (EC₅₀) | Reference |
| GTPγS Binding | GPR55 | Human | 13 nM | [2] |
| GTPγS Binding | CB₁ | Human | > 30,000 nM | |
| GTPγS Binding | CB₂ | Human | > 30,000 nM |
Intracellular Signaling Pathways
Activation of GPR55 by O-1602 initiates a cascade of intracellular signaling events distinct from classical cannabinoid receptor pathways. GPR55 couples to Gαq and Gα12/13 G proteins to mediate its effects.[3] This leads to the activation of two primary downstream effector pathways: the Phospholipase C (PLC) pathway and the RhoA pathway.
-
Phospholipase C (PLC) Pathway: Gq activation leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
RhoA Pathway: Gα12/13 activation stimulates the small GTPase RhoA. Activated RhoA, in turn, can influence a variety of cellular processes, including cytoskeletal rearrangement, cell migration, and proliferation.[4]
The convergence of these pathways contributes to the diverse biological activities of O-1602.
Key Biological Activities & Quantitative Data
O-1602 has demonstrated a wide range of biological activities in preclinical studies, primarily centered around anti-inflammatory, anti-proliferative, and neuromodulatory effects.
Anti-inflammatory and Immunomodulatory Effects
O-1602 exhibits significant anti-inflammatory properties in various models. A key mechanism is its ability to inhibit the migration of immune cells, such as neutrophils, to sites of inflammation.
-
Experimental Colitis: In mouse models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, intraperitoneal administration of O-1602 significantly reduces macroscopic and histological signs of inflammation, as well as myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration.[5]
-
Neutrophil Migration: O-1602 directly inhibits the chemotaxis of neutrophils in a concentration-dependent manner. This effect has been shown to be independent of CB1, CB2, and even GPR55, suggesting the involvement of an additional, yet-to-be-identified receptor in this specific action.
| Activity | Model | Species | Dosage / Concentration | Effect | Reference |
| Anti-inflammatory | DSS-Induced Colitis | Mouse | 5 mg/kg (i.p.) | Significant decrease in macroscopic damage and MPO activity | [5] |
| Inhibition of Chemotaxis | Murine Neutrophils | Mouse | 1 - 50 nM | Concentration-dependent inhibition of migration |
Anti-tumor Activity
O-1602 has shown promise as an anti-cancer agent, particularly in models of breast cancer that are resistant to conventional chemotherapy.
-
Cell Viability and Apoptosis: In paclitaxel-resistant breast cancer cell lines (e.g., MDA-MB-231 and MCF-7), O-1602 decreases cell viability and induces apoptosis in a concentration-dependent manner.[6] This effect is mediated through both GPR55 and GPR18.[6]
-
Inhibition of Cell Migration and Invasion: O-1602 significantly reduces the migration of aggressive breast cancer cells toward chemoattractants.[6]
| Activity | Cell Line | Species | Concentration | Effect | Reference |
| Reduced Cell Viability | Paclitaxel-Resistant MDA-MB-231 & MCF-7 | Human | 0.1 - 10 µM (48h) | Concentration-dependent decrease in viability | [7] |
| Inhibition of Migration | Paclitaxel-Resistant MDA-MB-231 | Human | 100 nM | 22% decrease in migration | [6] |
| 500 nM | 49% decrease in migration | [6] | |||
| 1 µM | 88% decrease in migration | [6] |
Effects on the Gastrointestinal and Nervous Systems
-
Gastrointestinal Motility: O-1602 has been shown to slow whole gut transit and colonic propulsion in mice, an effect that is absent in GPR55 knockout mice, confirming the receptor's role in this process.[1]
-
Neuromodulation: Studies have indicated that O-1602 can produce anxiolytic and antidepressant-like effects, suggesting a role for GPR55 in regulating mood and emotional behavior.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the biological activity of O-1602.
In Vitro: Cell Viability (MTT Assay) in Breast Cancer Cells
This protocol is adapted from studies on paclitaxel-resistant breast cancer cell lines.[7]
-
Cell Seeding: Seed paclitaxel-resistant MDA-MB-231 or MCF-7 cells into 96-well plates at a density of 20,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of O-1602 (e.g., 0.1 µM to 10 µM) in the appropriate cell culture medium. The vehicle control should be DMSO. Replace the existing medium with the O-1602 or vehicle-containing medium.
-
Incubation: Incubate the treated plates for 48 hours at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% Nonidet P-40 in isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
In Vivo: DSS-Induced Colitis Model in Mice
This protocol describes an acute colitis model used to assess the anti-inflammatory effects of O-1602.[5][8][9]
-
Animal Model: Use 8-10 week old C57BL/6 mice. Allow animals to acclimatize for at least one week before the experiment.
-
Induction of Colitis: Administer 2.5% - 4% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days. Control animals receive regular drinking water.
-
O-1602 Administration: Prepare O-1602 for injection by dissolving it in a vehicle solution (e.g., ethanol, Tween 80, and sterile saline in a 1:1:8 ratio). Administer O-1602 (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection once or twice daily, starting from day 1 of DSS administration for the duration of the study.
-
Monitoring: Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: On day 7 or 8, euthanize the mice. Harvest the colons and measure their length (colonic shortening is a sign of inflammation).
-
Histological and Biochemical Analysis: Fix a distal portion of the colon in formalin for histological scoring of inflammation and tissue damage. Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity via a colorimetric assay as a quantitative marker of neutrophil infiltration.
Conclusion
O-1602 is a valuable pharmacological tool for investigating the physiological and pathological roles of the GPR55 receptor. Its selective agonism, coupled with a lack of activity at classical cannabinoid receptors, allows for the specific interrogation of GPR55-mediated signaling pathways. The demonstrated efficacy of O-1602 in preclinical models of inflammation and cancer, particularly in chemotherapy-resistant contexts, highlights its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers aiming to explore the complex biology of O-1602 and the broader implications of GPR55 signaling in health and disease.
References
- 1. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The atypical cannabinoid O-1602 protects against experimental colitis and inhibits neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer [frontiersin.org]
- 7. greenleafmc.ca [greenleafmc.ca]
- 8. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
O-1602: A Technical Guide to a Selective GPR55 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-1602 is a synthetic, atypical cannabinoid analogue of abnormal cannabidiol (B1668261) (abn-CBD) that has emerged as a critical pharmacological tool for investigating the function of the G protein-coupled receptor 55 (GPR55). Unlike classical cannabinoids, O-1602 exhibits negligible binding affinity for the canonical cannabinoid receptors CB1 and CB2, establishing it as a selective GPR55 agonist.[1] This selectivity allows for the targeted interrogation of GPR55-mediated signaling pathways and their physiological and pathological roles. Activation of GPR55 by O-1602 initiates a cascade of intracellular events, primarily through Gαq and Gα12/13 proteins, leading to the mobilization of intracellular calcium and activation of the RhoA and ERK signaling pathways. This guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and signaling cascades associated with O-1602, serving as a technical resource for professionals in biomedical research and drug development.
Pharmacological Profile of O-1602
The pharmacological activity of O-1602 is characterized by its high potency and selectivity for the GPR55 receptor. Quantitative data from various functional assays consistently demonstrate its robust agonism at GPR55 with minimal to no activity at CB1 and CB2 receptors.
Potency and Efficacy
The potency of O-1602 is most commonly quantified by its EC50 value, which represents the concentration required to elicit 50% of the maximal response in a given functional assay. Data from [³⁵S]GTPγS binding assays, which measure the initial step of G protein activation, confirm the high potency of O-1602 at human GPR55.
| Assay Type | Receptor | Species | EC50 (nM) | Reference(s) |
| [³⁵S]GTPγS Binding | GPR55 | Human | 1.4 - 13 | [2][3] |
| [³⁵S]GTPγS Binding | CB1 | Human | >30,000 | |
| [³⁵S]GTPγS Binding | CB2 | Human | >30,000 |
Table 1: Potency (EC50) of O-1602 at GPR55, CB1, and CB2 Receptors.
Selectivity Profile
The utility of O-1602 as a research tool is defined by its selectivity for GPR55 over other cannabinoid receptors. The profound difference in EC50 values, with nanomolar potency at GPR55 and a lack of activity at CB1 and CB2 even at micromolar concentrations, underscores its classification as a selective GPR55 agonist.[1] This selectivity is crucial for attributing observed physiological effects directly to GPR55 activation.
GPR55 Signaling Pathways Activated by O-1602
GPR55 couples to multiple G protein families, primarily Gαq and Gα12/13, to initiate downstream signaling cascades.[4] Activation by O-1602 triggers these pathways, leading to distinct cellular responses. The diagram below illustrates the key signaling events following O-1602 binding to GPR55.
References
- 1. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel endocannabinoid receptor GPR55 is activated by atypical cannabinoids but does not mediate their vasodilator effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-1602 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Heteromers Formed by GPR55 and Either Cannabinoid CB1 or CB2 Receptors Are Upregulated in the Prefrontal Cortex of Multiple Sclerosis Patients [mdpi.com]
Downstream Effects of O-1602 on RhoA Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the signaling mechanisms by which the synthetic cannabinoid analogue O-1602 influences the activation of the small GTPase RhoA. O-1602 is recognized as a potent agonist for the orphan G protein-coupled receptor 55 (GPR55), and its engagement with this receptor initiates a cascade of intracellular events culminating in the modulation of RhoA activity. Understanding this pathway is critical for researchers in cell signaling, pharmacology, and drug development, given the pivotal role of RhoA in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and apoptosis.
O-1602 and the GPR55 Signaling Cascade
O-1602 is a cannabidiol (B1668261) analogue that exhibits high potency and selectivity for GPR55, with negligible binding to the classical cannabinoid receptors CB1 and CB2[1]. The activation of GPR55 by O-1602 primarily initiates signaling through the Gα12/13 family of G proteins[2][3][4]. This coupling is a critical upstream event that directly links the receptor to the regulation of RhoA.
Upon activation by GPR55, Gα12/13 proteins act as guanine (B1146940) nucleotide exchange factors (GEFs) for RhoA, facilitating the exchange of GDP for GTP. The GTP-bound state represents the active conformation of RhoA, enabling it to interact with and modulate its downstream effectors, such as Rho-associated kinase (ROCK)[2][4]. This signaling cascade has been identified in various cell types, including osteoclasts and neutrophils, suggesting its importance in diverse physiological contexts[3]. While the pathway is well-established qualitatively, specific quantitative data on the fold-increase of active RhoA-GTP induced by O-1602 is not extensively detailed in the current literature. However, the effects are significant enough to modulate downstream cellular functions.
Summary of O-1602 and its Effect on RhoA Activation
The following table summarizes the key characteristics and signaling properties of O-1602 in the context of RhoA activation.
| Parameter | Description | Reference |
| Compound | O-1602 | N/A |
| Primary Target | G protein-coupled receptor 55 (GPR55) | [1] |
| EC50 for GPR55 | 13 nM | N/A |
| Signaling Pathway | GPR55 → Gα12/13 → RhoA activation | [2][3][4][5] |
| Downstream Effectors | Rho-associated kinase (ROCK), Cdc42, Rac1 | [2] |
| Functional Outcomes | Modulation of actin cytoskeleton, cell migration, proliferation, neurotransmitter release | [3][6] |
Signaling Pathway Diagram
The following diagram illustrates the established signaling pathway from O-1602 binding to GPR55 through to the activation of RhoA and its downstream signaling.
Caption: O-1602 activates GPR55, leading to Gα12/13-mediated RhoA activation.
Experimental Protocols
The investigation of O-1602's effect on RhoA activation typically involves assays designed to quantify the amount of active, GTP-bound RhoA in cell lysates. The most common method is a pull-down assay that utilizes a protein domain that specifically binds to active RhoA.
RhoA Activation Pull-Down Assay
This protocol provides a general workflow for determining RhoA activation levels in response to O-1602 treatment.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293 cells overexpressing GPR55, osteoclasts) to approximately 80-90% confluency.
-
Serum-starve the cells for a specified period (e.g., 2-4 hours) to reduce basal RhoA activity.
-
Treat the cells with the desired concentration of O-1602 (e.g., 1 µM) for a short duration (e.g., 5-15 minutes). Include a vehicle-treated control group.
2. Cell Lysis:
-
After treatment, immediately place the culture plates on ice and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (containing protease inhibitors) and scraping the cells.
-
Centrifuge the lysates at high speed (e.g., 10,000 x g) at 4°C to pellet cell debris.
3. Pull-Down of Active RhoA:
-
Normalize the protein concentration of the supernatants from each sample.
-
Incubate a portion of the lysate with beads coupled to a RhoA effector protein that specifically binds GTP-bound RhoA (e.g., Rhotekin-RBD agarose (B213101) beads).
-
Perform this incubation at 4°C with gentle rotation for approximately 1 hour.
4. Washing and Elution:
-
Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
After the final wash, resuspend the bead pellet in SDS-PAGE sample buffer and boil to elute the bound proteins.
5. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Use a suitable secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
To ensure equal total RhoA protein in each sample, a separate Western blot should be performed on the total cell lysates.
6. Quantification:
-
Quantify the band intensity of the pulled-down active RhoA and the total RhoA using densitometry software.
-
The level of RhoA activation is typically presented as the ratio of active RhoA to total RhoA.
Experimental Workflow Diagram
Caption: Workflow for a RhoA activation pull-down assay.
References
- 1. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
O-1602: A Novel Modulator of Cellular Proliferation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
O-1602 is a synthetic, atypical cannabinoid that has garnered significant interest within the scientific community for its distinct pharmacological profile and its potential therapeutic applications, particularly in oncology. Unlike classical cannabinoids, O-1602 exhibits minimal affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, its biological effects are primarily mediated through the activation of the orphan G protein-coupled receptor 55 (GPR55), and in some cellular contexts, GPR18. This technical guide provides a comprehensive overview of the current understanding of O-1602's role in cellular proliferation, detailing its mechanism of action, associated signaling pathways, and a summary of its effects in various cancer models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Mechanism of Action
O-1602 acts as a potent agonist of the G protein-coupled receptor 55 (GPR55).[1] GPR55 has been implicated as a novel cannabinoid receptor and its activation has been linked to a variety of physiological and pathological processes, including cancer cell proliferation.[2] In certain cancer cell types, such as paclitaxel-resistant breast cancer, the effects of O-1602 are also mediated by the G protein-coupled receptor 18 (GPR18).[3][4] The downstream signaling cascades initiated by O-1602 are cell-type dependent but generally converge on key regulators of cell cycle progression, apoptosis, and inflammatory signaling.
Signaling Pathways in Cancer
The anti-proliferative effects of O-1602 are attributed to its ability to modulate multiple intracellular signaling pathways. The specific pathways activated can vary depending on the cancer type.
Colitis-Associated Colon Cancer
In colitis-associated colon cancer models, O-1602 has been shown to inhibit tumor growth through a multi-pronged mechanism.[5][6] Treatment with O-1602 leads to a decrease in the levels of proliferating cell nuclear antigen (PCNA), a key marker of cell proliferation.[7][5] Concurrently, O-1602 suppresses the activation of the oncogenic transcription factors STAT3 and NFκB p65, and reduces the expression of the pro-inflammatory cytokine TNF-α.[7][5] Furthermore, O-1602 promotes apoptosis by increasing the expression of the pro-apoptotic proteins p53 and BAX.[7][5]
Taxol-Resistant Breast Cancer
In preclinical models of taxol-resistant breast cancer, the anti-tumor activity of O-1602 is mediated through both GPR55 and GPR18.[3][4] The activation of these receptors leads to a reduction in cell viability and the induction of apoptosis.[3][4] The downstream signaling from GPR55 in various cancer cells has been shown to involve the activation of the ERK pathway.[8][9]
Quantitative Data on Anti-Proliferative Effects
The anti-proliferative and pro-apoptotic effects of O-1602 have been quantified in various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of O-1602
| Cancer Type | Cell Line(s) | Effect | Concentration Range | Reference |
| Colon Cancer | HT-29, SW480 | Decreased cell viability, induced apoptosis | 0.1 - 10 µM | [7][5] |
| Taxol-Resistant Breast Cancer | MDA-MB-231, MCF-7 | Decreased cell viability, induced apoptosis | 2 µM | [3][8] |
Table 2: In Vivo Efficacy of O-1602
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Colitis-Associated Colon Cancer | Mouse | 3 mg/kg, i.p., 12 doses | 50% reduction in tumor area, 30% reduction in tumor incidence | [7][5] |
| Taxol-Resistant Breast Cancer | Zebrafish Xenograft | 2 µM | Significant reduction in tumor growth | [3][8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of O-1602 on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., HT-29, SW480, MDA-MB-231, MCF-7)
-
Complete culture medium
-
96-well plates
-
O-1602 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of O-1602 in culture medium. Remove the existing medium from the wells and add 100 µL of the O-1602 dilutions. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis
This protocol provides a general framework for assessing protein expression changes in response to O-1602 treatment.
Materials:
-
Cancer cell lines
-
O-1602
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PCNA, anti-pSTAT3, anti-pNFκB p65, anti-p53, anti-BAX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with O-1602 for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Colitis-Associated Colon Cancer Model
This protocol is based on the azoxymethane (B1215336) (AOM) and dextran (B179266) sodium sulfate (B86663) (DSS) model in mice.[6][10]
Animals:
-
Male C57BL/6 mice (6-8 weeks old)
Reagents:
-
Azoxymethane (AOM)
-
Dextran sodium sulfate (DSS)
-
O-1602
Procedure:
-
Tumor Induction: Administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg). One week later, provide 2% DSS in the drinking water for 7 days.
-
O-1602 Treatment: Following the DSS treatment, begin i.p. injections of O-1602 (3 mg/kg) or vehicle every other day for a total of 12 injections.[6]
-
Monitoring: Monitor the mice for body weight changes and signs of colitis.
-
Endpoint Analysis: At the end of the study (e.g., 10 weeks after AOM injection), sacrifice the mice and collect the colons.
-
Tumor Assessment: Count and measure the tumors in the colon.
-
Histological and Molecular Analysis: Process the colon tissue for histological analysis and for molecular analyses such as Western blotting or immunohistochemistry for markers of proliferation and apoptosis.
Conclusion
O-1602 represents a promising pharmacological tool and a potential therapeutic lead for the treatment of various cancers. Its unique mechanism of action, primarily through the GPR55 receptor, offers a novel approach to inhibiting cellular proliferation and inducing apoptosis in cancer cells. The data summarized in this guide highlight the consistent anti-tumor effects of O-1602 across different cancer models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of O-1602 and to develop novel anti-cancer strategies targeting the GPR55 signaling pathway. Further research is warranted to fully understand the intricate signaling networks modulated by O-1602 and to translate these preclinical findings into clinical applications.
References
- 1. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orphan G protein-coupled receptor GPR55 promotes cancer cell proliferation via ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. greenleafmc.ca [greenleafmc.ca]
- 5. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orphan G protein receptor GPR55 as an emerging target in cancer therapy and management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the orphan receptor GPR55 by lysophosphatidylinositol promotes metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Model for Colitis-Associated Cancer of the Colon - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of O-1602: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-1602 is a synthetic, non-psychotropic cannabinoid analog of cannabidiol (B1668261) that has garnered significant interest within the scientific community for its diverse pharmacological activities. Unlike classical cannabinoids, O-1602 exhibits low affinity for the canonical cannabinoid receptors CB1 and CB2.[1][2] Instead, its effects are primarily mediated through the activation of orphan G protein-coupled receptors, most notably GPR55 and, to some extent, GPR18.[1][2] This unique receptor profile makes O-1602 a valuable tool for elucidating the physiological roles of these atypical cannabinoid receptors and a promising lead compound for the development of novel therapeutics.
This technical guide provides a comprehensive overview of the pharmacology of O-1602, detailing its receptor binding profile, signaling pathways, and demonstrated physiological effects in various preclinical models. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of the endocannabinoid system and the development of new medicines.
Core Pharmacology of O-1602
O-1602 is characterized by its potent agonist activity at the G protein-coupled receptor GPR55.[3][4] It is also described as a biased agonist at GPR18, another orphan receptor implicated in cannabinoid signaling.[5][6] The selectivity of O-1602 for these atypical receptors over the classical CB1 and CB2 receptors is a key feature of its pharmacological profile.
Receptor Binding and Activation
Quantitative data from various studies elucidating the receptor binding affinity and functional potency of O-1602 are summarized in the tables below.
Table 1: Receptor Binding Affinities and Potency of O-1602
| Receptor | Assay Type | Species | Cell Line | Parameter | Value | Reference |
| GPR55 | [³⁵S]GTPγS Binding | Human | HEK293 | EC₅₀ | 13 nM | [7] |
| CB1 | [³⁵S]GTPγS Binding | Human | HEK293 | EC₅₀ | > 30,000 nM | [3][4] |
| CB2 | [³⁵S]GTPγS Binding | Human | HEK293 | EC₅₀ | > 30,000 nM | [3][4] |
| GPR18 | Calcium Mobilization | Human | HEK293/GPR18 | Agonist Activity | Concentration-dependent increase | [4][8] |
| GPR18 | ERK1/2 Phosphorylation | Human | HEK293/GPR18 | Agonist Activity | Concentration-dependent increase | [4][8] |
| GPR18 | β-arrestin Recruitment | Human | CHO-K1/GPR18 | Agonist Activity | No significant response | [4][8] |
Table 2: In Vivo Dosing of O-1602 in Preclinical Models
| Animal Model | Condition | Species | Dose | Route of Administration | Observed Effect | Reference |
| Experimental Colitis | DSS-induced | Mouse | 5 mg/kg | Intraperitoneal (i.p.) | Reduced macroscopic and histological colitis scores | [1] |
| Arthritis | Kaolin (B608303)/carrageenan-induced | Rat | Not specified | Peripheral | Reduced movement-evoked firing of nociceptive C fibres | [9] |
| Depression | Corticosterone-induced | Rat | 0.25 mg/kg/day for 7 days | Intravenous (i.v.) | Reversed depressive-like behavior | [10][11] |
| Detrusor Overactivity | Retinyl acetate-induced | Rat | 0.25 mg/kg | Intra-arterial | Ameliorated symptoms of detrusor overactivity | [6][12] |
| Colitis-Associated Cancer | AOM/DSS-induced | Mouse | 3 mg/kg | Intraperitoneal (i.p.) | Reduced tumor growth | [5] |
| Gastrointestinal Motility | - | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Slowed whole gut transit | [3] |
Signaling Pathways of O-1602
Activation of GPR55 by O-1602 initiates a cascade of intracellular signaling events. GPR55 is known to couple to Gαq and Gα12/13 proteins.[13] This leads to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Furthermore, GPR55 activation by O-1602 stimulates the RhoA signaling pathway, which plays a crucial role in regulating the actin cytoskeleton.[3][4] Downstream of these initial events, O-1602 has been shown to modulate the activity of several key signaling molecules, including extracellular signal-regulated kinase (ERK), nuclear factor of activated T-cells (NFAT), and cAMP response element-binding protein (CREB).[5]
At the GPR18 receptor, O-1602 acts as a biased agonist, stimulating calcium mobilization and ERK1/2 phosphorylation without significantly engaging the β-arrestin pathway.[4][8] This biased signaling may contribute to the specific pharmacological effects of O-1602.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the investigation of O-1602's pharmacology.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[14]
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., GPR55, CB1, CB2) are prepared from transfected cell lines (e.g., HEK293).[13]
-
Assay Buffer: Membranes are incubated in an assay buffer typically containing Tris-HCl, MgCl₂, EGTA, NaCl, and GDP.[13][15]
-
Incubation: Membranes are incubated with varying concentrations of O-1602 and a fixed concentration of [³⁵S]GTPγS.[13]
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.[14]
-
Quantification: The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.[14]
-
Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and Emax values.[14]
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR55.[16]
Methodology:
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate multi-well plates.[17]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]
-
Compound Addition: O-1602 at various concentrations is added to the wells.[17]
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[16][18]
-
Data Analysis: The peak fluorescence response is used to generate concentration-response curves and determine EC₅₀ values.[17]
In Vivo Electrophysiology in a Rat Model of Acute Arthritis
This technique is used to assess the effect of O-1602 on the activity of nociceptive sensory neurons in an inflammatory pain model.[9][19]
Methodology:
-
Induction of Arthritis: Acute joint inflammation is induced in rats by intra-articular injection of kaolin and carrageenan.[9][19]
-
Surgical Preparation: The animal is anesthetized, and the saphenous nerve, which innervates the knee joint, is exposed for recording.[20][21]
-
Electrophysiological Recording: Single-unit extracellular recordings are made from joint afferent C-fibers.[9]
-
Mechanical Stimulation: The arthritic knee joint is subjected to controlled mechanical rotation to evoke neuronal firing.[9]
-
Drug Administration: O-1602 is administered peripherally, and its effect on movement-evoked firing of nociceptive neurons is recorded.[9]
-
Data Analysis: The firing frequency of neurons before and after drug administration is compared to determine the analgesic effect.[20]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used animal model to study the pathogenesis of inflammatory bowel disease and to evaluate the efficacy of potential anti-inflammatory agents like O-1602.[1][2]
Methodology:
-
Induction of Colitis: Mice are administered DSS (typically 2-5%) in their drinking water for a defined period (e.g., 7 days) to induce colonic inflammation.[1][2]
-
O-1602 Treatment: O-1602 is administered to a group of DSS-treated mice, typically via intraperitoneal injection.[1]
-
Assessment of Colitis Severity: At the end of the study period, various parameters are assessed, including:
-
Macroscopic score: Body weight loss, stool consistency, and rectal bleeding.[1]
-
Colon length: A shorter colon is indicative of more severe inflammation.[1]
-
Histological analysis: Microscopic examination of colonic tissue sections for signs of inflammation and tissue damage.[1]
-
Myeloperoxidase (MPO) activity: A biochemical marker of neutrophil infiltration.[1][2]
-
-
Data Analysis: The severity of colitis in the O-1602-treated group is compared to that in the vehicle-treated control group.[1]
Forced Swim Test (FST)
The FST is a behavioral test used to assess depressive-like behavior in rodents and to screen for the efficacy of antidepressant drugs.[22][23][24]
Methodology:
-
Apparatus: A cylindrical container filled with water (23-25°C) from which the animal cannot escape.[23][24]
-
Procedure: The animal (mouse or rat) is placed in the water for a short period (e.g., 6 minutes).[23][25]
-
Behavioral Scoring: The duration of immobility (floating with only minimal movements to keep the head above water) is recorded.[25][26]
-
Drug Administration: In studies evaluating antidepressants, the drug (e.g., O-1602) is administered prior to the test.[10]
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.[24]
Conclusion
O-1602 is a pharmacologically unique compound that selectively targets the atypical cannabinoid receptors GPR55 and GPR18. Its potent agonist activity at these receptors, coupled with a lack of significant interaction with CB1 and CB2 receptors, has made it an invaluable tool for dissecting the complex signaling of the endocannabinoid system. The diverse preclinical efficacy of O-1602 in models of inflammation, pain, and neurological disorders underscores the therapeutic potential of targeting GPR55 and GPR18. This technical guide provides a foundational understanding of the pharmacology of O-1602, which will hopefully facilitate further research and development in this exciting area of drug discovery.
References
- 1. The atypical cannabinoid O-1602 protects against experimental colitis and inhibits neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of cannabinoid agonist WIN55, 212 on mouse experimental colitis is related to inhibition of p38MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Alternative in the Treatment of Detrusor Overactivity? In Vivo Activity of O-1602, the Newly Synthesized Agonist of GPR55 and GPR18 Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid Receptors and Their Ligands: Beyond CB1 and CB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting CB2-GPR55 Receptor Heteromers Modulates Cancer Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. In vivo electrophysiological recording techniques for the study of neuropathic pain in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vivo Whole-Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. animal.research.wvu.edu [animal.research.wvu.edu]
- 23. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 26. lasa.co.uk [lasa.co.uk]
O-1602's Effect on Intracellular Calcium Mobilization: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: O-1602 is a synthetic cannabidiol (B1668261) analog recognized for its agonist activity at atypical cannabinoid receptors, primarily G protein-coupled receptor 55 (GPR55) and G protein-coupled receptor 18 (GPR18).[1][2] A key downstream effect of O-1602-mediated receptor activation is the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger involved in a myriad of cellular processes. This technical guide provides an in-depth overview of the signaling pathways, quantitative effects, and experimental protocols associated with O-1602's influence on intracellular calcium.
Core Signaling Pathways
O-1602 elicits increases in intracellular calcium primarily through the activation of GPR55 and GPR18.[3][4] These receptors couple to distinct G protein families to initiate a signaling cascade that culminates in the release of calcium from intracellular stores.
-
GPR55-Mediated Pathway: Activation of GPR55 by O-1602 involves G proteins Gq and G12/13.[1][5] This leads to the activation of Phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[5][8] The GPR55 pathway also involves the activation of RhoA.[5][9]
-
GPR18-Mediated Pathway: The GPR18 signaling pathway is more complex, exhibiting biased agonism.[3][10] O-1602 activation of GPR18 can lead to calcium mobilization through a dual pathway involving both Gαi and Gαq transduction.[3] The Gαq pathway follows the canonical PLC-IP3-Ca2+ release cascade described above. The involvement of Gαi is indicated by the blockade of calcium mobilization by Pertussis toxin (PTX).[3]
It is noteworthy that in some cell types, such as Hep3B human hepatoma cells, O-1602 has been shown to induce an increase in intracellular Ca2+ in a GPR55-independent manner.[11][12]
Quantitative Data on O-1602-Induced Calcium Mobilization
The following tables summarize the quantitative effects of O-1602 on intracellular calcium levels as reported in the literature.
Table 1: O-1602-Mediated [Ca2+]i Mobilization via GPR55
| Cell Type | O-1602 Concentration | Observed Effect | Key Inhibitors & Effects | Reference(s) |
|---|---|---|---|---|
| HEK293 cells (transiently expressing hGPR55) | Low micromolar | Stimulated RhoA activation. | N/A | [5][8] |
| Dorsal Root Ganglion (DRG) neurons | Not specified | Increased intracellular calcium. | Thapsigargin attenuates the Ca2+ rise. | [5][8] |
| Mouse Insulinoma (MIN6) β-cells | Not specified | Enhanced intracellular calcium transients. | N/A | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Evoked GPR55-mediated Ca2+ elevation. | N/A |[13] |
Table 2: O-1602-Mediated [Ca2+]i Mobilization via GPR18
| Cell Type | O-1602 Concentration | Observed Effect | Key Inhibitors & Effects | Reference(s) |
|---|---|---|---|---|
| HEK293 cells (stably expressing GPR18) | Concentration-dependent | Increased intracellular calcium. | Blocked by Gαq or Gαi/o inhibition (e.g., Pertussis Toxin). | [3][10] |
| BV-2 microglia | Not specified | Drives cellular migration with the same potency as NAGly (implying Ca2+ signaling). | Attenuated by O-1918. |[14] |
Experimental Protocols
Measuring O-1602's effect on intracellular calcium mobilization typically involves fluorometric techniques using calcium-sensitive dyes.
Key Experimental Method: Fluorometric Calcium Assay
This protocol provides a generalized workflow for assessing [Ca2+]i changes in cultured cells upon stimulation with O-1602 using a fluorescent plate reader.[15]
I. Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably or transiently expressing GPR55 or GPR18.[3][5]
-
Culture Medium: Appropriate medium (e.g., DMEM) with supplements.
-
Calcium Indicator Dye: Fura-2 AM, Fluo-3 AM, or similar acetoxymethyl (AM) ester dyes.[5][15]
-
Assay Buffer: HEPES-buffered saline (HBS) or similar physiological salt solution.
-
O-1602 Stock Solution: Prepared in a suitable solvent like DMSO.
-
Controls & Inhibitors:
-
Equipment: Fluorescence microplate reader with injectors, cell culture incubator, 96-well black, clear-bottom plates.[15]
II. Experimental Procedure
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the experiment.[15]
-
Dye Loading:
-
Wash cells once with HBS.
-
Incubate cells with Fura-2 AM (typically 2-5 µM) in HBS for 30-60 minutes at 37°C. This allows the AM ester to be cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.[15]
-
Wash the cells twice with HBS to remove extracellular dye.
-
-
Baseline Measurement:
-
Place the plate in the fluorescence reader.
-
For Fura-2, measure the ratio of fluorescence emission at ~510 nm with alternating excitation at ~340 nm and ~380 nm.[15]
-
Record a stable baseline fluorescence for several cycles before adding the agonist.
-
-
Agonist Addition:
-
Using the instrument's injectors, add the desired concentration of O-1602 to the wells.
-
Include vehicle-only wells as a negative control.
-
-
Data Acquisition:
-
Continue recording the fluorescence ratio for several minutes after agonist addition to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Inhibitor Studies:
References
- 1. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. IP3 and PLC [worms.zoology.wisc.edu]
- 7. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 8. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O-1602 Promotes Hepatic Steatosis through GPR55 and PI3 Kinase/Akt/SREBP-1c Signaling in Mice [mdpi.com]
- 12. O-1602 Promotes Hepatic Steatosis through GPR55 and PI3 Kinase/Akt/SREBP-1c Signaling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms for the coupling of cannabinoid receptors to intracellular calcium mobilization in rat insulinoma beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Practical aspects of measuring intracellular calcium signals with fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Estimating intracellular calcium concentrations and buffering without wavelength ratioing - PMC [pmc.ncbi.nlm.nih.gov]
O-1602: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-1602, a synthetic analog of cannabidiol, has emerged as a promising therapeutic agent with a distinct pharmacological profile. Unlike classical cannabinoids, O-1602 exhibits negligible affinity for the cannabinoid receptors CB1 and CB2. Instead, it functions as a potent and selective agonist for the orphan G protein-coupled receptor GPR55 and a biased agonist for GPR18. This unique mechanism of action underpins its diverse preclinical efficacy in a range of therapeutic areas, including inflammatory conditions, neuropathic pain, mood disorders, and oncology. This technical guide provides an in-depth overview of the current understanding of O-1602, focusing on its mechanism of action, quantitative preclinical data, and detailed experimental protocols to facilitate further research and development.
Introduction
O-1602 is a phytocannabinoid-like molecule that has garnered significant interest for its therapeutic potential without the psychoactive effects associated with CB1 receptor activation.[1] Its primary molecular target, GPR55, is implicated in a variety of physiological and pathological processes, making O-1602 a valuable tool for elucidating the function of this receptor and a potential candidate for drug development. Preclinical studies have demonstrated its analgesic, anti-inflammatory, antidepressant-like, and antitumorigenic properties.[1][2][3][4][5] This guide aims to consolidate the existing technical information on O-1602 to serve as a comprehensive resource for the scientific community.
Mechanism of Action and Signaling Pathways
O-1602 exerts its biological effects primarily through the activation of GPR55. While it also shows activity at GPR18, the majority of its characterized effects are attributed to GPR55 agonism.[1][2]
2.1. GPR55 Signaling Cascade
Upon binding of O-1602, GPR55 couples to Gα13, initiating a downstream signaling cascade that involves the activation of the small GTPase RhoA and its downstream effector, ROCK. This pathway is crucial for mediating many of the cellular responses to O-1602. Additionally, GPR55 activation has been shown to stimulate the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathway and induce the release of intracellular calcium. In specific cellular contexts, such as hepatic cells, the GPR55-mediated signaling has been linked to the PI3K/Akt/SREBP-1c pathway, influencing lipid metabolism.
Quantitative Preclinical Data
The therapeutic potential of O-1602 has been evaluated in various preclinical models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of O-1602 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| HT-29 | Colon Cancer | Viability Assay | 0.1 - 10 µM | Concentration-dependent decrease in viability | [6] |
| SW480 | Colon Cancer | Viability Assay | 0.1 - 10 µM | Concentration-dependent decrease in viability | [6] |
| Paclitaxel-resistant MDA-MB-231 | Breast Cancer | Viability Assay | 2 µM | ~40% of cells positive for annexin (B1180172) V | [4] |
| Paclitaxel-resistant MCF-7 | Breast Cancer | Viability Assay | 2 µM | ~25-30% of cells positive for annexin V | [4] |
| Paclitaxel-resistant MDA-MB-231 | Breast Cancer | Migration Assay | 100 nM - 1 µM | Concentration-dependent inhibition of migration (22-88%) | [4] |
Table 2: In Vivo Efficacy of O-1602 in Animal Models
| Therapeutic Area | Animal Model | Dose and Route | Key Findings | Reference |
| Inflammatory Bowel Disease | DSS-induced colitis (mice) | 3 and 5 mg/kg, i.p. | Significant decrease in macroscopic damage score | [2] |
| Inflammatory Bowel Disease | DSS-induced colitis (mice) | 5 mg/kg, i.p. | Significant reduction in myeloperoxidase (MPO) levels | [2] |
| Colitis-Associated Cancer | AOM/DSS mouse model | 3 mg/kg, i.p. | 50% reduction in tumor area; 30% reduction in tumor incidence | [3][7] |
| Depression and Detrusor Overactivity | Corticosterone-induced model (rats) | 0.25 mg/kg/day, i.v. for 7 days | Reversed increased immobility time in forced swim test | [8] |
| Neuropathic Pain | Chronic Constriction Injury (rats) | Not specified | Reversed desensitizing effects of ethanol (B145695) vehicle | [9] |
| Acute Arthritis | Kaolin/carrageenan-induced arthritis (rats) | Not specified | Significantly reduced movement-evoked firing of nociceptive C fibers | [5] |
Detailed Experimental Protocols
To facilitate the replication and extension of previous research, this section provides detailed methodologies for key experiments cited in the literature.
4.1. In Vivo Efficacy Study Workflow
The following diagram illustrates a general workflow for assessing the in vivo efficacy of O-1602 in a disease model.
4.2. Colitis-Associated Colon Cancer Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Colitis and Cancer: A single intraperitoneal (i.p.) injection of azoxymethane (B1215336) (AOM; 10 mg/kg) is followed by three cycles of 2% dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5 days, with a 16-day interval of regular drinking water between cycles.
-
O-1602 Administration: O-1602 (3 mg/kg) or vehicle is administered i.p. every other day for the duration of the study, starting after the first DSS cycle.
-
Outcome Measures: At the end of the study, colons are removed, and tumor number, size, and location are recorded. Tissues are then processed for histological analysis (H&E staining) and molecular analysis (e.g., Western blot for pSTAT3, TNF-α, and p53).[3][7]
4.3. Forced Swim Test for Depressive-Like Behavior
-
Animal Model: Female Wistar rats.
-
Induction of Depressive-like State: Chronic corticosterone (B1669441) administration (e.g., 20 mg/kg/day, s.c.) for 14 days.
-
O-1602 Administration: O-1602 (0.25 mg/kg/day) is administered intravenously (i.v.) for the last 7 days of corticosterone treatment.
-
Procedure: Rats are individually placed in a cylinder (45 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm. The test consists of a 15-minute pre-test session on day 1, followed by a 5-minute test session on day 2. The duration of immobility (floating without struggling) during the 5-minute test session is recorded.[8]
4.4. Conscious Cystometry for Detrusor Overactivity
-
Animal Model: Female Wistar rats.
-
Surgical Preparation: A polyethylene (B3416737) catheter is implanted into the bladder dome under anesthesia and externalized at the nape of the neck.
-
O-1602 Administration: As described for the forced swim test.
-
Procedure: Following a recovery period, the bladder catheter is connected to a pressure transducer and an infusion pump. Saline is infused into the bladder at a constant rate (e.g., 0.1 ml/min). Micturition volumes and intravesical pressure changes are recorded to determine parameters such as bladder capacity, voiding pressure, and frequency of non-voiding contractions.
4.5. Von Frey Test for Mechanical Allodynia
-
Animal Model: Male Wistar rats with chronic constriction injury (CCI) of the sciatic nerve.
-
Procedure: Rats are placed in individual Plexiglas chambers on a wire mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament that elicits a withdrawal response in 50% of applications, using the up-down method.
4.6. Cell Viability Assay
-
Cell Lines: HT-29 and SW480 human colon cancer cells.
-
Procedure: Cells are seeded in 96-well plates and treated with various concentrations of O-1602 (0.1-10 µM) for 24 or 48 hours. Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader, and viability is expressed as a percentage of the vehicle-treated control.[6]
4.7. Western Blot Analysis
-
Sample Preparation: Tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Procedure: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Pharmacokinetics and Safety
Currently, there is limited publicly available information on the detailed pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of O-1602. Further studies are required to characterize its bioavailability, half-life, and metabolic fate. Preclinical studies have generally reported a lack of central sedative effects at therapeutic doses, suggesting a favorable safety profile in this regard.[2]
Conclusion and Future Directions
O-1602 represents a novel therapeutic candidate with a unique mechanism of action centered on GPR55 activation. The preclinical data strongly support its potential in treating a variety of disorders, particularly those with an inflammatory or nociceptive component. Future research should focus on elucidating the complete pharmacokinetic and toxicological profile of O-1602 to support its progression into clinical development. Further investigation into the intricate details of GPR55 signaling in different cellular contexts will also be crucial for understanding the full therapeutic potential and potential liabilities of targeting this receptor. The detailed protocols and quantitative data compiled in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic application of O-1602.
References
- 1. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The atypical cannabinoid O-1602 increases hind paw sensitisation in the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The atypical cannabinoid O-1602 shows antitumorigenic effects in colon cancer cells and reduces tumor growth in a colitis-associated colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. O-1602 Promotes Hepatic Steatosis through GPR55 and PI3 Kinase/Akt/SREBP-1c Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Atypical Cannabinoid O-1602: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-1602 is a synthetic, non-psychotropic analog of cannabidiol (B1668261) that has emerged as a valuable pharmacological tool for investigating the function of the orphan G protein-coupled receptor, GPR55. Unlike classical cannabinoids, O-1602 exhibits high potency and selectivity for GPR55, with negligible affinity for the canonical cannabinoid receptors, CB1 and CB2.[1][2] This selectivity has enabled the elucidation of GPR55-mediated signaling pathways and their roles in a diverse array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the discovery and initial characterization of O-1602, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies employed in its preclinical evaluation.
Discovery and Receptor Profiling
O-1602 was identified as a potent agonist at the GPR55 receptor, an orphan receptor that has been proposed as a novel cannabinoid receptor.[1] Initial characterization of O-1602's receptor binding and functional activity was primarily conducted using in vitro assays with cell lines engineered to express recombinant human GPR55, CB1, and CB2 receptors.
Receptor Binding and Activation
The selectivity of O-1602 for GPR55 over CB1 and CB2 receptors was established through radioligand binding and functional assays, such as the GTPγS binding assay. These studies consistently demonstrated that O-1602 potently activates GPR55 at nanomolar concentrations while showing minimal to no activity at CB1 and CB2 receptors, even at micromolar concentrations.[1][3]
Table 1: Receptor Activation Profile of O-1602
| Receptor | Assay Type | Parameter | Value (nM) | Reference |
| GPR55 | GTPγS Binding | EC50 | 13 | [1] |
| CB1 | GTPγS Binding | EC50 | > 30,000 | [1] |
| CB2 | GTPγS Binding | EC50 | > 30,000 | [1] |
Signal Transduction Pathways
Activation of GPR55 by O-1602 initiates a cascade of intracellular signaling events. GPR55 is known to couple to Gq and Gα12/13 G proteins.[4][5] This coupling leads to the activation of downstream effector molecules, including phospholipase C (PLC) and the small GTPase RhoA.[1][4]
The activation of PLC results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] The Gα12/13-mediated activation of RhoA and its downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), are involved in regulating cellular processes like stress fiber formation.[1][2]
Figure 1: O-1602-mediated GPR55 signaling cascade.
Initial Characterization: In Vitro and In Vivo Effects
The selective activation of GPR55 by O-1602 has been shown to modulate a variety of cellular and physiological responses.
In Vitro Studies
In vitro experiments have been crucial in delineating the cellular effects of O-1602. These studies have demonstrated its involvement in processes such as:
-
Neurogenesis: O-1602 increases the proliferation of neural stem cells.[1]
-
Nociception: It reduces nociceptive firing in models of inflammatory pain.[7]
-
Gastrointestinal Motility: O-1602 has been shown to reduce electrically evoked contractions in isolated colon and ileum preparations.[4]
-
Cancer Cell Viability: O-1602 can decrease the viability of various cancer cell lines, including those resistant to conventional chemotherapy.[8]
Table 2: Summary of In Vitro Effects of O-1602
| Biological Effect | Cell/Tissue Model | Key Finding | Concentration Range | Reference |
| Neural Stem Cell Proliferation | In vitro and in vivo models | Increased proliferation | Not specified | [1] |
| Nociception | Rat joint afferents | Reduced movement-evoked firing of C-fibers | Not specified | [7] |
| Gut Motility | Mouse colon and ileum strips | Reduced electrically evoked contractions | 10-6 M (maximal effect) | [4] |
| Cancer Cell Viability | Paclitaxel-resistant breast cancer cells | Decreased viability and induced apoptosis | 0-10 µM | [8] |
In Vivo Studies
Animal models have been instrumental in understanding the physiological roles of GPR55 activation by O-1602. Key in vivo findings include:
-
Analgesia: Peripheral administration of O-1602 reduces pain in a rat model of acute arthritis.[7]
-
Anti-inflammatory Effects: O-1602 protects against experimental colitis and inhibits neutrophil recruitment.[9]
-
Gastrointestinal Motility: Intraperitoneal and intracerebroventricular injections of O-1602 slow whole gut transit.[4]
-
Antitumor Activity: O-1602 treatment reduces tumor growth in a zebrafish xenograft model of breast cancer and in a mouse model of colitis-associated colon cancer.[8][10]
Table 3: Summary of In Vivo Effects of O-1602
| Biological Effect | Animal Model | Route of Administration | Key Finding | Dosage | Reference |
| Analgesia | Rat model of acute arthritis | Peripheral | Reduced nociception | Not specified | [7] |
| Anti-inflammatory | Mouse models of colitis | Intraperitoneal | Reduced macroscopic and histological colitis scores | 5 mg/kg | [9] |
| Gut Motility | Mice | Intraperitoneal, Intracerebroventricular | Slowed whole gut transit | 10 mg/kg (i.p.), 10 µg (i.c.v.) | [4] |
| Antitumor | Zebrafish xenograft (breast cancer) | Not specified | Reduced tumor growth | 2 µM | [8] |
| Antitumor | Mouse model of colitis-associated colon cancer | Intraperitoneal | Reduced tumor area and incidence | 3 mg/kg | [10] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the initial characterization of O-1602.
[35S]GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., GPR55, CB1, or CB2) are prepared.
-
Assay Buffer: Membranes are incubated in an assay buffer typically containing Tris-HCl, MgCl2, EDTA, and NaCl.
-
Incubation: Membranes are incubated with varying concentrations of O-1602, a fixed concentration of [35S]GTPγS, and GDP at room temperature.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The amount of [35S]GTPγS bound to the filters is quantified using a scintillation counter.
-
Data Analysis: Data are analyzed to determine the EC50 value of O-1602.
Figure 2: Workflow for a [35S]GTPγS binding assay.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following Gq-coupled receptor activation.
Methodology:
-
Cell Culture: Cells expressing the receptor of interest are seeded in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: O-1602 is added to the wells.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The magnitude of the fluorescence change is used to determine the potency and efficacy of O-1602.
Figure 3: Workflow for an intracellular calcium mobilization assay.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of O-1602 for a specified duration (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.
Figure 4: Workflow for an MTT cell viability assay.
Conclusion
O-1602 has been instrumental in the initial characterization of GPR55 as a novel cannabinoid receptor. Its high potency and selectivity have allowed for the detailed investigation of GPR55-mediated signaling and its diverse physiological functions. The data summarized in this guide highlight the potential of targeting GPR55 with selective agonists like O-1602 for therapeutic interventions in a range of conditions, including inflammatory disorders, chronic pain, and cancer. Further research into the pharmacology of O-1602 and the biology of GPR55 is warranted to fully explore its therapeutic potential.
References
- 1. GPR55 - Wikipedia [en.wikipedia.org]
- 2. Lysophosphatidylinositol Induced Morphological Changes and Stress Fiber Formation through the GPR55-RhoA-ROCK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55, a lysophosphatidylinositol receptor with cannabinoid sensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of GPR55 Receptors Exacerbates oxLDL-Induced Lipid Accumulation and Inflammatory Responses, while Reducing Cholesterol Efflux from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The atypical cannabinoid O-1602 protects against experimental colitis and inhibits neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The atypical cannabinoid O-1602 shows antitumorigenic effects in colon cancer cells and reduces tumor growth in a colitis-associated colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
O-1602 and its Interaction with Orphan Receptors GPR55 and GPR18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-1602 is a synthetic, abnormal cannabidiol (B1668261) analogue that has garnered significant interest within the scientific community for its selective interaction with orphan G protein-coupled receptors (GPCRs), rather than the classical cannabinoid receptors CB1 and CB2.[1] This technical guide provides an in-depth overview of O-1602's engagement with two such receptors: GPR55 and GPR18. This document will detail the quantitative pharmacology, experimental methodologies for assessing these interactions, and the resultant signaling cascades.
Core Interaction Profile
O-1602 is characterized as a potent agonist for GPR55 and a biased agonist for GPR18.[2][3][4] Its negligible affinity for CB1 and CB2 receptors makes it a valuable pharmacological tool for elucidating the physiological roles of these orphan receptors.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of O-1602's interaction with its target receptors.
| Receptor | Parameter | Value (nM) | Assay Type | Reference |
| GPR55 | EC50 | 13 | GTPγS Binding | [5][6] |
| CB1 | EC50 | >30,000 | GTPγS Binding | [5][6] |
| CB2 | EC50 | >30,000 | GTPγS Binding | [5][6] |
EC50: Half maximal effective concentration.
Signaling Pathways
Activation of GPR55 and GPR18 by O-1602 initiates distinct downstream signaling cascades.
GPR55 Signaling
Upon agonist binding, GPR55 couples to Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and the RhoA signaling pathway.[7] This cascade results in an increase in intracellular calcium and the activation of small GTPases such as RhoA, cdc42, and rac1.[5][6] These events are crucial for cellular processes like proliferation and migration.
GPR18 Signaling
O-1602 acts as a biased agonist at GPR18, preferentially activating Gαi/o-dependent pathways, leading to the phosphorylation of ERK1/2 (p44/42 MAPK), while not engaging the β-arrestin pathway.[8][9] This biased agonism suggests that O-1602 can selectively trigger certain cellular responses mediated by GPR18 without activating others.
References
- 1. Pharmacological profiling of the hemodynamic effects of cannabinoid ligands: a combined in vitro and in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. sc.edu [sc.edu]
- 6. abcam.com [abcam.com]
- 7. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer [frontiersin.org]
- 8. Targeting CB2-GPR55 Receptor Heteromers Modulates Cancer Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
O-1602 Experimental Protocol for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-1602 is a synthetic cannabidiol (B1668261) analog that has garnered significant interest in the scientific community for its selective agonist activity at the G protein-coupled receptor 55 (GPR55).[1][2] Unlike classical cannabinoids, O-1602 exhibits negligible binding to the cannabinoid receptors CB1 and CB2, making it a valuable tool for investigating the physiological and pathological roles of GPR55.[1][2] In vitro studies are fundamental to elucidating the mechanism of action and cellular effects of O-1602. This document provides detailed application notes and protocols for key in vitro experiments involving O-1602, along with a summary of quantitative data and visual representations of associated signaling pathways and workflows.
Mechanism of Action and Signaling Pathways
O-1602 primarily functions as a potent agonist of GPR55.[3][4] Activation of GPR55 by O-1602 initiates a cascade of intracellular signaling events. Key downstream pathways implicated in O-1602's effects include the activation of small GTPases such as RhoA, cdc42, and rac1.[2] Furthermore, studies have demonstrated the involvement of the RhoA/RhoA kinase and phospholipase C/protein kinase C signaling pathways, as well as the extracellular-signal-regulated kinase (ERK) pathway.[5][6] Activation of these pathways can lead to various cellular responses, including modulation of cell proliferation, migration, and apoptosis.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for O-1602 from various in vitro studies.
| Parameter | Receptor | Cell Line/System | Value | Reference |
| EC50 | GPR55 | HEK293T cell membranes | ~2 nM | [3] |
| EC50 | GPR55 | Not Specified | 13 nM | [2] |
| EC50 | CB1 | Not Specified | > 30,000 nM | [2] |
| EC50 | CB2 | Not Specified | > 30,000 nM | [2] |
| Inhibition of Migration | Not Specified | Paclitaxel-resistant MDA-MB-231 cells | 22% at 100 nM, 49% at 500 nM, 88% at 1 µM | [7] |
Key Experimental Protocols
Detailed methodologies for essential in vitro experiments with O-1602 are provided below.
GPR55 Receptor Activation Assay ([35S]GTPγS Binding)
This assay measures the activation of GPR55 by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.
Experimental Workflow:
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293T cells expressing human recombinant GPR55 in appropriate media.
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl, EDTA, MgCl2).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
[35S]GTPγS Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (containing MgCl2 and NaCl).
-
GDP (to a final concentration of ~30 µM).
-
Varying concentrations of O-1602 (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Cell membranes (~10-20 µg of protein).
-
[35S]GTPγS (to a final concentration of ~0.1 nM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.
-
Plot the specific binding as a function of O-1602 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
Protocol:
-
Cell Seeding:
-
Treatment:
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3 hours at 37°C.[7]
-
-
Formazan (B1609692) Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the concentration of O-1602 to determine the IC50 value.
-
ERK1/2 Phosphorylation Assay (In-Cell Western or TR-FRET)
This assay quantifies the phosphorylation of ERK1/2, a key downstream effector in the GPR55 signaling pathway.
Protocol (General Steps):
-
Cell Culture and Starvation:
-
Plate cells in a 96-well plate and allow them to adhere.
-
To reduce basal ERK phosphorylation, serum-starve the cells for a defined period (e.g., 24 hours) before the experiment.[8]
-
-
Compound Treatment:
-
Cell Lysis:
-
Aspirate the medium and lyse the cells with a suitable lysis buffer.[10]
-
-
Detection (using a commercial kit, e.g., THUNDER™ TR-FRET):
-
Transfer the cell lysate to a new plate.[10]
-
Add the antibody detection mix containing a pair of fluorophore-labeled antibodies specific for total and phosphorylated ERK1/2.[10]
-
Incubate for the recommended time at room temperature.[10]
-
Read the plate using a compatible microplate reader capable of time-resolved fluorescence resonance energy transfer.[10]
-
-
Data Analysis:
-
Calculate the ratio of the phospho-ERK signal to the total ERK signal.
-
Plot the normalized phospho-ERK levels against the concentration of O-1602 to generate a dose-response curve and determine the EC50.
-
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, a downstream event of Gq-coupled GPCR activation.[11]
Protocol:
-
Cell Preparation and Dye Loading:
-
Seed cells expressing GPR55 in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer, often containing probenecid (B1678239) to prevent dye extrusion.[12][13]
-
Incubate the cells to allow for dye de-esterification.[12]
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence plate reader with an integrated fluidics system (e.g., FLIPR or FlexStation).[11][13]
-
Record a baseline fluorescence reading.
-
Add varying concentrations of O-1602 to the wells.
-
Immediately and continuously record the fluorescence signal over time to capture the transient increase in intracellular calcium.[12]
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each concentration.
-
Plot the peak response against the O-1602 concentration to determine the EC50 for calcium mobilization.
-
Conclusion
The experimental protocols and data presented herein provide a comprehensive resource for researchers investigating the in vitro effects of O-1602. By utilizing these standardized methods, scientists can further unravel the complexities of GPR55 signaling and explore the therapeutic potential of O-1602 in various disease models. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, facilitating advancements in the field of cannabinoid research and drug development.
References
- 1. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. The novel endocannabinoid receptor GPR55 is activated by atypical cannabinoids but does not mediate their vasodilator effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer [frontiersin.org]
- 8. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-1602 in a Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the atypical cannabinoid O-1602 in preclinical mouse models of colitis. The protocols outlined below are based on established methodologies and published research, offering a framework for investigating the therapeutic potential of O-1602 in inflammatory bowel disease (IBD).
Introduction to O-1602 and its Role in Colitis
O-1602 is a synthetic cannabinoid-like compound that has demonstrated significant anti-inflammatory properties in experimental models of colitis.[1][2][3] Notably, its mechanism of action appears to be independent of the classical cannabinoid receptors CB1 and CB2, as well as the putative cannabinoid receptor GPR55.[1][2] Research suggests that O-1602 exerts its protective effects by inhibiting the recruitment of neutrophils to the inflamed colon, a key pathological feature of IBD.[1] This unique mode of action, coupled with a lack of central sedative effects, makes O-1602 an intriguing candidate for the development of novel IBD therapeutics.[3][4]
Key Applications
-
Evaluating the therapeutic efficacy of O-1602 in acute and chronic colitis models.
-
Investigating the mechanism of action of O-1602 in mitigating intestinal inflammation.
-
Assessing the impact of O-1602 on inflammatory markers and immune cell infiltration.
-
Screening novel compounds with similar mechanisms for IBD drug discovery.
Experimental Data Summary
The following tables summarize quantitative data from studies investigating the effects of O-1602 in mouse models of colitis.
Table 1: Effect of O-1602 on Macroscopic and Microscopic Scores in DSS-Induced Colitis
| Treatment Group | Dose (mg/kg, i.p.) | Macroscopic Score (Mean ± SEM) | Microscopic Score (Mean ± SEM) | Reference |
| DSS + Vehicle | - | 3.5 ± 0.3 | 3.8 ± 0.2 | [1] |
| DSS + O-1602 | 5 (once daily) | 2.1 ± 0.4 | 2.5 ± 0.3 | [1] |
| DSS + O-1602 | 5 (twice daily) | 1.8 ± 0.3 | 2.2 ± 0.2 | [1] |
*p < 0.05 compared to DSS + Vehicle
Table 2: Effect of O-1602 on Myeloperoxidase (MPO) Activity in DSS-Induced Colitis
| Treatment Group | Dose (mg/kg, i.p.) | MPO Activity (U/mg tissue, Mean ± SEM) | Reference |
| DSS + Vehicle | - | 1.2 ± 0.2 | [1] |
| DSS + O-1602 | 5 (once daily) | 0.6 ± 0.1 | [1] |
| DSS + O-1602 | 5 (twice daily) | 0.5 ± 0.1 | [1] |
*p < 0.05 compared to DSS + Vehicle
Table 3: Effect of O-1602 on Body Weight Loss and Colon Length in TNBS-Induced Colitis
| Treatment Group | Dose (mg/kg, i.p.) | Body Weight Loss (%) | Colon Length (cm, Mean ± SEM) | Reference |
| TNBS + Vehicle | - | 16.4 | 6.8 ± 0.3 | [1] |
| TNBS + O-1602 | 5 (twice daily) | 10.8 | 7.9 ± 0.4 | [1] |
*p < 0.05 compared to TNBS + Vehicle
Experimental Protocols
I. Induction of Colitis in Mice
Two common and well-validated models for inducing colitis in mice are the Dextran Sulfate Sodium (DSS) and the 2,4,6-Trinitrobenzene sulfonic acid (TNBS) models.
This model induces a reproducible acute colitis characterized by damage to the colonic epithelium.
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
Animal balance
-
Appropriate mouse strain (e.g., C57BL/6)
Protocol:
-
Record the baseline body weight of each mouse.
-
Prepare a 2.5% - 4% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, so pilot studies are recommended.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
On day 7, replace the DSS solution with regular sterile drinking water.
-
Mice can be sacrificed at various time points after DSS withdrawal to study the inflammatory response and the effects of O-1602 treatment.
This model induces a T-cell-mediated transmural inflammation that shares some histopathological features with Crohn's disease.
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% w/v in water)
-
Ethanol (B145695) (50%)
-
Anesthesia (e.g., isoflurane)
-
3.5 F catheter
-
1 mL syringe
Protocol:
-
Anesthetize the mice.
-
Prepare the TNBS working solution by diluting the stock solution with 50% ethanol to a final concentration of 2.5-5 mg per mouse. A typical volume for intrarectal administration is 100 µL.
-
Gently insert the catheter into the colon to a depth of approximately 4 cm.
-
Slowly instill the TNBS solution into the colon.
-
To ensure proper distribution of the TNBS solution, hold the mouse in a head-down position for at least 60 seconds after instillation.
-
Return the mouse to its cage and monitor for recovery from anesthesia.
-
Colitis typically develops over 2-3 days, and mice can be monitored and treated with O-1602 during this period.
II. Preparation and Administration of O-1602
Materials:
-
O-1602
-
Ethanol
-
Tween 80
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 27-gauge)
Protocol for Vehicle Preparation:
A commonly used vehicle for intraperitoneal (i.p.) administration of cannabinoid-like compounds consists of a mixture of ethanol, a surfactant like Tween 80, and a solubilizing agent like DMSO, all diluted in sterile saline. A typical final concentration of the vehicle components in the injection solution is low to minimize toxicity.
Protocol for O-1602 Solution Preparation and Administration:
-
Dissolve O-1602 in ethanol.
-
Further dilute the solution in sterile saline containing Tween 80 (e.g., 2%) and DMSO (e.g., 4%).[1] The final concentration of ethanol, Tween 80, and DMSO should be kept to a minimum to avoid vehicle-induced effects.
-
The final concentration of the O-1602 solution should be calculated to deliver the desired dose (e.g., 3-10 mg/kg) in a standard injection volume (e.g., 100-200 µL for a 20-25g mouse).
-
Administer the O-1602 solution or the vehicle control via intraperitoneal (i.p.) injection.
-
The frequency of administration can be once or twice daily, depending on the experimental design.[1]
III. Assessment of Colitis Severity
After sacrificing the mice, the colon is excised, and its length is measured. The colon is then opened longitudinally and cleaned of fecal content.
Scoring System:
A macroscopic score can be assigned based on the following parameters:
-
Stool Consistency: 0 (normal), 1 (soft), 2 (diarrhea)
-
Presence of Blood: 0 (none), 1 (occult), 2 (gross bleeding)
-
Colon Length: Scored inversely (e.g., 0 for >9 cm, 1 for 8-9 cm, 2 for 7-8 cm, 3 for <7 cm)
-
Edema: 0 (none), 1 (mild), 2 (severe)
-
Ulceration: 0 (none), 1 (small ulcers), 2 (large ulcers)
The total macroscopic score is the sum of the individual scores.
Colon tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
Scoring System:
Histological damage can be scored based on:
-
Severity of Inflammation: 0 (none), 1 (mild), 2 (moderate), 3 (severe)
-
Extent of Inflammation: 0 (mucosa), 1 (mucosa and submucosa), 2 (transmural)
-
Crypt Damage: 0 (none), 1 (loss of basal one-third), 2 (loss of basal two-thirds), 3 (entire crypt loss), 4 (change of epithelial surface with erosion or ulceration)
-
Percentage of Area Involved: 1 (1-25%), 2 (26-50%), 3 (51-75%), 4 (76-100%)
The total histological score is the sum of the individual scores.
MPO is an enzyme abundant in neutrophils, and its activity in the colon is a quantitative measure of neutrophil infiltration.
Materials:
-
Colon tissue sample
-
Homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
-
O-dianisidine dihydrochloride (B599025)
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Protocol:
-
Homogenize a pre-weighed colon tissue sample in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
In a 96-well plate, add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and H₂O₂.
-
Measure the change in absorbance at 450-460 nm over time.
-
MPO activity is calculated and expressed as units per milligram of tissue.
Pro-inflammatory cytokine levels in the colon can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.
Materials:
-
Colon tissue sample
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Commercial ELISA or multiplex assay kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Plate reader
Protocol:
-
Homogenize a pre-weighed colon tissue sample in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed for 15 minutes at 4°C.
-
Collect the supernatant.
-
Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
Follow the manufacturer's instructions for the specific ELISA or multiplex assay kit to measure the concentration of the cytokines of interest.
-
Normalize cytokine concentrations to the total protein concentration and express as pg/mg of protein.
Visualizations
Caption: Experimental workflow for evaluating O-1602 in mouse colitis models.
Caption: Proposed mechanism of action of O-1602 in ameliorating colitis.
References
- 1. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The atypical cannabinoid O-1602 protects against experimental colitis and inhibits neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-1602 Administration in Rat Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of O-1602, a selective agonist for the G protein-coupled receptor 55 (GPR55), in rat models of arthritis. The protocols are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of O-1602 for inflammatory joint diseases.
Introduction
O-1602 is an atypical cannabinoid that has demonstrated anti-inflammatory and analgesic properties in various preclinical models.[1][2] Its mechanism of action is primarily mediated through the activation of GPR55, a novel therapeutic target in inflammatory conditions, and is independent of the classical cannabinoid receptors CB1 and CB2.[1][3] This document outlines protocols for inducing arthritis in rats and administering O-1602 to assess its efficacy in both acute and chronic inflammatory settings.
Data Presentation: Efficacy of O-1602 in a Rat Model of Acute Arthritis
The following table summarizes the key quantitative findings from a study investigating the effects of O-1602 in an acute inflammatory arthritis model in rats.
| Parameter | Arthritis Model | Treatment Group | Dosage | Route of Administration | Key Finding | Reference |
| Nociceptive C-fibre Firing | Kaolin (B608303)/Carrageenan-induced acute arthritis | O-1602 | 10 µg | Intra-articular | Significantly reduced movement-evoked firing of nociceptive C-fibres. | [3] |
| Mechanism of Action | Kaolin/Carrageenan-induced acute arthritis | O-1602 + O-1918 (GPR55 antagonist) | 10 µg O-1602, 20 µg O-1918 | Intra-articular | The effect of O-1602 was blocked by the GPR55 antagonist. | [3] |
| Specificity | Kaolin/Carrageenan-induced acute arthritis | O-1602 + AM281 (CB1 antagonist) + AM630 (CB2 antagonist) | 10 µg O-1602, 20 µg AM281, 20 µg AM630 | Intra-articular | The effect of O-1602 was not affected by CB1 or CB2 antagonists. | [3] |
Signaling Pathway
Experimental Protocols
Protocol 1: Acute Inflammatory Arthritis Model and O-1602 Administration
This protocol is based on the methodology described by Schuelert and McDougall (2011).[3]
1.1. Animals:
-
Male Wistar rats (200-250 g).
1.2. Induction of Acute Arthritis:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Inject a combination of 2% kaolin and 2% carrageenan (50 µL total volume) intra-articularly into the knee joint to induce acute inflammation and pain.[3]
-
Allow 24 hours for the arthritis to develop.[3]
1.3. O-1602 Administration:
-
Prepare O-1602 solution in a suitable vehicle (e.g., saline containing 1% DMSO and 1% Tween 80).
-
For peripheral administration, inject O-1602 (e.g., 10 µg in a volume of 50 µL) intra-articularly into the inflamed knee joint.[3]
-
For systemic administration, other routes such as intravenous or intraperitoneal can be explored, though specific dosages for arthritis models are not yet established in the literature. A starting dose of 0.25 mg/kg/day intravenously has been used in other rat models.[2][4][5]
1.4. Assessment of Nociception:
-
The primary endpoint in the original study was the electrophysiological recording of nerve firing.[3]
-
Anesthetize the rat and perform single-unit extracellular recordings from the joint afferent nerves to measure the firing frequency of nociceptive C-fibres in response to mechanical stimulation (e.g., rotation) of the knee joint.[3]
-
Alternative behavioral assessments of pain can include:
-
Mechanical Paw Withdrawal Threshold: Measured using von Frey filaments.
-
Thermal Paw Withdrawal Latency: Measured using a radiant heat source.
-
Incapacitance Testing: To measure weight-bearing on the affected limb.
-
Protocol 2: Chronic Arthritis Models - Induction and Proposed O-1602 Treatment Regimen
While the administration of O-1602 has not been extensively documented in chronic rat arthritis models, the following are standard protocols for inducing these models. A suggested O-1602 treatment protocol is provided as a starting point for investigation.
2.1. Collagen-Induced Arthritis (CIA) Model:
-
Animals: Female Lewis or Wistar rats (6-8 weeks old).
-
Induction:
-
Prepare an emulsion of bovine or chicken type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA).
-
On day 0, administer an intradermal injection of the emulsion (e.g., 0.1 mL) at the base of the tail.
-
On day 7, provide a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Assessment:
-
Arthritis Score: Score each paw daily or every other day based on the severity of erythema and swelling (e.g., 0 = normal, 4 = severe swelling and redness of the entire paw).
-
Paw Volume: Measure the volume of each hind paw using a plethysmometer.
-
Histopathology: At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
-
Inflammatory Markers: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
2.2. Adjuvant-Induced Arthritis (AIA) Model:
-
Animals: Male Lewis or Wistar rats.
-
Induction:
-
Prepare a suspension of Mycobacterium tuberculosis in mineral oil (e.g., 10 mg/mL).
-
On day 0, administer a single intradermal injection of the suspension (e.g., 0.1 mL) into the base of the tail or a hind paw.
-
-
Assessment: Similar to the CIA model, monitor arthritis scores, paw volume, histopathology, and inflammatory markers.
2.3. Proposed O-1602 Administration Protocol for Chronic Models (Hypothetical):
-
Route of Administration: Intraperitoneal (IP) or oral gavage (PO) are common for chronic studies.
-
Dosage: Based on studies in other inflammatory models, a starting dose range of 1-10 mg/kg/day could be investigated.
-
Frequency: Administer once or twice daily.
-
Treatment Initiation:
-
Prophylactic: Begin treatment on the day of arthritis induction (Day 0).
-
Therapeutic: Begin treatment after the onset of clinical signs of arthritis (e.g., Day 10-14).
-
-
Vehicle: A common vehicle for cannabinoids is a mixture of ethanol, Tween 80, and saline.
Experimental Workflow
Conclusion
O-1602 presents a promising therapeutic avenue for the management of arthritis, acting through the GPR55 receptor to reduce inflammatory pain. The protocols outlined in these application notes provide a framework for the preclinical evaluation of O-1602 in both acute and chronic rat models of arthritis. Further research is warranted to establish the optimal dosing and administration schedule for O-1602 in chronic arthritis models to fully elucidate its disease-modifying potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment [frontiersin.org]
- 3. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: O-1602 Treatment in Breast Cancer Cell Lines (MDA-MB-231, MCF-7)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the effects of the synthetic cannabinoid O-1602 on paclitaxel-resistant human breast cancer cell lines, MDA-MB-231 and MCF-7. The data and protocols are derived from preclinical studies and are intended to guide further research into the therapeutic potential of O-1602.
Summary of O-1602 Effects
O-1602, an atypical cannabinoid, has demonstrated significant antitumor activity in paclitaxel-resistant breast cancer cell lines. Its mechanism of action is primarily mediated through the G protein-coupled receptors GPR55 and GPR18.[1] Treatment with O-1602 leads to a reduction in cell viability, induction of apoptosis, and inhibition of cell migration in these chemotherapy-resistant cancer cells.[1]
Data Presentation
Table 1: Effect of O-1602 on Cell Viability
While specific IC50 values for O-1602 alone in paclitaxel-resistant MDA-MB-231 and MCF-7 cells are not explicitly stated in the primary literature, a concentration-dependent decrease in cell viability has been observed.[1] The effective concentration for inducing significant biological effects, such as apoptosis, is in the low micromolar range.
| Cell Line | Treatment Concentration (µM) | Observation |
| Paclitaxel-Resistant MDA-MB-231 | 0.1 - 10 | Concentration-dependent decrease in cell viability.[1] |
| Paclitaxel-Resistant MCF-7 | 0.1 - 10 | Concentration-dependent decrease in cell viability.[1] |
Table 2: Induction of Apoptosis by O-1602
Treatment with O-1602 for 24 hours at a concentration of 2 µM significantly increases the percentage of apoptotic cells, as determined by Annexin V staining.[1]
| Cell Line | Treatment | % Annexin V Positive Cells (Mean) |
| Paclitaxel-Resistant MDA-MB-231 | Vehicle (DMSO) | ~10% |
| O-1602 (2 µM) | ~40%[1] | |
| Paclitaxel-Resistant MCF-7 | Vehicle (DMSO) | ~10% |
| O-1602 (2 µM) | 25-30%[1] |
Table 3: Inhibition of Cell Migration by O-1602 in MDA-MB-231 Cells
O-1602 demonstrates a potent, concentration-dependent inhibition of migration in the highly metastatic paclitaxel-resistant MDA-MB-231 cell line, as measured by a Transwell assay.[1]
| Treatment Concentration | % Decrease in Migration (Mean) |
| 100 nM | 22%[1] |
| 500 nM | 49%[1] |
| 1 µM | 88%[1] |
Signaling Pathway
The antitumor effects of O-1602 in paclitaxel-resistant breast cancer cells are initiated through the activation of GPR55 and GPR18 receptors. The combined knockdown of both receptors using siRNA completely abrogates the reduction in cell viability induced by O-1602.[1] The downstream signaling cascade following the activation of these receptors by O-1602 in this specific context is still under investigation. However, based on the observed biological outcomes of apoptosis induction and migration inhibition, a putative signaling pathway can be proposed.
Caption: Putative signaling pathway of O-1602 in breast cancer cells.
Experimental Protocols
Cell Culture and Generation of Paclitaxel-Resistant Lines
-
Cell Lines: Human breast adenocarcinoma cell lines MDA-MB-231 and MCF-7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Generation of Paclitaxel-Resistant Lines: Paclitaxel (B517696) resistance is induced by continuous exposure to increasing concentrations of paclitaxel over several months. The resistant cells are then maintained in culture medium containing a concentration of paclitaxel that is non-toxic to the resistant cells but cytotoxic to the parental line.
Caption: General experimental workflow for assessing O-1602 effects.
Cell Viability Assay (MTT)
This protocol is used to assess the effect of O-1602 on the viability of paclitaxel-resistant MDA-MB-231 and MCF-7 cells.
-
Cell Seeding: Seed 20,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[1]
-
Treatment: Treat the cells with increasing concentrations of O-1602 (e.g., 0-10 µM) or vehicle control (DMSO) for 48 hours.[1]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3 hours at 37°C.[1]
-
Solubilization: Add MTT solvent (e.g., 4 mM HCl, 0.1% Nonidet P-40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.[1] The quantity of formazan is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection and quantification of apoptosis induced by O-1602 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Seeding and Treatment: Grow cells on glass coverslips in 6-well plates. Treat the cells with 2 µM O-1602 or vehicle control (DMSO) for 24 hours.[1]
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Transwell)
This protocol assesses the effect of O-1602 on the migratory capacity of paclitaxel-resistant MDA-MB-231 cells.
-
Cell Preparation: Culture paclitaxel-resistant MDA-MB-231 cells to near confluence.
-
Transwell Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add medium containing a chemoattractant (e.g., 10 ng/mL Epidermal Growth Factor) to the lower chamber.[1]
-
Cell Seeding: Seed a defined number of cells into the upper chamber in serum-free medium.
-
Treatment: Add various concentrations of O-1602 (e.g., 100 nM, 500 nM, 1 µM) or vehicle control to the upper chamber.[1]
-
Incubation: Incubate the plate for 6 hours at 37°C to allow for cell migration.[1]
-
Fixation and Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several random fields under a microscope. The percentage of migration inhibition is calculated relative to the vehicle-treated control.
References
O-1602: A Novel Agonist for In Vivo Neurogenesis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
O-1602, a phytocannabinoid-like analogue of cannabidiol, is emerging as a significant pharmacological tool for the investigation of adult neurogenesis. Unlike typical cannabinoids, O-1602 does not bind to the classical cannabinoid receptors CB1 or CB2.[1][2] Instead, it demonstrates potent agonism at the orphan G protein-coupled receptor 55 (GPR55).[3][4][5] Research indicates that O-1602 plays a crucial role in stimulating neural stem cell (NSC) proliferation and promoting the generation of new neurons in the hippocampus, a key brain region for learning and memory.[3][4][5] These application notes provide a comprehensive overview of the in vivo use of O-1602 in neurogenesis research, including detailed protocols and quantitative data from key studies.
Mechanism of Action
O-1602 exerts its pro-neurogenic effects primarily through the activation of the GPR55 receptor.[3][4] Studies have shown that the effects of O-1602 on NSC proliferation and neurogenesis are absent in GPR55 knockout (GPR55-/-) mice, confirming the receptor's essential role.[3][4] The downstream signaling pathways following GPR55 activation by O-1602 are thought to involve the RhoA/RhoA kinase and phospholipase C/protein kinase C pathways, as well as the extracellular-signal-regulated kinase (ERK).[1] This activation ultimately leads to increased proliferation of NSCs and the generation of immature neurons.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data from key in vivo studies on the effects of O-1602 on neurogenesis.
| Study Focus | Animal Model | O-1602 Dose & Administration | Key Findings | Reference |
| NSC Proliferation & Neurogenesis | C57BL/6 Mice | 4µg/kg/day via intrahippocampal osmotic mini-pump for 14 days | Increased number of Ki67+ (proliferating) cells and DCX+ & BrdU+ (immature neuron) cells in the dentate gyrus. | [3][4] |
| GPR55 Dependency | GPR55-/- Mice | 4µg/kg/day via intrahippocampal osmotic mini-pump for 14 days | O-1602 had no effect on proliferation or neurogenesis compared to vehicle controls. | [3][4] |
| Neuroprotection in Inflammation | C57BL/6 Mice | 4µg/kg/day via intrahippocampal osmotic mini-pump for 14 days (co-administered with LPS) | Attenuated the reduction in NSC survival (BrdU+) and immature neurons caused by LPS-induced inflammation. | [6] |
| Depression & Neuroinflammation | Female Wistar Rats | 0.25 mg/kg/day via intravenous injection for 7 days | Reversed corticosterone-induced depressive-like behavior and normalized hippocampal levels of inflammatory markers (IL-1β, TNF-α) and neurotrophic factors (BDNF, NGF). | [1][2][7] |
| Anxiety-like Behavior | Male Wistar Rats | Intracerebroventricular injection (dose not specified in abstract) | Anxiolytic effects observed. | [8] |
| Chronic Social Defeat Stress | C57BL/6J Mice | 10 mg/kg/day via intraperitoneal injection for the duration of the CSDS procedure | Ameliorated chronic social defeat stress-induced depression- and anxiety-like behavior by modulating inflammatory processes. | [8] |
Experimental Protocols
Protocol 1: Continuous Intrahippocampal Administration of O-1602 via Osmotic Mini-Pump
This protocol is adapted from studies investigating the direct effects of O-1602 on hippocampal neurogenesis.[3][4][6]
1. Animal Model:
-
Adult C57BL/6 mice or GPR55-/- mice.
2. Materials:
-
O-1602
-
Vehicle (e.g., artificial cerebral spinal fluid)
-
Osmotic mini-pumps (e.g., Alzet)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
3. Procedure:
-
Prepare the O-1602 solution in the vehicle at a concentration calculated to deliver the desired daily dose (e.g., 4µg/kg/day).
-
Fill the osmotic mini-pumps with the O-1602 solution or vehicle according to the manufacturer's instructions.
-
Anesthetize the mouse and secure it in the stereotaxic apparatus.
-
Perform a craniotomy to expose the hippocampus.
-
Implant the cannula connected to the osmotic mini-pump into the dentate gyrus of the hippocampus.
-
Suture the incision and place the osmotic mini-pump subcutaneously on the back of the mouse.
-
Allow the mice to recover and monitor their health for the duration of the experiment (e.g., 14 days).
-
For cell proliferation and neurogenesis analysis, administer BrdU (5-bromo-2'-deoxyuridine) via intraperitoneal injection prior to the end of the experiment to label dividing cells.
-
At the end of the treatment period, perfuse the animals and collect the brain tissue for immunohistochemical analysis.
4. Analysis:
-
Perform immunohistochemistry on brain sections using antibodies against Ki67 (for proliferating cells), DCX (for immature neurons), and BrdU.
-
Quantify the number of positive cells in the dentate gyrus.
Protocol 2: Systemic Administration of O-1602
This protocol is based on studies investigating the systemic effects of O-1602 on behavior and neuroinflammation.[1][2][7][8]
1. Animal Model:
-
Adult Wistar rats or C57BL/6J mice.
2. Materials:
-
O-1602
-
Vehicle (e.g., saline, DMSO)
-
Syringes and needles for the appropriate administration route.
3. Administration Routes and Dosages:
-
Intravenous (IV) Injection:
-
Intraperitoneal (IP) Injection:
-
Dose: 10 mg/kg/day.[8]
-
Procedure: Dissolve O-1602 in a suitable vehicle and administer via intraperitoneal injection daily for the duration of the experimental paradigm (e.g., during a chronic social defeat stress protocol).
-
4. Experimental Paradigms:
-
Corticosterone-Induced Depression Model: Administer corticosterone (B1669441) to induce a depressive-like state, followed by O-1602 treatment. Assess behavioral changes (e.g., forced swim test) and molecular markers in the hippocampus.[1][2][7]
-
Chronic Social Defeat Stress (CSDS) Model: Subject mice to CSDS and administer O-1602 prior to each stressor exposure. Evaluate anxiety- and depression-like behaviors (e.g., social interaction test, elevated plus maze).[8]
5. Analysis:
-
Behavioral tests relevant to the experimental model.
-
Molecular analysis of hippocampal tissue for inflammatory cytokines (e.g., IL-1β, TNF-α) and neurotrophic factors (e.g., BDNF, NGF) using techniques like ELISA or qPCR.
-
Immunohistochemical analysis for markers of neurogenesis and glial activation.
Conclusion
O-1602 is a valuable tool for in vivo neurogenesis research, offering a specific mechanism of action through the GPR55 receptor. The provided protocols and data serve as a foundation for designing and implementing studies to further elucidate the role of O-1602 and the GPR55 signaling pathway in adult neurogenesis and its potential therapeutic applications in neurological and psychiatric disorders. Researchers should carefully consider the appropriate animal model, dosage, and administration route based on their specific research questions.
References
- 1. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-1602 | GPR55 | Tocris Bioscience [tocris.com]
- 6. Activation of GPR55 induces neuroprotection of hippocampal neurogenesis and immune responses of neural stem cells following chronic, systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. videleaf.com [videleaf.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effect of O-1602 on Colon Cancer Cell Migration
Audience: Researchers, scientists, and drug development professionals in the field of oncology and pharmacology.
Introduction: O-1602 is a synthetic cannabinoid that acts as an agonist for the G protein-coupled receptor 55 (GPR55), with negligible binding to the classical cannabinoid receptors CB1 and CB2.[1] Research has indicated its potential as an anti-tumorigenic agent, demonstrating effects on cell viability and apoptosis in colon cancer cell lines HT-29 and SW480.[2][3][4][5] Furthermore, O-1602 has been observed to reduce cell migration in other cancer types, such as breast cancer, suggesting a potential role in modulating the metastatic potential of cancer cells.[6] These application notes provide detailed protocols to investigate the effect of O-1602 on the migratory capabilities of the human colon cancer cell lines HT-29 and SW480.
Data Presentation:
Table 1: Summary of O-1602 Effects on Colon Cancer Cells
| Cell Line | Parameter | Effect of O-1602 | Concentration Range | Reference |
|---|---|---|---|---|
| HT-29 | Viability | Decrease | 0.1 - 10 µM | [2][3] |
| SW480 | Viability | Decrease | 0.1 - 10 µM | [2][3] |
| HT-29 | Apoptosis | Increase | 0.1 - 10 µM | [2][3] |
| SW480 | Apoptosis | Increase | 0.1 - 10 µM |[2][3] |
Table 2: Experimental Parameters for Migration Assays
| Parameter | Wound Healing Assay | Transwell Migration Assay |
|---|---|---|
| Cell Lines | HT-29, SW480 | HT-29, SW480 |
| Seeding Density | 95-100% confluence | 1 x 10⁵ cells/insert |
| O-1602 Concentrations | 0.1, 1, 5, 10 µM (or as determined by dose-response) | 0.1, 1, 5, 10 µM (or as determined by dose-response) |
| Incubation Time | 24-48 hours | 4-24 hours |
| Chemoattractant | N/A | Fetal Bovine Serum (FBS) or specific chemokines |
| Readout | Wound closure percentage | Number of migrated cells |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro.[7]
Materials:
-
HT-29 and SW480 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
O-1602 stock solution (in a suitable solvent like DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile P200 or P10 pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HT-29 or SW480 cells into 6-well plates at a density that will form a confluent monolayer within 24 hours.[7][8]
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 2-4 hours to minimize cell proliferation.
-
Creating the Wound: Carefully create a straight scratch in the cell monolayer using a sterile P200 pipette tip.[7][9]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[7]
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of O-1602 or vehicle control (e.g., DMSO) to the respective wells.
-
Imaging: Immediately capture images of the scratch at designated locations (T=0). Place the plate in a 37°C, 5% CO₂ incubator.
-
Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) for up to 48 hours or until the wound in the control well is nearly closed.[9]
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to T=0.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of individual cells through a porous membrane.[10][11]
Materials:
-
HT-29 and SW480 cells
-
Complete culture medium
-
Serum-free culture medium
-
O-1602 stock solution
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
Chemoattractant (e.g., 10% FBS)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation: Culture HT-29 or SW480 cells to ~80% confluence. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: Add 600 µL of complete medium (containing chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Seeding: Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell insert.[11] Add O-1602 or vehicle control to the upper chamber at the desired final concentrations.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for a duration determined by the cell line's migration rate (typically 4-24 hours).
-
Removal of Non-Migrated Cells: Carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 15-20 minutes. Subsequently, stain the cells with Crystal Violet for 10-15 minutes.
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Imaging and Quantification: Allow the membrane to dry. Using a microscope, count the number of migrated cells in several random fields of view.
Mandatory Visualizations
Caption: Workflow for the Wound Healing (Scratch) Assay.
Caption: Workflow for the Transwell Migration Assay.
Caption: Putative Signaling Pathway of O-1602 in Inhibiting Cell Migration.
Discussion and Interpretation of Results:
A significant decrease in the percentage of wound closure or the number of migrated cells in the presence of O-1602 compared to the vehicle control would indicate that O-1602 inhibits colon cancer cell migration. It is crucial to perform a dose-response analysis to determine the optimal concentration of O-1602 for inhibiting migration. Additionally, it is important to consider the anti-proliferative effects of O-1602 when interpreting the results of the wound healing assay, as a reduction in cell number could also contribute to a slower wound closure rate.[3] Running the assay in serum-free or low-serum conditions can help to minimize the confounding effects of proliferation. The Transwell assay is less affected by proliferation due to the shorter incubation times.
The putative signaling pathway suggests that O-1602, by activating GPR55, may initiate a cascade involving G proteins and the RhoA/ROCK pathway, which are key regulators of the actin cytoskeleton and cell motility.[12] A reduction in migration upon O-1602 treatment would support this hypothesis. Further investigation into the downstream effectors of this pathway could provide more detailed insights into the mechanism of action of O-1602 in colon cancer metastasis.
References
- 1. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The atypical cannabinoid O-1602 shows antitumorigenic effects in colon cancer cells and reduces tumor growth in a colitis-associated colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer [frontiersin.org]
- 7. clyte.tech [clyte.tech]
- 8. Wound healing migration assay (Scratch assay) [protocols.io]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of pSTAT3 (Tyr705) Following O-1602 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule involved in a myriad of cellular processes including proliferation, differentiation, and apoptosis. The phosphorylation of STAT3 at the Tyr705 residue is a key activation step, leading to its dimerization, nuclear translocation, and subsequent regulation of gene expression. Dysregulation of the STAT3 signaling pathway is implicated in various pathologies, notably in cancer and inflammatory diseases.
O-1602 is a potent and selective agonist for the G protein-coupled receptor 55 (GPR55). Emerging evidence suggests that the activation of GPR55 by O-1602 can influence downstream signaling cascades that may include the activation of STAT3. This application note provides a detailed protocol for the analysis of STAT3 phosphorylation at Tyr705 using Western blotting in cell cultures treated with O-1602. The protocol is designed to enable researchers to investigate the potential modulatory effects of O-1602 on the STAT3 signaling pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway from GPR55 activation by O-1602 to the phosphorylation of STAT3, and the general experimental workflow for the Western blot analysis.
Data Presentation
The following table presents hypothetical quantitative data demonstrating the effect of O-1602 on pSTAT3 levels. The data is normalized to total STAT3 and a loading control (e.g., β-actin or GAPDH).
| Treatment Group | O-1602 Concentration (µM) | pSTAT3/Total STAT3 Ratio (Normalized to Control) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 0.12 |
| O-1602 | 1 | 1.58 | 0.21 |
| O-1602 | 5 | 2.45 | 0.33 |
| O-1602 | 10 | 3.12 | 0.45 |
| O-1602 + GPR55 Antagonist | 10 + Antagonist | 1.25 | 0.18 |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of pSTAT3 (Tyr705) after O-1602 treatment.
Materials and Reagents
| Reagent/Material | Recommended Vendor (Example) | Catalog Number (Example) |
| O-1602 | Tocris Bioscience | 3593 |
| Cell Line (e.g., MDA-MB-231, HepG2) | ATCC | HTB-26, HB-8065 |
| DMEM/High Glucose Medium | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4x Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels | Bio-Rad | 4561096 |
| PVDF Transfer Membranes | Bio-Rad | 1620177 |
| 5% Bovine Serum Albumin (BSA) in TBST | - | - |
| Primary Antibody: pSTAT3 (Tyr705) | Cell Signaling Technology | 9145 |
| Primary Antibody: Total STAT3 | Cell Signaling Technology | 9139 |
| Primary Antibody: β-Actin | Cell Signaling Technology | 4970 |
| HRP-conjugated Anti-rabbit IgG | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Cell Culture and O-1602 Treatment
-
Cell Seeding : Seed a suitable cell line (e.g., MDA-MB-231 or HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[1]
-
Cell Starvation : Once cells reach the desired confluency, aspirate the growth medium and replace it with a serum-free or low-serum medium for 4-6 hours to reduce basal signaling.
-
O-1602 Preparation : Prepare a stock solution of O-1602 in a suitable solvent (e.g., DMSO). From this stock, prepare working concentrations in the serum-free/low-serum medium.
-
Treatment : Treat the cells with varying concentrations of O-1602 (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 15, 30, 60 minutes).
Cell Lysis and Protein Extraction
-
Washing : After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[2]
-
Lysis : Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Collection : Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation : Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]
-
Supernatant Collection : Carefully transfer the supernatant containing the protein to new pre-chilled tubes.[3]
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.[3]
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel. Run the gel at 100-150V until the dye front reaches the bottom.[3]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking : Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.[3]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution in 5% BSA in TBST) for 1 hour at room temperature.[3]
-
Detection : Wash the membrane three times for 10 minutes each with TBST. Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pSTAT3 signal to the total STAT3 signal for each sample.
-
Further normalize the pSTAT3/total STAT3 ratio to the loading control to account for any loading inaccuracies.
-
Express the results as a fold change relative to the vehicle-treated control group.
References
Application Notes and Protocols for O-1602 in Animal Studies of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-1602 is a synthetic cannabinoid analog that acts as a potent agonist for the G protein-coupled receptor 55 (GPR55). Unlike classical cannabinoids, O-1602 does not exhibit significant affinity for CB1 or CB2 receptors, thus avoiding the psychoactive effects associated with CB1 activation. Emerging preclinical evidence suggests that O-1602 possesses antidepressant-like properties, primarily through the modulation of neuroinflammatory and neurogenic pathways. These characteristics make O-1602 a compelling compound for investigation in the context of novel antidepressant therapies.
These application notes provide a comprehensive overview of the dosages, experimental models, and protocols for utilizing O-1602 in animal studies focused on depression.
Quantitative Data Summary
The following tables summarize the dosages and experimental parameters for O-1602 in key animal models of depression.
Table 1: O-1602 Dosage and Administration in Animal Models of Depression
| Animal Model | Species/Strain | Administration Route | Dosage | Treatment Duration | Vehicle | Reference |
| Corticosterone-Induced Depression | Female Wistar Rats | Intravenous (i.v.) | 0.25 mg/kg/day | 7 days | Methyl acetate | [1][2][3] |
| Chronic Social Defeat Stress (CSDS) | Male C57BL/6J Mice | Intraperitoneal (i.p.) | 10 mg/kg/day | 10 days | Saline with 0.75% Tween 80 (proposed) | [4] |
| Methamphetamine Withdrawal | Male C57BL/6J Mice | Intraperitoneal (i.p.) | 10 mg/kg | Daily for 14 days | Saline (inferred) | [5] |
| Anxiety-Related Behavior | Male Wistar Rats | Intracerebroventricular (i.c.v.) | 0.2, 1, or 5 µ g/rat | Single dose | Artificial Cerebrospinal Fluid (aCSF) (proposed) | [6] |
Table 2: Key Findings of O-1602 in Animal Models of Depression
| Animal Model | Behavioral Tests | Key Biochemical Findings | Antidepressant-like Effects |
| Corticosterone-Induced Depression | Forced Swim Test (FST) | - Reduced hippocampal levels of IL-1β and TNF-α - Increased hippocampal BDNF levels | - Reversed the prolonged immobility time in the FST[1][3] |
| Chronic Social Defeat Stress (CSDS) | Social Interaction Test, FST, Elevated Plus Maze (EPM) | - Ameliorated the increase in pro-inflammatory cytokines | - Prevented the development of social avoidance and anxiety-like behaviors[4] |
| Methamphetamine Withdrawal | FST, Tail Suspension Test (TST), Open Field Test (OFT), EPM | - Decreased serum levels of corticosterone (B1669441), TNF-α, IL-1β, and IL-6 | - Reduced immobility time in the FST and TST - Alleviated anxiety-like behavior in the OFT and EPM[5] |
Signaling Pathways of O-1602
O-1602 exerts its effects primarily through the activation of the GPR55 receptor. The downstream signaling cascade is multifaceted, involving the modulation of neuroinflammation and the promotion of neurogenesis.
Caption: GPR55 signaling cascade initiated by O-1602.
Experimental Protocols
Corticosterone-Induced Depression Model in Rats
This model mimics the hypercortisolemia observed in some depressed patients.
-
Animals: Female Wistar rats.
-
Procedure:
-
Behavioral Assessment: Forced Swim Test.
Chronic Social Defeat Stress (CSDS) Model in Mice
This model is based on the stress induced by repeated social confrontations.
-
Animals: Male C57BL/6J mice and aggressive CD-1 resident mice.
-
Procedure:
-
For 10 consecutive days, expose the experimental mouse to a novel aggressive CD-1 mouse for 5-10 minutes.
-
House the experimental mouse in the same cage as the aggressor, separated by a perforated divider, until the next defeat session.
-
Administer O-1602 (10 mg/kg, i.p.) or vehicle 30 minutes before each defeat session.[4]
-
-
Behavioral Assessment: Social Interaction Test, Elevated Plus Maze, Forced Swim Test.
Caption: Experimental workflow for the CSDS model.
Forced Swim Test (FST)
This test is used to assess behavioral despair, a common feature of depressive-like states in rodents.
-
Apparatus: A transparent cylindrical container (20 cm in diameter, 40-50 cm in height) filled with water (23-25°C) to a depth of 15-20 cm, preventing the animal from touching the bottom or escaping.
-
Procedure:
-
Gently place the animal into the cylinder.
-
The total test duration is typically 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
-
Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
Similar to the FST, the TST measures behavioral despair in mice.
-
Apparatus: A horizontal bar elevated above a surface.
-
Procedure:
-
Suspend the mouse by its tail to the horizontal bar using adhesive tape.
-
The total test duration is 6 minutes.
-
Record the total time the mouse remains immobile.
-
-
Data Analysis: A reduction in the duration of immobility suggests an antidepressant-like effect.
Preparation of O-1602 Solutions
-
Intravenous (i.v.) Injection: Dissolve O-1602 in methyl acetate.[1] The final injection volume should be adjusted based on the animal's weight.
-
Intraperitoneal (i.p.) Injection: While the exact vehicle was not specified in the depression studies, a common practice for lipophilic compounds like O-1602 is to dissolve it in a vehicle containing a small amount of a surfactant. A proposed vehicle is sterile saline containing 1-5% Tween 80 or DMSO. It is crucial to ensure the compound is fully dissolved and to administer a consistent volume to all animals.
-
Intracerebroventricular (i.c.v.) Injection: For direct administration into the brain, O-1602 should be dissolved in sterile artificial cerebrospinal fluid (aCSF). The solution must be sterile-filtered before injection.
Conclusion
O-1602 demonstrates significant potential as a novel therapeutic agent for depression, acting through the GPR55 receptor to mitigate neuroinflammation and promote neurogenesis. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to further elucidate the antidepressant-like effects of O-1602. Careful consideration of the animal model, administration route, and behavioral endpoints is essential for obtaining reliable and translatable results.
References
- 1. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR55 activation improves anxiety- and depression-like behaviors of mice during methamphetamine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central administration of GPR55 receptor agonist and antagonist modulates anxiety-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cell Viability with O-1602 in Hep3B Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-1602 is a synthetic cannabinoid analog that acts as a potent agonist for the G protein-coupled receptor 55 (GPR55).[1][2][3] GPR55 signaling has been implicated in various physiological and pathological processes, including cancer cell proliferation, migration, and inflammation.[4][5][6] This document provides detailed application notes and protocols for conducting cell viability assays using O-1602 on the human hepatocellular carcinoma cell line, Hep3B. Understanding the effect of O-1602 on the viability of Hep3B cells is crucial for research into liver cancer and the development of novel therapeutic strategies targeting the GPR55 signaling pathway.
Mechanism of Action of O-1602 in Hep3B Cells
In Hep3B cells, O-1602 has been shown to induce lipid accumulation through a GPR55-dependent mechanism involving the PI3K/Akt/SREBP-1c signaling cascade.[1][7][8] Interestingly, O-1602 also triggers an increase in intracellular calcium levels in these cells, but this effect appears to be independent of GPR55 activation.[1][7] It is important to note that while O-1602 can influence these cellular processes, studies have shown that it does not exhibit significant cytotoxicity in Hep3B cells at concentrations up to 30 μM.[1]
Data Presentation
The following table summarizes the reported effects of O-1602 on Hep3B cell viability. This data is compiled from a study that utilized an MTT assay to assess cytotoxicity after 24 hours of treatment.
| O-1602 Concentration (μM) | Cell Viability (%) (Mean ± SD) | Reference |
| 0 (Control) | 100 | [1] |
| 10 | No significant change | [1] |
| 20 | No significant change | [1] |
| 30 | No significant change | [1] |
Note: The original study stated "No significant cytotoxicity was observed in Hep3B cells treated with O-1602 up to 30 μM" without providing specific percentage values for each concentration. The table reflects this finding.
Experimental Protocols
This section provides a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the viability of Hep3B cells upon treatment with O-1602. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[9][10]
Materials
-
Hep3B cells (ATCC HB-8064 or equivalent)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
O-1602 (Tocris Bioscience or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
96-well cell culture plates, sterile
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Cell Culture
-
Culture Hep3B cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest Hep3B cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 4 x 10^5 cells per well in a final volume of 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of O-1602 in DMSO.
-
Prepare serial dilutions of O-1602 in serum-free DMEM to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 30 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared O-1602 dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).[1]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (100% viability).
-
Mandatory Visualizations
O-1602 Signaling Pathway in Hep3B Cells
References
- 1. O-1602 Promotes Hepatic Steatosis through GPR55 and PI3 Kinase/Akt/SREBP-1c Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-1602 | GPR55 | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. Gene Expression Data Mining Reveals the Involvement of GPR55 and Its Endogenous Ligands in Immune Response, Cancer, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor GPR55 promotes colorectal cancer and has opposing effects to cannabinoid receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-1602 Promotes Hepatic Steatosis through GPR55 and PI3 Kinase/Akt/SREBP-1c Signaling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Zebrafish Xenograft Model for Testing O-1602 Antitumor Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
The zebrafish (Danio rerio) xenograft model has emerged as a powerful in vivo platform for rapid and cost-effective screening of anticancer compounds.[1][2] Its optical transparency during embryonic development allows for real-time visualization and quantification of tumor growth, angiogenesis, and metastasis.[3][4][5] This document provides detailed application notes and protocols for utilizing the zebrafish xenograft model to evaluate the antitumor effects of O-1602, an atypical cannabinoid known to exhibit antitumorigenic properties.[6][7] O-1602 has been shown to decrease cancer cell viability, induce apoptosis, and reduce tumor growth in various cancer models, including breast and colon cancer.[6][8][9]
Key Concepts and Advantages of the Zebrafish Xenograft Model
-
Rapid Screening: The entire experimental timeline, from cell implantation to data analysis, can be completed in less than two weeks.[10]
-
High-Throughput: The small size of zebrafish embryos allows for their maintenance in multi-well plates, facilitating the screening of multiple compounds and concentrations simultaneously.[10]
-
Cost-Effective: Zebrafish are less expensive to maintain compared to traditional rodent models.[2]
-
Real-Time Imaging: The optical clarity of zebrafish embryos enables continuous, non-invasive monitoring of fluorescently labeled cancer cells.[3][4]
-
Conservation of Molecular Pathways: Zebrafish share a high degree of genetic homology with humans, with approximately 80% of disease-related genes being conserved.[1]
Experimental Protocols
Preparation of Cancer Cells
-
Cell Line Selection: Choose a human cancer cell line of interest. For robust and reliable tracking, it is highly recommended to use a cell line stably expressing a fluorescent protein, such as Green Fluorescent Protein (GFP).[11][12] This provides a more consistent signal for monitoring tumor progression compared to lipophilic dyes like DiI.[11][12]
-
Cell Culture: Culture the selected cancer cells under standard conditions (e.g., 37°C, 5% CO2) in the appropriate growth medium.
-
Cell Labeling (if necessary): If using a non-fluorescent cell line, label the cells with a fluorescent dye according to the manufacturer's protocol. However, be aware of the limitations of dyes, such as potential transfer to host cells.[11][12]
-
Cell Harvesting and Preparation:
-
On the day of injection, harvest the cells using trypsin-EDTA.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a final concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice to maintain viability.
-
Zebrafish Husbandry and Embryo Collection
-
Zebrafish Lines: Wild-type or transgenic lines can be used. For studying angiogenesis, transgenic lines with fluorescently labeled vasculature, such as Tg(fli1a:EGFP) or Tg(kdrl:EGFP), are recommended.[10]
-
Breeding and Embryo Collection:
-
Set up breeding pairs of adult zebrafish in the afternoon.
-
The following morning, collect the fertilized eggs.
-
Maintain the embryos in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) at 28.5°C.
-
Microinjection of Cancer Cells
-
Anesthesia: At 2 days post-fertilization (dpf), anesthetize the zebrafish embryos in E3 medium containing 0.02% tricaine.
-
Injection Site: The yolk sac is a common and relatively easy site for injection.[10][13] Other sites like the perivitelline space or duct of Cuvier can also be used depending on the experimental goals.[10][14]
-
Microinjection Procedure:
-
Load a microinjection needle with the prepared cancer cell suspension.
-
Under a stereomicroscope, carefully inject approximately 5 nL of the cell suspension (containing around 200-300 cells) into the yolk sac of each embryo.[13]
-
-
Recovery: After injection, transfer the embryos to fresh E3 medium and incubate them at a temperature suitable for both the zebrafish and the cancer cells (typically around 33-35°C).[13]
O-1602 Treatment
-
Stock Solution: Prepare a stock solution of O-1602 in a suitable solvent (e.g., DMSO).
-
Treatment Administration: At 1-day post-injection (dpi), transfer the xenografted embryos to a multi-well plate.
-
Exposure: Add O-1602 directly to the E3 medium at the desired final concentrations. Previous studies have shown O-1602 to be effective in the range of 0.1-10 µM in vitro and at 2 µM in a zebrafish xenograft model.[6][8] Include a vehicle control group (E3 medium with the same concentration of DMSO as the highest O-1602 concentration).
-
Incubation: Incubate the embryos for the desired treatment period (e.g., 2-4 days).
Assessment of Antitumor Effects
5.1. Tumor Growth
-
Imaging: At designated time points (e.g., 1 dpi and 4 dpi), anesthetize the embryos and capture fluorescent images of the tumor mass using a fluorescence microscope.[10][15]
-
Quantification: Measure the fluorescent area and/or intensity of the tumor mass using image analysis software (e.g., ImageJ).[10][15] Calculate the fold change in tumor size for each embryo.[15]
5.2. Cell Proliferation and Apoptosis
-
Cell Counting: At the end of the treatment period, a subset of embryos can be euthanized and enzymatically digested to create a single-cell suspension.[10] The number of fluorescent cancer cells can then be counted using a hemocytometer or flow cytometry.[10]
-
Immunohistochemistry: Perform whole-mount immunohistochemistry on the embryos to detect markers of proliferation (e.g., PCNA) and apoptosis (e.g., cleaved caspase-3).
5.3. Angiogenesis
-
Visualization: In transgenic zebrafish with fluorescent vasculature, visualize and quantify the growth of new blood vessels towards the tumor mass.[10]
-
Quantification: Measure the number and length of newly formed vessels in the vicinity of the tumor.
5.4. Metastasis
-
Imaging: Scan the entire embryo for the presence of fluorescent cancer cells that have migrated away from the primary tumor site.[1][13]
-
Quantification: Count the number of metastatic foci and measure their distance from the primary tumor.[14]
Data Presentation
Table 1: In Vitro Effects of O-1602 on Cancer Cell Viability
| Cell Line | O-1602 Concentration (µM) | Incubation Time (hours) | % Decrease in Cell Viability (Mean ± SD) | Reference |
| HT-29 | 1 | 24 | Significant Decrease | [6] |
| HT-29 | 5 | 24 | Significant Decrease | [6] |
| HT-29 | 10 | 24 | Significant Decrease | [6] |
| SW480 | 1 | 24 | Significant Decrease | [6] |
| SW480 | 5 | 24 | Significant Decrease | [6] |
| SW480 | 10 | 24 | Significant Decrease | [6] |
| Paclitaxel-resistant MDA-MB-231 | 0.1 - 10 | Not Specified | Concentration-dependent decrease | [8] |
| Paclitaxel-resistant MCF-7 | 0.1 - 10 | Not Specified | Concentration-dependent decrease | [8] |
Table 2: In Vivo Antitumor Effects of O-1602
| Animal Model | Cancer Type | O-1602 Dose | Treatment Schedule | Key Findings | Reference |
| Mouse | Colitis-associated colon cancer | 3 mg/kg, i.p. | 12 doses | 50% reduction in tumor area, 30% reduction in tumor incidence | [6][7] |
| Zebrafish Xenograft | Paclitaxel-resistant breast cancer | 2 µM | Not Specified | Significant reduction in tumor growth | [8][16] |
Table 3: Molecular Effects of O-1602 in Tumor Tissue (Mouse Model)
| Biomarker | Effect of O-1602 Treatment | Reference |
| PCNA | Decreased | [6] |
| pSTAT3 | Decreased by 50% | [7] |
| NFκB p65 | Decreased | [6] |
| TNF-α | Decreased by ~45% | [6][7] |
| p53 | Increased (ten-fold) | [6][7] |
| BAX | Increased | [6] |
Mandatory Visualizations
Experimental Workflow
Caption: Zebrafish xenograft experimental workflow.
O-1602 Potential Signaling Pathway
Caption: Potential signaling pathway of O-1602.
References
- 1. mdpi.com [mdpi.com]
- 2. Benefits of Zebrafish Xenograft Models in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zebrafish Embryo Xenograft and Metastasis Assay [bio-protocol.org]
- 4. Zebrafish Embryo Xenograft and Metastasis Assay [en.bio-protocol.org]
- 5. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The atypical cannabinoid O-1602 shows antitumorigenic effects in colon cancer cells and reduces tumor growth in a colitis-associated colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
O-1602 Technical Support Center: A Guide to Overcoming Aqueous Solubility Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility of O-1602 in aqueous solutions. O-1602, a potent GPR55 agonist, is a valuable tool in cannabinoid research. However, its hydrophobic nature presents significant challenges in experimental settings.[1] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful preparation and application of O-1602 in your research.
Troubleshooting Guide: O-1602 Precipitation in Aqueous Solutions
Encountering precipitation when preparing O-1602 solutions is a common issue. This guide provides a systematic approach to diagnosing and resolving these problems.
Issue 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock in Aqueous Buffer or Media
-
Primary Cause: "Solvent shock" is the most likely culprit. O-1602 is readily soluble in dimethyl sulfoxide (B87167) (DMSO), but when this concentrated stock is rapidly introduced into an aqueous environment, the compound's low aqueous solubility causes it to crash out of solution. The final concentration in the aqueous medium may also exceed its solubility limit.
-
Solutions:
-
Improve Dilution Technique: Pre-warm the aqueous buffer or cell culture medium to 37°C. Add the DMSO stock solution drop-wise while gently vortexing or swirling the medium to facilitate rapid dispersion.
-
Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions of the stock solution in your aqueous medium.
-
Lower the Final Concentration: If precipitation persists, the target concentration may be too high. Determine the maximum soluble concentration by preparing a serial dilution and observing for precipitation.
-
Issue 2: Solution Becomes Cloudy or a Precipitate Forms Over Time
-
Primary Cause: The solution may be supersaturated, or the compound may be degrading. Changes in temperature or pH can also affect solubility over time.
-
Solutions:
-
Maintain Consistent Temperature: Store and handle solutions at a consistent temperature. Avoid repeated freeze-thaw cycles.
-
Control pH: Ensure the pH of your aqueous solution is stable and appropriate for your experiment.
-
Use of Solubilizing Agents: For persistent issues, consider the inclusion of solubilizing agents in your aqueous buffer (see table below).
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing O-1602 stock solutions?
A1: For in vitro studies, 100% DMSO is the most commonly used and recommended solvent for preparing high-concentration stock solutions of O-1602.[2][3] For in vivo applications, stock solutions are often prepared in ethanol (B145695), which is then further diluted in a vehicle containing a surfactant like Tween 80 and saline.[2]
Q2: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A2: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. Always include a vehicle control (media with the same final DMSO concentration without O-1602) in your experiments to account for any solvent effects.
Q3: My O-1602 is supplied pre-dissolved in methyl acetate (B1210297). How should I handle this for my experiments?
A3: For in vivo experiments, the methyl acetate should be evaporated under a stream of nitrogen, and the O-1602 residue should then be dissolved in a suitable solvent like ethanol before preparing the final injection vehicle.[2] For in vitro experiments, a similar evaporation step can be performed, followed by dissolution in DMSO to prepare a stock solution.
Q4: Can sonication improve the solubility of O-1602?
A4: Yes, brief sonication of the final working solution can help to disperse the compound and break up small aggregates, which can improve its apparent solubility. One researcher noted that when the supplier's aliquot is added to the working solution, the product must be sonicated for proper mixture.
Q5: Are there alternative methods to improve the aqueous solubility of O-1602?
A5: The use of cyclodextrins or bovine serum albumin (BSA) can be explored to enhance the solubility of hydrophobic compounds like O-1602.[4][5] These agents can form inclusion complexes with the compound, increasing its solubility in aqueous solutions. However, their compatibility with your specific experimental system must be validated.
Quantitative Data on O-1602 Solubility
| Solvent/Vehicle Component | Application | Concentration/Ratio | Reference |
| Methyl Acetate | Supplier's solvent | 10 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | In vitro stock solution | 10 mM | [2] |
| Ethanol, Tween 80, Saline | In vivo vehicle | 1:1:8 ratio | [2] |
| 2% DMSO, 4% Tween 80, Saline | In vivo vehicle | As stated | [2] |
Experimental Protocols
Protocol 1: Preparation of O-1602 for In Vitro Cell-Based Assays
-
Prepare a High-Concentration Stock Solution:
-
If O-1602 is in solid form, dissolve it in 100% DMSO to a concentration of 10 mM. Ensure complete dissolution by vortexing.
-
If supplied in methyl acetate, evaporate the solvent under a stream of nitrogen and then dissolve the residue in 100% DMSO.
-
-
Store the Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in pre-warmed media.
-
Add the final aliquot of the stock or intermediate dilution to the pre-warmed medium while gently swirling.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Preparation of O-1602 for In Vivo Intraperitoneal (i.p.) Injection
-
Prepare the O-1602 Solution:
-
If O-1602 is supplied in methyl acetate, evaporate the solvent using a gentle stream of nitrogen.
-
Dissolve the O-1602 residue in ethanol.
-
-
Prepare the Vehicle:
-
Prepare a vehicle solution of ethanol, Tween 80, and sterile saline in a 1:1:8 ratio.
-
-
Formulate the Final Injection Solution:
-
Further dilute the ethanolic O-1602 solution with the vehicle to the desired final concentration (e.g., 5 mg/kg).[2]
-
Ensure the final solution is homogenous. Gentle warming and brief sonication may be necessary.
-
Administer the solution via i.p. injection shortly after preparation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR55 activation by O-1602 initiates downstream signaling.
Caption: Workflow for preparing O-1602 aqueous solutions.
References
- 1. O-1602 - Wikipedia [en.wikipedia.org]
- 2. The atypical cannabinoid O-1602 protects against experimental colitis and inhibits neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Design of Experiments to Tailor the Potential of BSA-Coated Peptide Nanocomplexes for Temozolomide/p53 Gene Co-Delivery [mdpi.com]
improving the stability of O-1602 in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of O-1602, focusing on improving its stability in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is O-1602 and what are its primary targets?
O-1602 is a synthetic, atypical cannabinoid compound, structurally related to cannabidiol.[1] Unlike classical cannabinoids, O-1602 does not bind with significant affinity to the CB1 or CB2 receptors.[1] Its primary targets are the G protein-coupled receptors GPR55 and GPR18.[1] It acts as a potent agonist for GPR55.[2]
Q2: What are the known downstream signaling pathways activated by O-1602?
Activation of GPR55 by O-1602 stimulates Gα12/13 proteins, leading to the activation of RhoA and the small GTPases cdc42 and rac1.[2][3][4] This signaling cascade can also involve the release of intracellular calcium and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells).[4]
GPR55 Signaling Pathway Activated by O-1602
Caption: O-1602 activates GPR55, leading to Gα12/13-mediated signaling and activation of RhoA, cdc42, and rac1.
Q3: What are the recommended solvents for preparing O-1602 stock solutions?
O-1602 is a hydrophobic compound. High-purity, anhydrous organic solvents are recommended for preparing initial stock solutions. Based on supplier datasheets and literature, the following solvents can be used.
Q4: How should I store O-1602 stock solutions?
Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] As O-1602 is a phenolic compound, it may be susceptible to oxidation. To ensure maximum stability, consider purging the vial with an inert gas like argon or nitrogen before sealing and freezing.
Troubleshooting Guides
This section addresses common issues encountered when working with O-1602 in aqueous experimental buffers.
Issue 1: Precipitation or Cloudiness Observed After Diluting Stock Solution into Aqueous Buffer
This is a common problem for hydrophobic compounds like O-1602 when transitioning from a high-concentration organic stock to a primarily aqueous experimental buffer (e.g., PBS, cell culture media).
Possible Causes & Solutions:
-
Low Aqueous Solubility: The final concentration of O-1602 in your aqueous buffer may exceed its solubility limit.
-
Solution: Perform a solubility test. Prepare serial dilutions of your O-1602 stock into your experimental buffer and determine the highest concentration that remains clear by visual inspection or by measuring light scatter at ~600 nm.
-
-
Incorrect Dilution Technique: Adding the aqueous buffer to the concentrated DMSO stock can cause the compound to crash out of solution immediately.
-
Solution: Always add the small volume of the organic stock solution directly into the larger volume of the pre-warmed aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.
-
-
Low Temperature: The solubility of many compounds decreases at lower temperatures.
-
Solution: Ensure your aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the O-1602 stock solution.
-
-
High Final Concentration of Organic Solvent: While a co-solvent is necessary, high final concentrations (typically >1%) can be toxic to cells or affect assay performance.
-
Solution: Prepare an intermediate dilution of your stock solution in the organic solvent to reduce the volume needed for the final dilution into the aqueous buffer. Aim for a final organic solvent concentration of ≤0.5%.
-
Experimental Workflow: Preparing Aqueous Working Solutions
Caption: Recommended workflow for preparing O-1602 working solutions for in vitro experiments.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Variability in results can often be traced back to issues with compound stability and handling.
Possible Causes & Solutions:
-
Degradation of O-1602: The compound may be unstable under your specific experimental conditions (e.g., pH, temperature, light exposure).
-
Solution 1 (pH): The stability of related cannabinoids is pH-dependent. Test the stability of O-1602 in your buffer over time. If degradation is observed, consider adjusting the buffer pH if your experimental design allows.
-
Solution 2 (Temperature/Time): Prepare fresh working solutions immediately before each experiment. Avoid prolonged incubation in aqueous buffers at 37°C if possible.
-
Solution 3 (Light): Protect solutions from light by using amber vials or covering tubes with foil, especially during long incubations.
-
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in your assay.
-
Solution: Use low-adhesion polypropylene (B1209903) labware. Including a small amount of a carrier protein like bovine serum albumin (BSA) (e.g., 0.1%) in your buffer can also help prevent non-specific binding.
-
-
Compound Aggregation: Even if a solution appears clear, small aggregates can form, leading to non-specific effects and variable activity.
-
Solution: Include a non-ionic detergent like Tween® 80 or Triton™ X-100 at a low concentration (e.g., 0.01-0.05%) in your final assay buffer to help maintain solubility and prevent aggregation.
-
Troubleshooting Logic for Stability & Solubility Issues
Caption: A decision-making workflow for troubleshooting common stability and solubility issues with O-1602.
Data & Protocols
Table 1: Physicochemical Properties and Solubility of O-1602
| Property | Value | Source |
| Chemical Name | 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | |
| Molecular Formula | C₁₇H₂₂O₂ | [2] |
| Molecular Weight | 258.36 g/mol | [2] |
| Appearance | Typically supplied as a solution in methyl acetate (B1210297) or as a solid | N/A |
| Storage | Store at -20°C | [2] |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble in methyl acetate, DMSO, DMF, and ethanol | N/A |
Table 2: Example Vehicle Formulations for O-1602 in Published Studies
| Application | Vehicle Composition | Notes | Source |
| In Vivo (i.p.) | Ethanol, Tween 80, and sterile saline (1:1:8 ratio) | The initial solvent (methyl acetate) was evaporated due to toxicity and replaced with ethanol. | N/A |
| In Vitro | Final concentration of DMSO typically kept below 0.5% in cell culture medium. | High concentrations of DMSO can be cytotoxic. | N/A |
| In Vivo (i.p.) | 2% DMSO, 4% Tween 80, and sterile saline | Used for locomotor activity assays. | N/A |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
O-1602 (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortexer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh a precise amount of O-1602 solid (e.g., 1 mg) in a suitable vial. Perform this in a fume hood and use appropriate personal protective equipment.
-
Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000 For 1 mg of O-1602 (MW = 258.36 g/mol ): Volume (µL) = (1 / 258.36) * 100,000 ≈ 38.7 µL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the O-1602 solid.
-
Mixing: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, brief sonication in a water bath sonicator (5-10 minutes) may be used to facilitate the process.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in low-adhesion polypropylene tubes. Store the aliquots at -20°C or -80°C, protected from light.
References
- 1. O-1602 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. GPR55 - Wikipedia [en.wikipedia.org]
- 4. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of O-1602 on GPR18
This technical support resource is designed for researchers, scientists, and drug development professionals investigating the activity of O-1602. It provides detailed information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of O-1602 on the G-protein coupled receptor 18 (GPR18).
Frequently Asked Questions (FAQs)
Q1: What is O-1602 and what is its primary target?
O-1602 is a synthetic, atypical cannabinoid compound, an analog of cannabidiol.[1] It is widely recognized and utilized in research as a potent and selective agonist for the G-protein coupled receptor 55 (GPR55).[2][3] It exhibits negligible binding to the classical cannabinoid receptors, CB1 and CB2.[1][3]
Q2: What is GPR18 and what are its known functions?
G protein-coupled receptor 18 (GPR18) is a class A orphan receptor that has been proposed as a candidate cannabinoid receptor.[4] It is activated by various ligands, including the endocannabinoid metabolite N-arachidonoyl glycine (B1666218) (NAGly) and certain synthetic cannabinoids.[4][5] GPR18 is expressed in various tissues, including immune cells, spleen, and parts of the brain, and is implicated in diverse physiological processes such as immunomodulation, inflammation, pain perception, and cell migration.[4][6]
Q3: Does O-1602 exhibit off-target effects on GPR18?
Yes, accumulating evidence demonstrates that O-1602 has significant off-target activity at GPR18.[6][7] While primarily known as a GPR55 agonist, researchers must consider its effects on GPR18 to ensure accurate interpretation of experimental results.[8][9]
Q4: What is the nature of O-1602's activity at GPR18?
O-1602 acts as a biased agonist at GPR18.[7][10] This means it selectively activates certain downstream signaling pathways while not engaging others. Specifically, O-1602 has been shown to stimulate G-protein-mediated pathways, such as intracellular calcium mobilization and MAPK/ERK phosphorylation, but it does not typically induce β-arrestin recruitment.[6][10] This biased signaling profile is a critical factor in understanding its cellular effects.
Q5: How does the potency of O-1602 at GPR18 compare to its primary target, GPR55?
O-1602 is generally more potent at its primary target, GPR55. However, its activity at GPR18 occurs in a pharmacologically relevant concentration range. For example, the EC50 for GPR55 activation is in the low nanomolar range, while its effects on GPR18 are also observed at nanomolar to low micromolar concentrations.[10][11]
Quantitative Data Summary
The following tables summarize the reported potency of O-1602 at its primary target (GPR55) and its off-target (GPR18).
Table 1: Potency of O-1602 at GPR55
| Assay Type | Receptor | EC50 | Reference |
| GPR55 Activation | Human GPR55 | 13 nM | [1] |
Table 2: Potency of O-1602 at GPR18
| Assay Type | Cell Line | Potency (EC50 or Concentration for Significant Effect) | Reference |
| Intracellular Calcium Mobilization | HEK293/GPR18 | Significance at 1, 3, and 10 µM | [10] |
| ERK1/2 Phosphorylation | HEK293/GPR18 | Concentration-dependent increases | [10] |
| β-arrestin Recruitment | CHO-K1 GPR18 | No effect | [6][10] |
Troubleshooting Guide
Issue: Inconsistent or unexpected cellular responses when using O-1602 to study GPR55.
This may be due to the unintended activation of GPR18, which can initiate its own distinct signaling cascades and physiological effects.
| Troubleshooting Step | Detailed Protocol / Rationale | Expected Outcome |
| 1. Use a GPR18 Antagonist | Co-incubate your experimental system with O-1602 and a known GPR18 antagonist (e.g., O-1918, though noting it can also have complex pharmacology).[6][11] This will help to specifically block the GPR18-mediated component of the observed effect. | If the unexpected effect is diminished or abolished, it strongly suggests the involvement of GPR18. |
| 2. Employ a GPR18 Null System | Utilize cell lines with GPR18 knocked out (CRISPR/Cas9) or knocked down (siRNA/shRNA).[9] Compare the effects of O-1602 in these cells versus the wild-type parental cell line. | If O-1602's anomalous effect is absent in the GPR18-null cells, this confirms the effect is GPR18-dependent. |
| 3. Profile Multiple GPR55 Agonists | Test other GPR55 agonists with different chemical scaffolds and selectivity profiles (e.g., lysophosphatidylinositol (LPI)). If these agonists do not produce the same unexpected effect as O-1602, it points to an off-target action of O-1602. | A consistent effect across structurally diverse GPR55 agonists strengthens the conclusion that the primary effect is GPR55-mediated. A divergent result points to O-1602 off-targeting. |
| 4. Perform Counter-Screening | Directly measure the activation of GPR18 signaling pathways (e.g., calcium flux, ERK phosphorylation) in your experimental model upon O-1602 stimulation. | Direct evidence of GPR18 activation by O-1602 in your system confirms the off-target activity. |
Key Experimental Protocols
1. Intracellular Calcium Mobilization Assay
-
Objective: To measure the ability of O-1602 to induce an increase in intracellular calcium via GPR18, which often couples to Gαq or Gαi/o G-proteins.[10]
-
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing GPR18 (HEK293/GPR18).
-
Dye Loading: Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope.
-
Compound Addition: Add varying concentrations of O-1602 to the cells.
-
Signal Detection: Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence change against the logarithm of the agonist concentration to determine a dose-response curve and calculate the EC50 value.
-
2. MAPK/ERK Phosphorylation Assay (Western Blot)
-
Objective: To determine if O-1602 activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2 phosphorylation, downstream of GPR18 activation.[10]
-
Methodology:
-
Cell Treatment: Seed HEK293/GPR18 cells and serum-starve them to reduce basal ERK phosphorylation. Treat cells with various concentrations of O-1602 for a defined period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensity and normalize the p-ERK signal to the total ERK signal.
-
3. β-Arrestin Recruitment Assay
-
Objective: To test for G-protein-independent signaling by measuring the recruitment of β-arrestin to GPR18 upon O-1602 stimulation.[10]
-
Methodology:
-
Assay System: Use a specialized cell line, such as the PathHunter CHO-K1 GPR18 β-arrestin cell line, which utilizes enzyme fragment complementation (EFC). In this system, GPR18 is fused to a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment.
-
Cell Plating: Plate the cells in a white-walled microplate.
-
Compound Incubation: Add O-1602 at various concentrations and incubate for a specified time (e.g., 90 minutes). A known GPR18 agonist that recruits β-arrestin (e.g., Δ9-THC) should be used as a positive control.[10]
-
Signal Detection: Add the detection reagents, which contain the substrate for the complemented enzyme.
-
Luminescence Reading: Measure the resulting chemiluminescent signal on a plate reader. An increase in signal indicates β-arrestin recruitment.
-
Data Analysis: Normalize the data to a vehicle control and plot the dose-response curve.
-
Visualizations
Caption: Biased agonism of O-1602 at the GPR18 receptor.
Caption: Workflow for troubleshooting O-1602 off-target effects.
Caption: O-1602 interaction with its primary and off-target receptors.
References
- 1. O-1602 | GPR55 | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Metabolic and Behavioural Roles of the Putative Endo- cannabinoid Receptors GPR18, GPR55 and GPR119 in Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer [frontiersin.org]
- 10. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders [mdpi.com]
optimizing O-1602 concentration for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of O-1602 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is O-1602 and what is its primary mechanism of action?
A1: O-1602 is a synthetic, atypical cannabinoid, an analog of cannabidiol (B1668261).[1] Its primary mechanism of action is as a potent and selective agonist for the G protein-coupled receptor 55 (GPR55).[2][3] It has negligible binding affinity for the classical cannabinoid receptors, CB1 and CB2.[2][3][4] O-1602 is also described as a biased agonist for the GPR18 receptor.[1][5] Upon binding to GPR55, O-1602 activates downstream signaling pathways, including the RhoA family of small GTPases (RhoA, cdc42, and rac1) and the phospholipase C (PLC)/protein kinase C (PKC) pathway.[1][2][3][6]
Q2: What is the recommended starting concentration range for O-1602 in a new cell-based assay?
A2: For a new cell-based assay, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint. Based on published literature, a starting range of 0.1 µM to 10 µM is advisable.[7][8] The EC50 value for O-1602 at the GPR55 receptor is approximately 13 nM, which can serve as a lower boundary for initial experiments.[2][3]
Q3: I am observing high variability in my results. What could be the cause?
A3: High variability can stem from several factors. One common issue with O-1602 is its solubility. It is often supplied dissolved in methyl acetate (B1210297) and should be further diluted in an appropriate solvent like DMSO to create a stock solution. Ensure the compound is fully dissolved before adding it to your culture media; sonication of the working solution may be necessary to achieve a homogenous mixture. Additionally, ensure consistent cell seeding density, treatment duration, and assay conditions across all wells and experiments.
Q4: I am not observing any effect of O-1602 in my cells. What should I check?
A4: If you do not observe an effect, consider the following:
-
GPR55 Expression: Confirm that your cell line expresses GPR55, the primary target of O-1602. You can verify this through techniques like qPCR, Western blot, or immunocytochemistry.
-
Concentration Range: You may need to test a broader range of concentrations. While some effects are seen at nanomolar concentrations, others may require micromolar ranges.[7][8]
-
Treatment Duration: The incubation time with O-1602 might be insufficient for the desired effect to manifest. Consider extending the treatment duration.
-
Compound Integrity: Ensure that your O-1602 stock has been stored correctly at -20°C to maintain its activity.[2][3]
Q5: Does O-1602 have off-target effects?
A5: O-1602 is highly selective for GPR55 over CB1 and CB2 receptors.[2][3] However, it has been reported to be a biased agonist at the GPR18 receptor.[1][5] The effects of O-1602 on cell viability have been shown to be blocked by a combination of GPR55 and GPR18 siRNAs, suggesting the involvement of both receptors in certain cellular responses.[7] It is always good practice to include appropriate controls, such as using a GPR55 antagonist (e.g., O-1918) to confirm that the observed effects are mediated by GPR55.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Incomplete dissolution of O-1602. | Sonicate the final working solution before adding it to the cells to ensure a homogenous mixture. Prepare fresh dilutions from a concentrated stock for each experiment. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells to reach a specific confluency at the time of treatment. | |
| No observable effect at expected concentrations | Low or absent GPR55 expression in the cell line. | Verify GPR55 mRNA or protein expression in your cells using qPCR, Western blot, or immunocytochemistry. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal treatment duration for your specific assay. | |
| Inactive compound. | Ensure proper storage of O-1602 at -20°C.[2][3] Test the compound on a positive control cell line known to respond to O-1602. | |
| Cell toxicity at low concentrations | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). |
| Cell line sensitivity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of O-1602 for your specific cells. | |
| Unexpected or off-target effects | Activation of GPR18. | Use a GPR18 antagonist or siRNA-mediated knockdown of GPR18 to investigate its potential involvement.[7] |
| Non-specific binding. | Include a GPR55 antagonist (e.g., O-1918) as a negative control to confirm the specificity of the observed effect.[9] |
Quantitative Data Summary
Table 1: In Vitro Concentrations of O-1602 in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| HT-29, SW480 | Cell Viability, Apoptosis | 0.1 - 10 µM | Decreased viability, promoted apoptosis | [8] |
| Paclitaxel-resistant MDA-MB-231, MCF-7 | Cell Viability, Apoptosis, Migration | 0.1 - 10 µM | Decreased viability, induced apoptosis, inhibited migration | [7] |
| Mouse hippocampal microglial cells | Prostaglandin E2 (PGE2) release | Up to 50 µM | Decreased PGE2 release; no significant difference at concentrations >50 µM | |
| Human and mouse neutrophils | Chemotaxis | 1 - 50 nM | Inhibition of neutrophil migration | [10] |
Table 2: Receptor Binding Affinity of O-1602
| Receptor | Assay Type | EC50 | Reference |
| GPR55 | GTPγS binding | 13 nM | [2][3] |
| CB1 | GTPγS binding | >30,000 nM | [2][3] |
| CB2 | GTPγS binding | >30,000 nM | [2][3] |
Experimental Protocols
Protocol 1: Determination of Optimal O-1602 Concentration using a Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on breast cancer cell lines.[7]
Materials:
-
Target cells (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium
-
O-1602
-
DMSO (or other suitable solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed 20,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
O-1602 Preparation: Prepare a stock solution of O-1602 in DMSO. From this stock, prepare a serial dilution of O-1602 in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM (and a vehicle control with the same final DMSO concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared O-1602 dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3 hours at 37°C.
-
Solubilization: Add MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 590 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Cell Migration Assay (Transwell Assay)
This protocol is based on a study investigating the effect of O-1602 on breast cancer cell migration.[7]
Materials:
-
Target cells (e.g., paclitaxel-resistant MDA-MB-231)
-
Serum-free medium
-
Complete medium with a chemoattractant (e.g., 10 ng/mL EGF)
-
O-1602
-
DMSO
-
Transwell inserts (5.0 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve them overnight. Resuspend 5 x 10^5 cells in serum-free medium.
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add 600 µL of complete medium with the chemoattractant to the bottom chamber of each well.
-
Cell Treatment and Seeding: Pre-incubate the cell suspension with various concentrations of O-1602 (e.g., 0 - 1 µM) or vehicle control for 30 minutes. Seed the treated cells into the top chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the top of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Count the number of migrated cells in several random fields of view under a microscope.
-
Analysis: Compare the number of migrated cells in the O-1602-treated groups to the vehicle control group.
Visualizations
Caption: O-1602 signaling pathway via GPR55 activation.
Caption: Workflow for determining O-1602 IC50 using an MTT assay.
References
- 1. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-1602 | GPR55 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer [frontiersin.org]
- 8. The atypical cannabinoid O-1602 shows antitumorigenic effects in colon cancer cells and reduces tumor growth in a colitis-associated colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The atypical cannabinoid O-1602 protects against experimental colitis and inhibits neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-1602 for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals using O-1602 in in vivo experiments. It addresses common questions and potential issues to ensure proper experimental design and data interpretation.
FAQs: Understanding the Role of O-1602
Q1: Is O-1602 a suitable vehicle control for in vivo experiments?
A1: No, O-1602 is not a vehicle control. It is a potent and selective agonist for the G-protein coupled receptor 55 (GPR55) and acts as an active pharmacological agent.[1][2] Using O-1602 as a vehicle control would lead to erroneous experimental results, as it has known biological effects.
Q2: What is a vehicle control and why is it important?
A2: A vehicle control is an inactive substance, often the solvent or carrier, used to deliver an experimental compound. The purpose of a vehicle control group in an experiment is to isolate the effects of the compound of interest from any effects of the delivery vehicle itself. The vehicle control group receives the same volume and formulation of the vehicle as the treatment group, but without the active compound.
Q3: What are the known biological activities of O-1602?
A3: O-1602 is a cannabidiol (B1668261) analog that demonstrates a range of biological activities, including:
-
GPR55 Agonism: It is a potent agonist of GPR55 with an EC50 value of 13 nM, while showing low affinity for CB1 and CB2 receptors (EC50 > 30,000 nM).[1]
-
Neurological Effects: It can increase the proliferation of neural stem cells and promote neurogenesis.[1] It has also been shown to have anxiolytic and antidepressant-like effects.[2][3][4]
-
Anti-inflammatory and Nociceptive Effects: O-1602 has demonstrated anti-inflammatory properties in models of experimental colitis and can reduce nociception in models of acute arthritis.[5][6]
-
Gastrointestinal Motility: It has been shown to slow colonic motility in mice.[7]
-
Metabolic Effects: O-1602 can stimulate food intake and increase adiposity in rats.[8]
-
Antitumor Activity: It has been observed to inhibit tumor growth in models of colitis-associated colon cancer and breast cancer.[9][10]
Troubleshooting Guide for O-1602 as a GPR55 Agonist
This guide addresses potential issues when using O-1602 as an active experimental compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility | O-1602 is lipophilic. | O-1602 is soluble in methyl acetate (B1210297) and DMSO. For in vivo use, a common vehicle is a mixture of ethanol, Tween 80, and saline. Always prepare fresh solutions and use sonication to ensure proper mixing. |
| Inconsistent or Unexpected Results | Off-target effects or issues with compound stability. | While highly selective for GPR55 over CB1/CB2, consider potential interactions with other receptors like GPR18.[3] Ensure proper storage at -20°C to maintain stability.[1] Run appropriate controls, including a vehicle-only group and potentially a GPR55 antagonist control group. |
| Difficulty with Administration | Route of administration may not be optimal for the desired effect. | The route of administration (e.g., intraperitoneal, intravenous, intracerebroventricular) can significantly impact the observed effects.[3][7][11] Refer to published studies for appropriate routes and dosages for your specific research question. |
| Sedative Effects | Concern about central nervous system side effects. | Studies have shown that unlike some cannabinoids, O-1602 does not appear to cause central sedation or alter locomotor activity at effective doses.[6][7][11] However, it is always good practice to include behavioral assessments in your experimental design. |
Experimental Protocols
Below are example protocols for the preparation and administration of O-1602 for in vivo studies, based on published literature.
Protocol 1: Intraperitoneal (i.p.) Administration in Mice for Colitis Studies
-
Objective: To assess the anti-inflammatory effects of O-1602 in a mouse model of colitis.
-
Materials:
-
O-1602
-
Vehicle solution: Ethanol, Tween 80, and 0.9% saline (e.g., in a 1:1:18 ratio)
-
Sterile syringes and needles
-
-
Procedure:
-
Prepare a stock solution of O-1602 in ethanol.
-
On the day of injection, prepare the final dosing solution by adding the O-1602 stock to a mixture of Tween 80 and saline. Vortex or sonicate briefly to ensure a homogenous suspension.
-
Administer the O-1602 solution or vehicle control to mice via intraperitoneal injection at the desired dose (e.g., 5 mg/kg).[6]
-
Continue daily injections for the duration of the study.
-
Protocol 2: Intravenous (i.v.) Administration in Rats for Neurological Studies
-
Objective: To evaluate the effects of O-1602 on depressive-like behavior in a rat model.
-
Materials:
-
O-1602
-
Vehicle solution: Saline with a small percentage of a solubilizing agent like DMSO or a lipid emulsion.
-
Catheterization equipment for i.v. administration
-
-
Procedure:
Quantitative Data Summary
The following tables summarize key quantitative data for O-1602.
Table 1: Receptor Binding Affinity and Potency
| Receptor | EC50 (nM) | Reference(s) |
| GPR55 | 13 | [1] |
| CB1 | > 30,000 | [1] |
| CB2 | > 30,000 | [1] |
Table 2: Example In Vivo Dosages and Effects
| Species | Dose and Route | Experimental Model | Key Finding | Reference(s) |
| Mouse | 5 mg/kg, i.p. | DSS-induced colitis | Reduced macroscopic damage and myeloperoxidase activity. | [6] |
| Rat | 0.25 mg/kg/day, i.v. | Corticosterone-induced depression model | Reversed depressive-like behavior and detrusor overactivity. | [3][4] |
| Rat | - | Acute arthritis | Reduced movement-evoked firing of nociceptive C fibers. | [5] |
| Mouse | 10 mg/kg, i.p. | Gastrointestinal transit | Slowed whole gut transit and colonic bead expulsion. | [7][11] |
| Mouse | 3 mg/kg, i.p. | Colitis-associated colon cancer | Reduced tumor area and incidence. | [10] |
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The atypical cannabinoid O-1602 protects against experimental colitis and inhibits neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The atypical cannabinoid O-1602 stimulates food intake and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer [frontiersin.org]
- 10. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
minimizing O-1602 precipitation in culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of O-1602 in culture media, with a focus on preventing precipitation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is O-1602 and what is its primary mechanism of action?
O-1602 is a synthetic, atypical cannabinoid that is structurally related to cannabidiol (B1668261).[1] It functions as a potent agonist for the G protein-coupled receptor 55 (GPR55).[2][3] Unlike classical cannabinoids, O-1602 does not have a significant affinity for CB1 or CB2 receptors.[1] Its activity at the GPR55 receptor has been linked to various physiological effects, including anti-inflammatory and anti-tumorigenic properties.[4][5]
Q2: What is the most common solvent for preparing O-1602 stock solutions for in vitro experiments?
Dimethyl sulfoxide (B87167) (DMSO) is the most frequently recommended and used solvent for preparing O-1602 stock solutions for cell culture applications.[6] It is advisable to prepare a high-concentration stock solution, for example, 10 mM in DMSO, which can then be further diluted to the final working concentration in the culture medium.[6]
Q3: Why is my O-1602 precipitating when I add it to my culture medium?
Precipitation of O-1602 in aqueous-based culture media is a common issue due to its lipophilic nature. This can occur for several reasons:
-
High Final Concentration: The concentration of O-1602 in the final culture medium may exceed its solubility limit.
-
Improper Dilution: Adding the DMSO stock solution directly to the full volume of media without proper mixing can cause localized high concentrations, leading to precipitation. A stepwise dilution is often recommended.[7]
-
Low Temperature: The temperature of the culture medium can affect the solubility of O-1602.
-
High Final DMSO Concentration: While DMSO aids in solubility, its final concentration in the media should be kept to a minimum (ideally ≤ 0.1%) to avoid cellular toxicity.[8]
Q4: What is the recommended final concentration of DMSO in the culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally at 0.1% or lower, and generally not exceeding 0.5%.[7][8] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q5: Can I use other solvents to dissolve O-1602?
While DMSO is the most common solvent for in vitro studies, some research mentions the use of ethanol (B145695) for in vivo preparations, often in combination with surfactants like Tween 80.[6] For cell culture, however, DMSO is generally preferred due to its lower volatility and established use. If considering an alternative solvent, it is essential to assess its potential toxicity to your specific cell line.
Troubleshooting Guide: O-1602 Precipitation
This guide provides a systematic approach to resolving O-1602 precipitation in your culture media.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding O-1602 stock to media. | 1. High local concentration: The O-1602 concentration is too high at the point of addition. 2. Temperature shock: A significant temperature difference between the stock solution and the media. | 1. Use a stepwise dilution: First, dilute the DMSO stock in a small volume of serum-free media, vortex or sonicate briefly, and then add this intermediate dilution to the final volume of complete media. 2. Ensure temperature equilibrium: Allow both the O-1602 stock solution and the culture media to reach room temperature before mixing. 3. Gentle mixing: Add the stock solution dropwise while gently swirling the media. |
| Precipitate appears after a few hours or days of incubation. | 1. Exceeded solubility limit: The final working concentration of O-1602 is too high for the specific media and serum conditions. 2. Interaction with media components: Potential interaction with proteins in fetal bovine serum (FBS) or other media supplements. | 1. Perform a solubility test: Prepare a range of O-1602 concentrations in your specific culture medium and observe for precipitation over your experimental time course. 2. Lower the working concentration: If possible, reduce the final concentration of O-1602. 3. Reduce serum concentration: If your cell line permits, try a lower percentage of FBS, as high protein content can sometimes contribute to compound precipitation. |
| Inconsistent results between experiments. | 1. Incomplete dissolution of stock solution: The O-1602 may not be fully dissolved in the initial DMSO stock. 2. Precipitation in some wells but not others. | 1. Ensure complete stock dissolution: After adding DMSO to the powdered O-1602, vortex thoroughly and consider a brief sonication to ensure it is fully dissolved.[9] 2. Prepare fresh dilutions: Prepare fresh dilutions of O-1602 in culture media for each experiment. 3. Mix well before aliquoting: Ensure the final O-1602-media solution is homogeneous before adding it to your culture plates. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM O-1602 Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of O-1602.
Materials:
-
O-1602 (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required amount of O-1602 and DMSO to achieve a 10 mM concentration (O-1602 Molecular Weight: 258.36 g/mol ).
-
In a sterile environment (e.g., a biosafety cabinet), weigh the O-1602 powder and place it in a sterile tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Optional but recommended: Briefly sonicate the solution to ensure complete dissolution.[9]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Diluting O-1602 into Culture Medium
This protocol describes a stepwise method for diluting the DMSO stock solution into your final culture medium to minimize precipitation.
Materials:
-
10 mM O-1602 in DMSO (from Protocol 1)
-
Serum-free culture medium
-
Complete culture medium (with serum and other supplements)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the 10 mM O-1602 stock solution at room temperature.
-
Intermediate Dilution: In a sterile tube, prepare an intermediate dilution of O-1602 by adding the required volume of the DMSO stock to a small volume of serum-free medium. For example, to achieve a final concentration of 10 µM, you could dilute the 10 mM stock 1:100 in serum-free medium to get a 100 µM intermediate solution.
-
Vortex the intermediate dilution gently.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your complete culture medium to reach the desired final concentration.
-
Mix the final solution by gentle inversion or swirling. Do not vortex vigorously if the medium contains serum, as this can cause foaming and protein denaturation.
-
Use the freshly prepared O-1602-containing medium for your experiment immediately.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The atypical cannabinoid O-1602 protects against experimental colitis and inhibits neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. emulatebio.com [emulatebio.com]
- 9. bio-techne.com [bio-techne.com]
assessing the purity of O-1602 (Standard) for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the purity of the GPR55 agonist, O-1602. Maintaining the purity of this standard is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is O-1602 and why is its purity important?
A1: O-1602 is a synthetic compound that is an analog of cannabidiol (B1668261).[1] It is a potent agonist of the G protein-coupled receptor 55 (GPR55).[1] The purity of O-1602 is critical as impurities can lead to inaccurate experimental outcomes, side reactions, or incorrect interpretations of data. For instance, impurities can alter the apparent potency of the compound in functional assays.
Q2: What is the typical purity of commercially available O-1602?
A2: Commercially available O-1602 is typically supplied with a purity of ≥97% or ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[2]
Q3: How should I store O-1602 to maintain its purity?
A3: O-1602 should be stored at -20°C.[1] It is often supplied as a solution in methyl acetate.[2] Proper storage is essential to prevent degradation and maintain the integrity of the compound.
Q4: What are the potential impurities in O-1602?
A4: While specific impurities for O-1602 are not extensively documented, potential impurities can be inferred from its structural relationship to cannabidiol (CBD). Abnormal-cannabidiol (abn-CBD), a regioisomer, has been described as a primary by-product of CBD synthesis.[3] Therefore, regioisomers of O-1602 could be potential impurities. Other possible impurities, based on the analysis of synthetic and natural CBD, could include related cannabinoid-like structures.[3][4]
Q5: What analytical method is recommended for assessing the purity of O-1602?
A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of O-1602.[1] A reverse-phase HPLC method with UV detection is commonly used for the analysis of cannabinoids and related compounds.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results between different batches of O-1602. | Purity variation between batches. | 1. Request the Certificate of Analysis (CoA) for each batch from the supplier to compare purity levels. 2. Perform an in-house purity check using a validated HPLC method. 3. If significant differences are observed, consider using a single, well-characterized batch for the entire study. |
| Observed biological activity is lower or higher than expected. | 1. Degradation of the O-1602 standard due to improper storage. 2. Presence of impurities that may act as antagonists or have synergistic/agonistic effects. | 1. Verify the storage conditions and age of the O-1602 stock. 2. Re-evaluate the purity of the standard using HPLC. 3. Consider the potential impact of impurities on your specific assay; even small percentages of highly potent impurities can affect results. |
| Appearance of unexpected peaks in the HPLC chromatogram of the O-1602 standard. | 1. Degradation of the compound. 2. Contamination of the sample or solvent. | 1. Prepare a fresh solution of O-1602 from a new vial. 2. Use fresh, HPLC-grade solvents. 3. If the peaks persist, it may indicate degradation of the stock material. |
| Difficulty in dissolving the O-1602 standard. | The compound may have precipitated out of solution, especially after cold storage. | Gently warm the vial to room temperature and sonicate for a few minutes to ensure the compound is fully dissolved before use. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment of O-1602
This protocol is a general guideline adapted from methods used for the analysis of cannabidiol and related compounds, given their structural similarity to O-1602.[5] Method optimization may be required for your specific instrumentation and O-1602 sample.
1. Materials and Reagents:
-
O-1602 standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
4. Standard Preparation:
-
Prepare a stock solution of O-1602 in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard of 10 µg/mL by diluting with the mobile phase.
5. Sample Preparation:
-
If your O-1602 is a solid, prepare a stock solution in methanol at 1 mg/mL.
-
If your O-1602 is in a solvent, dilute it with the mobile phase to a final concentration of approximately 10 µg/mL.
6. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Monitor the chromatogram at 214 nm.
7. Data Interpretation:
-
The purity of O-1602 is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of O-1602 peak / Total area of all peaks) x 100
Visualizations
GPR55 Signaling Pathway Activated by O-1602
O-1602 acts as an agonist at the GPR55 receptor, which is coupled to Gα13.[6][7] This initiates a signaling cascade involving RhoA, Rho-associated kinase (ROCK), and phospholipase C (PLC), ultimately leading to an increase in intracellular calcium and the activation of various transcription factors.[6][7][8]
Caption: GPR55 signaling cascade initiated by O-1602.
Experimental Workflow for O-1602 Purity Assessment
The following diagram illustrates the logical flow of assessing the purity of an O-1602 standard.
Caption: Workflow for assessing the purity of O-1602.
References
- 1. O-1602 | GPR55 | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [lenus.ie]
- 6. researchgate.net [researchgate.net]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
challenges in dissolving O-1602 in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-1602, specifically addressing challenges related to its dissolution in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the dissolution of O-1602 in DMSO.
| Problem | Possible Cause | Suggested Solution | Expected Outcome |
| Visible solid particles or cloudiness in the DMSO solution after initial mixing. | 1. Incomplete Dissolution: The compound has not fully dissolved at the current concentration and temperature. 2. Low-Quality or Hydrated DMSO: DMSO readily absorbs moisture, which can reduce its solvating power.[1][2] | 1. Sonication & Vortexing: Sonicate the vial in a water bath for 10-15 minutes, followed by vigorous vortexing for 1-2 minutes.[1] One user has reported that sonication is necessary for proper mixture when adding an aliquot to a working solution. 2. Gentle Heating: If sonication is insufficient, warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[1] 3. Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO from a freshly opened or properly stored container.[1][2] | The compound fully dissolves, resulting in a clear solution. |
| O-1602 precipitates out of solution when added to aqueous buffer or cell culture medium. | 1. "Salting Out" Effect: Rapid change in solvent polarity when moving from a high concentration in DMSO to an aqueous environment causes the compound to crash out of solution.[1] 2. Final DMSO Concentration is Too Low: The final concentration of DMSO in the aqueous medium may be insufficient to maintain the solubility of O-1602.[1] | 1. Stepwise Dilution: Perform serial dilutions of the DMSO stock solution in DMSO first to achieve a lower concentration before the final dilution into the aqueous buffer.[3] This gradual change in concentration can help keep the compound in solution.[1][3] 2. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.1% to <0.5%).[1][4] | The compound remains dissolved in the final aqueous working solution. |
| Inconsistent or unexpected experimental results. | 1. Inaccurate Stock Concentration: The compound may not have been fully dissolved initially, leading to a lower actual concentration than calculated. 2. Compound Degradation: Although many compounds are stable in DMSO, long-term storage or improper handling could lead to degradation.[5][6] Water in DMSO can be a more significant factor in compound loss than oxygen.[5][6] | 1. Ensure Complete Dissolution: Before making dilutions, hold the stock solution vial against a light source to confirm the absence of any visible particles or precipitate. 2. Proper Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Use fresh, anhydrous DMSO for preparing stock solutions.[1] | Improved consistency and reproducibility of experimental results. |
| Difficulty dissolving O-1602 supplied in methyl acetate (B1210297) directly in DMSO. | Solvent Evaporation: Some suppliers provide O-1602 pre-dissolved in methyl acetate.[7][8][9] For some applications, this solvent may need to be removed before reconstitution in DMSO. | Evaporate the Original Solvent: Under a gentle stream of inert gas (like nitrogen), carefully evaporate the methyl acetate. Once the solvent is removed, you can proceed with dissolving the remaining O-1602 solid in DMSO as per the standard protocol. | The O-1602 is successfully reconstituted in DMSO for your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for O-1602?
A1: While O-1602 is often supplied dissolved in methyl acetate[7][8][9], it is also soluble in DMSO, ethanol, and DMF.[10] For cell-based assays, DMSO is a commonly used solvent.[9][11]
Q2: What is the reported solubility of O-1602 in DMSO?
A2: The solubility of O-1602 in DMSO has been reported to be 30 mg/mL.[10]
Q3: My O-1602, which was supplied in methyl acetate, has been dried down. Now it won't dissolve in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving the dried compound, we recommend following the troubleshooting steps outlined above, including vigorous vortexing, sonication, and gentle warming.[1] Ensure you are using anhydrous, high-purity DMSO.[1][2]
Q4: How should I store my O-1602 stock solution in DMSO?
A4: To ensure stability, it is best to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C or -80°C.[4] Studies suggest that most compounds in DMSO are stable under these conditions.[5][6]
Q5: Can I dissolve O-1602 directly in my cell culture medium or aqueous buffer?
A5: It is not recommended to dissolve O-1602 directly in aqueous solutions due to its low water solubility.[10] A stock solution should first be prepared in a suitable organic solvent like DMSO, and then this stock can be diluted into your aqueous medium to the final working concentration.[3]
O-1602 Solubility Data
| Solvent | Reported Solubility | Reference |
| DMSO | 30 mg/mL | [10] |
| Ethanol | 30 mg/mL | [10] |
| DMF | 30 mg/mL | [10] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [10] |
| Methyl Acetate | Soluble (often supplied pre-dissolved at 10 mg/mL) | [8][9] |
Experimental Protocols & Visualizations
Protocol for Preparing a 10 mM O-1602 Stock Solution in DMSO
-
Preparation: Bring the vial containing O-1602 and a fresh bottle of anhydrous, high-purity DMSO to room temperature.
-
Calculation: Calculate the required volume of DMSO to add to your mass of O-1602 to achieve a 10 mM concentration (Molecular Weight of O-1602: 258.36 g/mol ).[8][9]
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the O-1602.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[1]
-
Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]
-
Verification: Visually inspect the solution to ensure it is clear and free of any precipitate before storage or use.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[4]
Diagram: Troubleshooting Workflow for O-1602 Dissolution in DMSO
A step-by-step workflow for dissolving O-1602 in DMSO.
Diagram: Signaling Pathway of O-1602
O-1602 is known to be a potent agonist for the G protein-coupled receptor 55 (GPR55).[8][9][12] It does not bind with high affinity to the classical cannabinoid receptors CB1 or CB2.[12][13] Activation of GPR55 by O-1602 can lead to the activation of small GTPases like RhoA, cdc42, and rac1.[8][9]
Simplified signaling pathway of O-1602 via the GPR55 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. rndsystems.com [rndsystems.com]
- 9. O-1602 | GPR55 | Tocris Bioscience [tocris.com]
- 10. caymanchem.com [caymanchem.com]
- 11. The atypical cannabinoid O-1602 protects against experimental colitis and inhibits neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. O-1602 - Wikipedia [en.wikipedia.org]
- 13. The atypical cannabinoid O-1602: targets, actions, and the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
O-1602 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of O-1602. Given the limited public data on the specific degradation pathways of O-1602, this guide leverages information on its structural analog, cannabidiol (B1668261) (CBD), to provide robust recommendations and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for O-1602?
A1: O-1602 should be stored at -20°C for long-term stability.[1][2][3] Many suppliers provide O-1602 pre-dissolved in methyl acetate.[1][3] If you have the compound in solid form, it is more stable than in solution. For solutions, it is recommended to store them in airtight, light-resistant containers.
Q2: In which solvents is O-1602 soluble?
A2: O-1602 is soluble in various organic solvents. Product datasheets indicate solubility in methyl acetate, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[4] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO or ethanol and then dilute it into the aqueous culture medium immediately before use.
Q3: What are the primary degradation pathways for compounds like O-1602?
A3: As an analog of cannabidiol (CBD), O-1602 is likely susceptible to similar degradation pathways. The primary degradation routes for CBD are:
-
Acid-catalyzed cyclization: In acidic conditions (pH below 4), CBD can convert into psychoactive isomers such as Δ⁹-THC and Δ⁸-THC.[3][5][6][7]
-
Oxidation: Exposure to air can lead to the oxidation of the molecule, forming various degradation products, including cannabinoid quinones.[8][9]
-
Photodegradation: Exposure to light, particularly UV light, can cause significant degradation.[5][10][11][12]
Q4: How can I minimize the degradation of O-1602 in my experiments?
A4: To minimize degradation, follow these guidelines:
-
pH control: Maintain a neutral or slightly acidic pH (ideally between 4 and 6) for your solutions to prevent acid-catalyzed isomerization.[3][7]
-
Solvent choice: For stock solutions, ethanol is generally a better choice for stability compared to aqueous media.[3]
-
Storage of solutions: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Use amber glass vials or wrap containers in aluminum foil to protect from light.[3]
-
Working solutions: Prepare fresh dilutions from your stock solution for each experiment. Avoid storing O-1602 in aqueous buffers for extended periods, especially at physiological temperatures (e.g., 37°C), as degradation can occur within 24 hours.[13]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of O-1602, leading to a lower effective concentration of the active compound and the presence of potentially active degradation products.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your stock solution has been stored at -20°C and protected from light.
-
Prepare Fresh Solutions: Discard any old working solutions and prepare a fresh dilution from a new aliquot of your stock solution.
-
Assess Purity: If possible, check the purity of your O-1602 solution using HPLC (see Experimental Protocols section). This will help determine if significant degradation has occurred.
-
pH of Medium: Ensure the pH of your experimental medium is within a stable range for O-1602 (ideally pH 4-6).
Issue 2: Precipitation of O-1602 in aqueous cell culture medium.
O-1602, like other cannabinoids, is highly lipophilic and has low aqueous solubility, which can lead to precipitation when added to cell culture media.[4][14]
Troubleshooting Steps:
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your culture medium is as low as possible, typically below 0.5% for DMSO, to avoid solvent toxicity.[14]
-
Dilution Method: To avoid "solvent shock," where the rapid change in polarity causes the compound to precipitate, try serial dilutions. First, dilute the stock solution in a smaller volume of medium, vortex gently, and then add this to the final volume.
-
Pre-warming Solutions: Pre-warm all solutions, including the cell culture medium and the diluted O-1602, to 37°C before mixing to prevent temperature-related precipitation.[14]
-
Use of a Carrier: Consider using a carrier molecule like a cyclodextrin (B1172386) or a non-ionic surfactant such as Tween 80 to improve solubility, though their effects on your specific assay should be validated.[14]
Data Presentation
Table 1: Summary of Cannabidiol (CBD) Stability Under Various Conditions (as a proxy for O-1602)
| Condition | Solvent/Medium | Temperature | Duration | Degradation (%) | Primary Degradation Products | Reference(s) |
| Acidic | Ethanol (pH 2) | 70°C | 5 hours | ~95% | Δ⁹-THC, Δ⁸-THC | [15] |
| Acidic | Simulated Gastric Fluid | 37°C | 60 minutes | ~85% | Δ⁹-THC, Δ⁸-THC | [3] |
| Neutral | Aqueous (pH 7.4) | 37°C | 24 hours | ~10% | Oxidative products | [13] |
| Room Temp | In solution | Room Temp | 117 days (t95) | 5% | Oxidative products | [13] |
| Refrigerated | In solution | 5°C | 12 months | <5% | - | [13] |
| Photochemical | Methanol (B129727) | Room Temp | 24 hours | Significant | Δ⁸-iso-THC, Δ⁹-THC | [11][15] |
| Photochemical | Acetonitrile | Room Temp | 24 hours | Moderate | Δ⁸-iso-THC, Δ⁹-THC | [11][15] |
Note: This data is for cannabidiol (CBD) and should be used as a guideline for O-1602 due to their structural similarity.
Experimental Protocols
Protocol 1: HPLC-DAD Method for Assessing O-1602 Stability
This protocol provides a general method for quantifying O-1602 and its potential degradation products, adapted from methods used for CBD analysis.
Objective: To quantify the concentration of O-1602 and its primary potential degradation products (e.g., THC isomers) in a solution.
Materials:
-
HPLC system with a Diode-Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Certified reference standards for O-1602 and potential degradation products (if available)
-
Sample vials
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the O-1602 reference standard in methanol or ethanol at a concentration of 1 mg/mL.
-
From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of your samples.
-
-
Sample Preparation:
-
Dilute your O-1602 solution to be tested with the mobile phase to a concentration that falls within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-DAD Analysis:
-
Set the column temperature to 30°C.
-
Use a gradient elution program. A typical gradient might be:
-
0-10 min: 70% B to 95% B
-
10-12 min: Hold at 95% B
-
12-15 min: 95% B to 70% B
-
-
Set the flow rate to 1.0 mL/min.
-
Set the DAD to monitor at wavelengths relevant for cannabinoids, such as 228 nm.[15]
-
Inject 10 µL of each standard and sample.
-
-
Data Analysis:
-
Identify the O-1602 peak in your sample chromatogram by comparing its retention time to that of the reference standard.
-
Generate a calibration curve for O-1602 by plotting the peak area against the concentration of the standards.
-
Quantify the amount of O-1602 in your sample using the calibration curve. The appearance of new peaks may indicate degradation products.
-
Mandatory Visualizations
Caption: GPR55 signaling pathway activated by O-1602.
Caption: Postulated degradation pathways of O-1602.
Caption: Troubleshooting workflow for O-1602 experiments.
References
- 1. Stability of Nano-Emulsified Cannabidiol in Acidic Foods and Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calmbywellness.com [calmbywellness.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 6. "Chemical transformation of cannabidiol into psychotropic cannabinoids " by Minsun Jeong, Sangin Lee et al. [jfda-online.com]
- 7. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conversion of Cannabidiol (CBD) into Psychotropic Cannabinoids Including Tetrahydrocannabinol (THC): A Controversy in the Scientific Literature [mdpi.com]
- 9. broughton-group.com [broughton-group.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.uniupo.it [iris.uniupo.it]
- 12. Photodegradation of cannabidiol (CBD) and Δ9-THC in cannabis plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
interpreting unexpected results with O-1602 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals interpret unexpected results during experiments with O-1602.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for O-1602?
O-1602 is an atypical cannabinoid compound. Its primary and most well-characterized mechanism of action is as a potent agonist for the G-protein coupled receptor 55 (GPR55).[1][2] It exhibits negligible binding affinity for the classical cannabinoid receptors, CB1 and CB2.[1][3][4] This selectivity makes it a valuable tool for studying GPR55-mediated signaling pathways.
Q2: I am observing effects in my experiment, but my cells do not express GPR55. What could be the cause?
While GPR55 is the primary target, O-1602 has been reported to have GPR55-independent effects.[5][6][7] Research suggests that O-1602 can also act as a biased agonist at the G-protein coupled receptor 18 (GPR18).[3][4][8] Therefore, if your experimental system lacks GPR55, the observed effects might be mediated through GPR18 or other yet-to-be-identified off-target interactions. Some studies have shown that O-1602's effects can be independent of both CB1, CB2, and GPR55 receptors.[5]
Q3: My results with O-1602 are inconsistent with published literature. What are some potential reasons?
Discrepancies between your results and published findings can arise from several factors:
-
Cell Line Specificity: The expression levels of GPR55 and GPR18 can vary significantly between different cell lines, leading to varied responses. Some cell lines may not endogenously express these receptors at sufficient levels.
-
Ligand Purity and Handling: Ensure the purity of your O-1602 stock and follow the manufacturer's instructions for storage and solubilization.[1] Improper handling can lead to degradation of the compound.
-
Experimental Conditions: Factors such as serum concentration in the culture medium, cell density, and the duration of treatment can all influence the cellular response to O-1602.
-
Contradictory Findings in Literature: It is worth noting that there are some conflicting reports in the scientific literature regarding the effects of O-1602. For example, while some studies report O-1602-induced increases in intracellular calcium, others have not observed this in certain GPR55-expressing cell lines.[9]
Q4: Does O-1602 have any known off-target effects?
Yes, O-1602 has documented off-target effects. As mentioned, it can act on GPR18.[3][4][8] Furthermore, some studies have reported GPR55-independent actions of O-1602, suggesting the existence of other molecular targets.[5][6][7] When interpreting your data, it is crucial to consider the possibility of these off-target effects.
Troubleshooting Guides
Issue 1: No observable effect of O-1602 in a GPR55-positive system.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Confirm GPR55 expression in your specific cell line at both the mRNA and protein level (e.g., via qPCR, Western blot, or flow cytometry). |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration of O-1602 for your system. Effective concentrations in vitro have ranged from 0.1 µM to 10 µM.[10][11] |
| Compound Inactivity | Verify the integrity of your O-1602 stock. If possible, test its activity in a validated positive control system. |
| Suboptimal Assay Conditions | Optimize your assay parameters, such as incubation time and cell density. |
Issue 2: Unexpected or paradoxical effects of O-1602 treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Activation of GPR18 | If your system expresses GPR18, consider that the observed effects may be due to the activation of this receptor.[3][4][8] Use GPR18-specific antagonists or siRNA to investigate this possibility. |
| GPR55-Independent Signaling | The effects may be independent of GPR55.[5][6][7] This can be tested using GPR55 knockout/knockdown models or by employing a GPR55-specific antagonist. |
| Biased Agonism | O-1602 is a biased agonist at GPR18, meaning it can selectively activate certain signaling pathways over others.[4][8] This can lead to unexpected cellular responses. |
| Complex Biological System | In in vivo models, the observed effects could be a result of complex interactions between different cell types and signaling pathways. For example, O-1602 has been shown to have both anti-inflammatory and pronociceptive effects depending on the model.[12] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the known signaling pathways of O-1602 and a general workflow for troubleshooting unexpected results.
Figure 1: Simplified signaling pathway of O-1602 through GPR55 and GPR18.
Figure 2: A logical workflow for troubleshooting unexpected results with O-1602.
Experimental Protocols
Below are detailed methodologies for key experiments frequently used in O-1602 research.
Cell Viability (MTT) Assay
This protocol is adapted from studies investigating the anti-tumor effects of O-1602.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 20,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with increasing concentrations of O-1602 (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add MTT solvent (e.g., 4 mM HCl, 0.1% Nonidet P-40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Colitis-Associated Cancer Model
This protocol is a summary of the methodology used to assess the in vivo efficacy of O-1602 in a mouse model.[5][10][14]
-
Animal Model: Use a chemically induced model of colitis-associated cancer in mice (e.g., azoxymethane/dextran sodium sulfate (B86663) model).
-
Treatment: Administer O-1602 (e.g., 3-5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection at specified intervals (e.g., once or twice daily) for the duration of the study.[5][10]
-
Monitoring: Monitor the animals for clinical signs of colitis (e.g., weight loss, stool consistency, rectal bleeding).
-
Endpoint Analysis: At the end of the study, sacrifice the animals and collect colon tissues.
-
Evaluation: Assess tumor incidence, tumor load, and histological scoring of inflammation and dysplasia. Perform molecular analyses on tumor tissue to evaluate markers of proliferation (e.g., PCNA), apoptosis (e.g., p53, BAX), and inflammation (e.g., pSTAT3, TNF-α).[10][14]
Neutrophil Chemotaxis Assay
This protocol describes a method to evaluate the effect of O-1602 on neutrophil migration.[5]
-
Neutrophil Isolation: Isolate neutrophils from the bone marrow or peripheral blood of mice.
-
Chemotaxis Chamber: Use a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Treatment and Chemoattractant: Pre-incubate the isolated neutrophils with various concentrations of O-1602 or vehicle control. Place a chemoattractant (e.g., KC, fMLP) in the lower well of the chamber.
-
Migration: Add the pre-treated neutrophils to the upper well and incubate to allow for migration towards the chemoattractant.
-
Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower well, for example, by cell counting or using a fluorescent dye.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding O-1602's receptor binding affinity and its effects in various experimental models.
Table 1: Receptor Binding Affinity of O-1602
| Receptor | EC50 (nM) | Reference |
| GPR55 | 13 | [1] |
| CB1 | > 30,000 | [1] |
| CB2 | > 30,000 | [1] |
Table 2: In Vitro Effects of O-1602 on Cancer Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| HT-29, SW480 (Colon Cancer) | Viability | 0.1 - 10 µM | Concentration-dependent decrease | [10][11] |
| MDA-MB-231, MCF-7 (Breast Cancer) | Viability | 0 - 10 µM | Concentration-dependent decrease | [13] |
| MDA-MB-231 (Breast Cancer) | Migration | 100 nM - 1 µM | Concentration-dependent inhibition | [13] |
Table 3: In Vivo Effects of O-1602
| Animal Model | Treatment Dose & Route | Duration | Key Findings | Reference |
| Rat (Acute Arthritis) | Peripheral administration | Acute | Reduced nociceptive C fibre firing | [2] |
| Rat (Corticosterone-induced depression) | 0.25 mg/kg/day, i.v. | 7 days | Reversed depressive-like behavior and detrusor overactivity | [3][15] |
| Mouse (Colitis-associated colon cancer) | 3 mg/kg, i.p. | 3 weeks (12 doses) | Reduced tumor area by 50% and incidence by 30% | [10][14] |
| Mouse (Experimental Colitis) | 5 mg/kg, i.p. | 6 days (daily or twice daily) | Reduced macroscopic and histological colitis scores | [5] |
References
- 1. O-1602 | GPR55 | Tocris Bioscience [tocris.com]
- 2. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment [frontiersin.org]
- 5. The atypical cannabinoid O-1602 protects against experimental colitis and inhibits neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. The atypical cannabinoid O-1602 stimulates food intake and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The atypical cannabinoid O-1602 shows antitumorigenic effects in colon cancer cells and reduces tumor growth in a colitis-associated colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The atypical cannabinoid O-1602: targets, actions, and the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer [frontiersin.org]
- 14. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of O-1602 and Abnormal Cannabidiol (abn-CBD)
A comprehensive review of the pharmacological effects of the synthetic cannabinoid O-1602 and the cannabidiol (B1668261) regioisomer, abnormal cannabidiol (abn-CBD), reveals overlapping yet distinct profiles. Both compounds are recognized as atypical cannabinoids, primarily exerting their effects independently of the classical cannabinoid receptors CB1 and CB2.[1][2][3] Their activities are predominantly mediated through the orphan G protein-coupled receptors GPR55 and GPR18.[1][4][5] This guide provides a detailed comparison of their effects, supported by experimental data, to inform researchers and drug development professionals.
Receptor Affinity and Potency
O-1602 and abn-CBD are notable for their selective agonist activity at GPR55 and GPR18, with negligible binding to CB1 and CB2 receptors.[3][6] This characteristic distinguishes them from many classical cannabinoids and spares them from the psychoactive effects associated with CB1 activation.[3][4] Quantitative data from receptor binding and functional assays are summarized below.
| Compound | Receptor | EC50 Value | Reference |
| O-1602 | GPR55 | 13 nM | |
| CB1 | >30,000 nM | ||
| CB2 | >30,000 nM | ||
| abn-CBD | GPR55 | 2.5 µM | [6] |
| CB1 | >30 µM | [6] | |
| CB2 | >30 µM | [6] |
Key Pharmacological Effects: A Comparative Overview
The primary effects of O-1602 and abn-CBD are centered on their vasodilatory, anti-inflammatory, and anti-tumor properties. While both compounds exhibit these effects, their potency and, in some cases, their precise mechanisms of action, can differ.
Vasodilatory Effects
Both O-1602 and abn-CBD are potent vasodilators, an effect mediated through endothelial-dependent mechanisms distinct from CB1 or CB2 receptor activation.[4][7] Studies have shown that their vasodilatory actions are sensitive to antagonists of the putative endothelial cannabinoid receptor.[7][8]
A study on rat isolated mesenteric vascular beds demonstrated that O-1602 is a more potent vasodilator than abn-CBD.[7] The vasodilation induced by both compounds was significantly reduced after endothelial denudation.[7]
| Compound | Vasodilatory Potency (ED50) | Endothelium Dependence | Reference |
| O-1602 | 30.5 ± 1.5 µg | Yes | [7] |
| abn-CBD | ~80 times less potent than O-1602 | Yes | [7] |
Anti-inflammatory Effects
O-1602 and abn-CBD have demonstrated significant anti-inflammatory properties in various preclinical models. These effects are often attributed to their interaction with GPR55 and GPR18, leading to the modulation of inflammatory pathways and inhibition of immune cell recruitment.[2][5][9]
In a rat model of acute arthritis, O-1602 was shown to reduce nociception by inhibiting the firing of nociceptive C fibres, an effect blocked by a GPR55 antagonist.[10] Similarly, abn-CBD has been shown to have therapeutic potential in inflammatory conditions of the gastrointestinal tract.[4] Both compounds have been found to ameliorate experimental colitis.[2]
A study on cerulein-induced acute pancreatitis in mice found that both O-1602 and cannabidiol (a related compound to abn-CBD) showed anti-inflammatory effects, improving pathological changes and decreasing pro-inflammatory cytokine levels.[11]
Anti-tumor Effects
Recent research has highlighted the anti-tumorigenic potential of O-1602 and abn-CBD, particularly in chemotherapy-resistant breast cancer models.[1] Their ability to decrease cell viability and induce apoptosis in cancer cells is mediated through both GPR55 and GPR18.[1][12]
In paclitaxel-resistant breast cancer cell lines, both O-1602 and abn-CBD decreased cell viability in a concentration-dependent manner.[1] Furthermore, in a zebrafish xenograft model, treatment with either compound significantly reduced tumor growth.[1]
| Compound | Effect on Cancer Cell Viability | In Vivo Tumor Growth | Reference |
| O-1602 | Concentration-dependent decrease | Significant reduction | [1] |
| abn-CBD | Concentration-dependent decrease | Significant reduction | [1] |
Signaling Pathways
The activation of GPR55 and GPR18 by O-1602 and abn-CBD initiates downstream signaling cascades that are still being fully elucidated. Activation of GPR55 is known to couple to Gα13, leading to the activation of RhoA, cdc42, and rac1.[13] This pathway is implicated in cell migration and proliferation. The signaling pathways for GPR18 are less defined but are also thought to involve G protein coupling and modulation of intracellular calcium levels.[14]
Caption: Signaling pathway of O-1602 and abn-CBD via GPR55.
Experimental Protocols
Receptor Binding and Functional Assays
Methodology: Receptor binding and functional activity are typically assessed using transfected cell lines expressing the receptor of interest (e.g., HEK293 cells). For binding assays, radiolabeled ligands are competed with increasing concentrations of the test compound. Functional assays, such as GTPγS binding or calcium mobilization assays, measure the cellular response to receptor activation. The EC50 values are then determined from concentration-response curves.
Caption: Workflow for determining receptor activity.
Vasodilation Assays
Methodology: The vasodilatory effects are often studied using isolated arterial rings or perfused vascular beds from animal models (e.g., rat mesenteric artery). The arteries are pre-constricted with an agent like phenylephrine (B352888) or methoxamine. Cumulative concentrations of the test compounds (O-1602 or abn-CBD) are then added, and the relaxation of the arterial smooth muscle is measured isometrically. The role of the endothelium is investigated by mechanically removing it in a subset of preparations.
In Vivo Models of Inflammation
Methodology: Animal models are used to induce specific inflammatory conditions. For example, in the carrageenan-induced paw edema model, the test compound is administered before the injection of carrageenan into the paw, and the subsequent swelling is measured over time. In models of inflammatory bowel disease, colitis is induced by agents like dextran (B179266) sulfate (B86663) sodium (DSS), and the severity of the disease is assessed by monitoring body weight, stool consistency, and histological analysis of the colon.
Conclusion
O-1602 and abnormal cannabidiol represent a promising class of atypical cannabinoids with therapeutic potential in a range of conditions, including inflammatory diseases, cardiovascular disorders, and cancer. Their primary mechanism of action through GPR55 and GPR18, independent of the classical cannabinoid receptors, offers a significant advantage in avoiding undesirable psychoactive side effects. While both compounds share similar pharmacological profiles, O-1602 generally exhibits greater potency in receptor activation and vasodilation compared to abn-CBD. Further research is warranted to fully elucidate their signaling pathways and to translate these preclinical findings into clinical applications.
References
- 1. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer [frontiersin.org]
- 2. The atypical cannabinoid O-1602 protects against experimental colitis and inhibits neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-1602 - Wikipedia [en.wikipedia.org]
- 4. Abnormal cannabidiol - Wikipedia [en.wikipedia.org]
- 5. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Cannabinoid-induced mesenteric vasodilation through an endothelial site distinct from CB1 or CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular targets for cannabinoids: animal and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. realmofcaring.org [realmofcaring.org]
- 12. Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The orphan receptor GPR55 is a novel cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
Validating O-1602's GPR55-Mediated Effects with the Antagonist O-1918: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the GPR55 agonist O-1602 and the validation of these effects using the GPR55 antagonist O-1918. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
O-1602 and O-1918: Key Pharmacological Tools for GPR55 Research
O-1602 is a synthetic analog of cannabidiol (B1668261) that acts as a potent agonist for the G protein-coupled receptor 55 (GPR55), with an EC50 of approximately 13 nM. It exhibits high selectivity for GPR55 over the classical cannabinoid receptors CB1 and CB2. O-1918 is a synthetic compound, also related to cannabidiol, that functions as an antagonist at GPR55 and GPR18[1]. The use of O-1918 in conjunction with O-1602 is a critical experimental approach to confirm that the observed biological effects of O-1602 are indeed mediated through GPR55.
Comparative Efficacy of O-1602 in the Presence and Absence of GPR55 Antagonists
The following tables summarize the quantitative data from various studies demonstrating the GPR55-specific effects of O-1602 by using a GPR55 antagonist to inhibit its action.
| In Vivo Model | Parameter Measured | O-1602 Treatment | O-1602 + O-1918 Treatment | Reference |
| Rat Model of Acute Arthritis | Movement-evoked firing of nociceptive C fibers | Significantly reduced | Effect of O-1602 was blocked | [2] |
| Diet-Induced Obese Rats | Body Weight | Reduced | Not Assessed | [3] |
| Diet-Induced Obese Rats | Body Fat | Reduced | Not Assessed | [3] |
| Diet-Induced Obese Rats | Albuminuria | Improved | O-1918 alone also improved albuminuria | [3] |
| In Vitro Model | Parameter Measured | O-1602 Treatment | O-1602 + GPR55 Antagonist Treatment | Reference |
| Hep3B Human Hepatoma Cells | Lipid Accumulation | Increased in a concentration-dependent manner | Significantly inhibited by CID16020046 (a GPR55 antagonist) | [4] |
| Hep3B Human Hepatoma Cells | Akt Phosphorylation | Increased in a concentration-dependent manner | Inhibited by CID16020046 | [4] |
| Paclitaxel-Resistant Breast Cancer Cells | Cell Viability | Decreased in a concentration-dependent manner | Effects completely blocked by siRNA for GPR55 and GPR18 | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Electrophysiology in a Rat Model of Arthritis
This protocol is based on the methodology used to assess the effect of O-1602 on nociception[2].
-
Animal Model: Induce acute inflammatory joint pain in male Wistar rats via intra-articular injection of 2% kaolin (B608303) and 2% carrageenan.
-
Electrophysiological Recordings: 24 hours post-induction, perform single-unit extracellular recordings from arthritic joint afferents in response to mechanical rotation of the knee.
-
Drug Administration: Administer O-1602 peripherally to assess its effect on movement-evoked firing of nociceptive C fibers.
-
Antagonist Validation: In a separate group of animals, co-administer the GPR55 antagonist O-1918 with O-1602 to determine if the effects of O-1602 are blocked.
-
Control Experiments: Include control groups treated with vehicle and O-1918 alone. Also, co-administer CB1 and CB2 antagonists (e.g., AM281 and AM630, respectively) with O-1602 to confirm the effects are not mediated by classical cannabinoid receptors.
Western Blotting for GPR55 Signaling
This protocol is adapted from studies investigating the signaling pathways activated by O-1602[4].
-
Cell Culture and Treatment: Culture cells of interest (e.g., Hep3B cells) to a suitable confluency. For antagonist experiments, pre-incubate the cells with O-1918 or another GPR55 antagonist (e.g., CID16020046) for a specified time (e.g., 30 minutes) before adding O-1602. Treat with O-1602 for the desired time and concentration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, RhoA) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay
This protocol is based on standard MTT assays used to assess the effect of O-1602 on cell viability[5][6].
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of O-1602, with or without pre-treatment with O-1918. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl and isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Mandatory Visualizations
Signaling Pathways and Experimental Logic
Caption: GPR55 signaling cascade initiated by O-1602.
Caption: Workflow for validating O-1602's effects using O-1918.
Caption: Logical relationship of O-1602, O-1918, and GPR55.
References
- 1. O-1918 - Wikipedia [en.wikipedia.org]
- 2. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-1602 Promotes Hepatic Steatosis through GPR55 and PI3 Kinase/Akt/SREBP-1c Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer [frontiersin.org]
- 6. Activation of cannabinoid receptors in breast cancer cells improves osteoblast viability in cancer-bone interaction model while reducing breast cancer cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of O-1602 and Other GPR55 Agonists in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the G protein-coupled receptor 55 (GPR55) agonist, O-1602, with other known GPR55 agonists. The information presented is based on available preclinical experimental data, offering a resource for researchers in pharmacology and drug development.
Introduction to GPR55 and its Agonists
G protein-coupled receptor 55 (GPR55) is a receptor that has garnered significant interest for its potential therapeutic applications in a variety of conditions, including pain, inflammation, and cancer.[1] Unlike the classical cannabinoid receptors (CB1 and CB2), GPR55 has a distinct signaling profile.[1][2] Its activation has been linked to various cellular responses, making its agonists a subject of intensive research. O-1602 is a synthetic compound, an analog of cannabidiol, recognized as a potent agonist of GPR55.[3] This guide compares its efficacy against other compounds identified as GPR55 agonists, such as the endogenous lipid L-α-lysophosphatidylinositol (LPI) and synthetic ligands like AM251 and CP55,940.[1][4]
Comparative Efficacy of GPR55 Agonists
The efficacy of GPR55 agonists can be evaluated through various in vitro assays that measure different aspects of receptor activation and downstream signaling. The following tables summarize the half-maximal effective concentrations (EC50) and, where available, the maximum efficacy (Emax) of O-1602 and other agonists in key functional assays.
Table 1: Agonist Potency (EC50 in µM) in GPR55-HEK293 Cells [5]
| Ligand | Calcium Mobilization | NFAT Activation | ERK Phosphorylation |
| LPI | 0.049 ± 0.004 | 1.10 ± 0.02 | 0.074 ± 0.013 |
| AM251 | 0.63 ± 0.11 | 1.13 ± 0.07 | 0.54 ± 0.15 |
| SR141716A | 1.14 ± 0.03 | >1 | 0.64 ± 0.25 |
| AM281 | 13.6 ± 3.30 | 13.1 ± 0.8 | >3 |
Data are presented as mean ± SEM.
Table 2: Agonist Activity in p-ERK1/2 Activation Assay in CHO-hGPR55 Cells [6]
| Compound | Potency (EC50, nM) [95% CI] | Efficacy (Emax, Fold over vehicle) |
| O-1602 | 13 [4.3–41] | 1.3 ± 0.08 |
| CP55,940 | 4.2 [1.2–12] | 1.3 ± 0.06 |
Data are presented as mean with 95% Confidence Interval for EC50 and mean ± SEM for Emax.
GPR55 Signaling Pathway
Activation of GPR55 by an agonist such as O-1602 initiates a cascade of intracellular signaling events. GPR55 primarily couples to Gq and G12/13 G-proteins.[1][2] This coupling leads to the activation of downstream effector proteins, including phospholipase C (PLC) and RhoA.[1] Activation of PLC results in an increase in intracellular calcium levels, while RhoA activation influences the cytoskeleton and can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1][7]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of GPR55 agonists.
1. ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream marker of GPR55 activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human GPR55 are cultured in appropriate media.[6] Before the assay, cells are typically serum-starved for a period (e.g., 48 hours) to reduce basal ERK1/2 phosphorylation.
-
Agonist Treatment: Cells are treated with various concentrations of the GPR55 agonist (e.g., O-1602, LPI) for a specified time, often around 20-30 minutes at 37°C.[6]
-
Detection: The levels of phosphorylated ERK1/2 and total ERK1/2 are determined. This can be done through:
-
Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-ERK1/2 and total ERK1/2.[8]
-
AlphaScreen® SureFire® Assay: This is a sensitive, bead-based immunoassay that can be performed in a high-throughput format.[9]
-
In-Cell Western Assay: This method allows for the quantification of protein levels directly in fixed cells in a microplate format.[6]
-
-
Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated and plotted against the agonist concentration to determine the EC50 value.[6]
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key event in receptor desensitization and signaling.
-
Assay Principle: The assay often utilizes Enzyme Fragment Complementation (EFC) technology (e.g., DiscoverX PathHunter).[10] Cells are engineered to express the GPR55 receptor tagged with a small enzyme fragment (ProLink) and β-arrestin tagged with a larger, complementary enzyme fragment (Enzyme Acceptor).[10]
-
Procedure:
-
Engineered cells are plated in a microplate.[11]
-
Test compounds (agonists) are added to the wells.[11]
-
Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity.[10]
-
This proximity allows the fragments to form an active enzyme that hydrolyzes a substrate, generating a chemiluminescent signal.[10]
-
-
Data Analysis: The luminescence signal is measured and plotted against the agonist concentration to determine the EC50 for β-arrestin recruitment.[11]
3. GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor.
-
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit of the G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gα subunit.[12]
-
Procedure:
-
Membranes from cells expressing GPR55 are prepared.[13]
-
The membranes are incubated with the test agonist and a constant, low concentration of [³⁵S]GTPγS.[13]
-
The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by separating the membrane-bound radioactivity from the unbound [³⁵S]GTPγS, typically by filtration.[14]
-
The radioactivity is then measured using a scintillation counter.[14]
-
-
Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.[12]
Conclusion
The available data indicate that O-1602 is a potent GPR55 agonist, with an EC50 in the low nanomolar range for ERK1/2 phosphorylation.[6] Its efficacy is comparable to that of the well-characterized agonist CP55,940 in this particular assay.[6] When compared to other ligands in different assay systems, such as calcium mobilization and NFAT activation in HEK293 cells, the endogenous ligand LPI generally shows higher potency.[5] The choice of agonist for research purposes will depend on the specific experimental context, including the desired signaling pathway to be investigated and the cell system being used. This guide provides a foundational comparison to aid in the selection and interpretation of studies involving GPR55 agonists.
References
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-1602 | GPR55 | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]
- 9. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Targeting CB2-GPR55 Receptor Heteromers Modulates Cancer Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
O-1602: A Selective GPR55 Agonist with Negligible CB1/CB2 Receptor Activity
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity and functional selectivity of O-1602 for the orphan G protein-coupled receptor GPR55 over the classical cannabinoid receptors, CB1 and CB2. The data presented herein demonstrates that O-1602 is a potent and selective GPR55 agonist, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of GPR55.
Summary of Quantitative Data
The selectivity of O-1602 is highlighted by its significantly higher potency at GPR55 compared to CB1 and CB2 receptors. This is evident in both binding affinity and functional assays.
Table 1: Comparison of Binding Affinities (Ki) of O-1602 at GPR55, CB1, and CB2 Receptors
| Compound | GPR55 Ki (nM) | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (Fold) GPR55 vs. CB1 | Selectivity (Fold) GPR55 vs. CB2 | Reference |
| O-1602 | ~13 | >10,000 | >10,000 | >769 | >769 | [1] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparison of Functional Activity (EC50) of O-1602 at GPR55, CB1, and CB2 Receptors
| Assay Type | GPR55 EC50 (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | Selectivity (Fold) GPR55 vs. CB1 | Selectivity (Fold) GPR55 vs. CB2 | Reference |
| [35S]GTPγS Binding | 1.4 - 13 | >30,000 | >30,000 | >2307 | >2307 | [2] |
| ERK1/2 Phosphorylation | ~100 | >10,000 | >10,000 | >100 | >100 | [3] |
Note: A lower EC50 value indicates a higher potency in functional assays.
Signaling Pathways
The distinct signaling cascades initiated by the activation of GPR55, CB1, and CB2 receptors underscore the importance of selective ligands like O-1602 for targeted therapeutic development.
GPR55 Signaling Pathway
CB1 Receptor Signaling Pathway
CB2 Receptor Signaling Pathway
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Radioligand Binding Assay Workflow
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest (GPR55, CB1, or CB2) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (O-1602).
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Detection: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
[35S]GTPγS Binding Assay
This functional assay measures G protein activation following receptor agonism.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.
-
Assay Setup: The assay is conducted in a 96-well plate. Each well contains the cell membranes, GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound (O-1602).
-
Incubation: The plates are incubated to allow for receptor activation and the binding of [³⁵S]GTPγS to the activated G proteins.
-
Filtration and Detection: The reaction is stopped by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.[5][6]
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAP kinase signaling pathway, a downstream event of GPR55 activation.
Methodology:
-
Cell Culture and Treatment: Cells expressing the receptor of interest are cultured and then stimulated with various concentrations of the test compound (O-1602) for a specific time.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Detection of Phosphorylated ERK1/2: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are determined using methods such as Western blotting or AlphaScreen SureFire assays.[7]
-
Data Analysis: The ratio of pERK1/2 to total ERK1/2 is calculated for each concentration of the test compound. The EC50 value is then determined from the resulting dose-response curve.[8][9]
Conclusion
The presented data unequivocally establishes O-1602 as a highly selective agonist for GPR55 over CB1 and CB2 receptors. This selectivity, demonstrated through both binding and functional assays, makes O-1602 an indispensable tool for elucidating the specific roles of GPR55 in health and disease, and for the development of novel therapeutics targeting this receptor.
References
- 1. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid Receptors and Their Ligands: Beyond CB1 and CB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer [frontiersin.org]
- 4. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]
Blocking O-1602-Mediated Effects: A Comparative Guide to GPR55 Antagonists
For researchers, scientists, and drug development professionals investigating the GPR55 signaling pathway, the selective antagonist CID16020046 serves as a critical tool to dissect the physiological and pathological roles of this receptor. This guide provides a comprehensive comparison of CID16020046 with other available GPR55 antagonists, supported by experimental data and detailed protocols to aid in the design and execution of robust in vitro and in vivo studies.
O-1602, a potent agonist of the G protein-coupled receptor 55 (GPR55), has been instrumental in elucidating the receptor's function in a variety of biological processes, including inflammation, nociception, and cellular proliferation.[1][2] Consequently, the ability to effectively block O-1602-mediated effects is paramount for understanding the therapeutic potential of targeting GPR55. CID16020046 has emerged as a widely used selective GPR55 antagonist for this purpose.[3][4]
Comparative Performance of GPR55 Antagonists
CID16020046 effectively inhibits GPR55 signaling, as demonstrated by its ability to block O-1602 and other agonist-induced effects. Its performance, however, should be considered in the context of other available antagonists. This section provides a comparative overview of their potencies.
| Compound | Target(s) | Assay Type | Potency (IC50/pIC50) | Reference |
| CID16020046 | GPR55 Antagonist/ Inverse Agonist | LPI-induced Ca2+ signaling (HEK-GPR55 cells) | 0.21 µM | |
| GPR55 constitutive activity | 0.15 µM | [5] | ||
| Cannabidiol (CBD) | GPR55 Antagonist, CB1/CB2 modulator, etc. | O-1602-induced effects in vitro | - | [6] |
| ML-193 | GPR55 Antagonist | Inverse agonist activity (yeast) | pIC50 = 6.8 ± 0.07 | [7] |
| GPR55 inhibition | 221 nM | [5] | ||
| ML-191 | GPR55 Antagonist | Inverse agonist activity (yeast) | pIC50 = 6.6 ± 0.1 | [7] |
| ML-192 | GPR55 Antagonist | Inverse agonist activity (yeast) | pIC50 = 6.4 ± 0.08 | [7] |
| O-1918 | GPR55 Antagonist | Blockade of O-1602-induced reduction in C-fiber firing | - | [2] |
| GSK875734A (analog of CID16020046) | GPR55 Antagonist | Inverse agonist assay | ~50-fold > CID16020046 | [8] |
GPR55 Signaling Pathways
Activation of GPR55 by agonists like O-1602 initiates a cascade of intracellular signaling events. A primary pathway involves the coupling to Gα13, leading to the activation of RhoA and subsequent phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9][10] This pathway is implicated in various cellular responses, including proliferation and migration. CID16020046 and other antagonists act by preventing this initial receptor activation.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR55 Antagonist CID16020046 Protects against Atherosclerosis Development in Mice by Inhibiting Monocyte Adhesion and Mac-1 Expression [mdpi.com]
- 3. The GPR55 antagonist CID16020046 protects against intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CID16020046 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Structure-Activity Relationship of the GPR55 Antagonist, CID16020046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
O-1602: A Novel Alternative to Traditional Cannabinoid Receptor Agonists
An In-depth Comparison for Researchers and Drug Development Professionals
The landscape of cannabinoid research is expanding beyond the classical CB1 and CB2 receptors, with growing interest in atypical cannabinoid receptors. Among these, G-protein coupled receptor 55 (GPR55) has emerged as a significant target. O-1602, a synthetic analog of cannabidiol (B1668261), is a potent and selective agonist for GPR55, offering a distinct pharmacological profile compared to traditional cannabinoid receptor agonists like Δ⁹-tetrahydrocannabinol (THC) and synthetic analogs such as WIN55,212-2. This guide provides a comprehensive comparison of O-1602 and traditional cannabinoid receptor agonists, supported by experimental data, to inform researchers and drug development professionals on its potential as a therapeutic alternative.
At a Glance: Key Differences
| Feature | O-1602 | Traditional Cannabinoid Agonists (e.g., THC, WIN55,212-2) |
| Primary Receptor Target | G-protein Coupled Receptor 55 (GPR55) | Cannabinoid Receptors 1 and 2 (CB1 & CB2) |
| Psychoactive Effects | Absent | Present (mediated by CB1) |
| Therapeutic Potential | Anti-inflammatory, Analgesic, Neuroprotective, Anti-cancer | Analgesic, Anti-emetic, Appetite Stimulant, Muscle Relaxant |
| Signaling Mechanism | Gα13-RhoA pathway | Gαi/o-mediated inhibition of adenylyl cyclase, modulation of ion channels |
Performance Comparison: Experimental Data
Receptor Binding and Activation
O-1602 demonstrates high selectivity for the GPR55 receptor, with negligible affinity for the classical CB1 and CB2 receptors. In contrast, traditional cannabinoid agonists are defined by their high affinity for CB1 and/or CB2 receptors.
| Compound | Receptor | EC50 (nM) | Reference |
| O-1602 | GPR55 | 13 | [1][2] |
| O-1602 | CB1 | >30,000 | [2] |
| O-1602 | CB2 | >30,000 | [2] |
| WIN55,212-2 | CB1 | - | - |
| WIN55,212-2 | CB2 | - | - |
| Δ⁹-THC | CB1 | 8 | [3] |
| Δ⁹-THC | CB2 | - | - |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.
Analgesic Effects
While traditional cannabinoid agonists are well-known for their analgesic properties, primarily mediated by CB1 receptor activation, the role of O-1602 in pain modulation is more nuanced and appears to be dependent on the type of pain.
In a rat model of acute arthritis, peripheral administration of O-1602 significantly reduced the movement-evoked firing of nociceptive C fibres. This effect was blocked by a GPR55 antagonist but not by CB1 or CB2 antagonists, indicating a GPR55-mediated analgesic effect in this inflammatory pain model.[4][5]
However, in a model of visceral pain induced by colorectal distension in rodents, the dual CB1/CB2 agonist WIN55,212-2 produced analgesia, whereas O-1602 had no effect.[6][7] This suggests that the analgesic efficacy of O-1602 may be limited to specific pain modalities, unlike the broad-spectrum analgesia of traditional cannabinoid agonists.
Anti-inflammatory Effects
Both O-1602 and traditional cannabinoids exhibit anti-inflammatory properties, albeit through different mechanisms.
A study investigating the effects of cannabinoids on cytokine production in vitro showed that THC can decrease the production of several pro-inflammatory cytokines and chemokines by human immune cells.[8] Similarly, studies have shown that O-1602 can reduce levels of the pro-inflammatory cytokine TNF-α.[9] However, in some contexts, GPR55 activation by O-1602 has been reported to enhance pro-inflammatory responses.[10] This highlights the complex and context-dependent immunomodulatory roles of GPR55.
Effects on Cell Viability and Proliferation
O-1602 has demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines. In paclitaxel-resistant breast cancer cells, O-1602 decreased cell viability and induced apoptosis.[11][12] Similarly, traditional cannabinoids like THC have also been shown to induce apoptosis in various cancer cell lines.[13] A direct comparative study in the same cancer cell line is needed for a conclusive assessment of their relative potencies.
Signaling Pathways
The distinct receptor targets of O-1602 and traditional cannabinoid agonists lead to the activation of different intracellular signaling cascades.
O-1602 (GPR55) Signaling Pathway
Activation of GPR55 by O-1602 primarily couples to Gα13, leading to the activation of the small GTPase RhoA and its downstream effectors. This pathway is implicated in the regulation of cell morphology, motility, and proliferation.
Traditional Cannabinoid Agonist (CB1 Receptor) Signaling Pathway
Traditional cannabinoid agonists, acting through the CB1 receptor, primarily couple to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various ion channels, ultimately resulting in the inhibition of neurotransmitter release. They also activate the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay is used to determine the potency and efficacy of agonists at G-protein coupled receptors.
Workflow:
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., GPR55 or CB1) are prepared from cultured cells or tissue homogenates.
-
Incubation: Membranes are incubated in a buffer containing GDP, the test agonist at various concentrations, and a constant, low concentration of [³⁵S]GTPγS.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound [³⁵S]GTPγS. Unbound radioligand is washed away.
-
Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and Emax values can be determined.
Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound (e.g., O-1602 or a traditional cannabinoid) or vehicle is administered, usually intraperitoneally or orally, at a predetermined time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution into the hind paw induces a localized inflammatory response and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) in the treated group is compared to the vehicle-treated control group. The percentage of inhibition of edema is calculated to determine the anti-inflammatory activity of the compound.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., O-1602 or a traditional cannabinoid) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours to allow viable cells to metabolize the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
O-1602 represents a significant departure from traditional cannabinoid receptor agonists. Its selectivity for GPR55 and lack of psychoactive effects make it an attractive candidate for therapeutic development, particularly in the areas of inflammatory disorders and certain types of pain. However, its efficacy appears to be more context-dependent than that of broad-spectrum traditional cannabinoid agonists. The distinct signaling pathways activated by O-1602 open up new avenues for research into the physiological roles of GPR55 and the development of novel therapeutics that circumvent the limitations of CB1 receptor-mediated drugs. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of O-1602 and traditional cannabinoid agonists in various disease models.
References
- 1. The orphan receptor GPR55 is a novel cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55 is expressed in glutamate neurons and functionally modulates nicotine taking and seeking in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CB1 Receptors Mediate the Analgesic Effects of Cannabinoids on Colorectal Distension-Induced Visceral Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB1 receptors mediate the analgesic effects of cannabinoids on colorectal distension-induced visceral pain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delta9 tetrahydrocannabinol and cannabidiol alter cytokine production by human immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Effects of Cannabinoids on Pro- and Anti-Inflammatory Cytokines: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Cannabis-induced cytotoxicity in leukemic cell lines: the role of the cannabinoid receptors and the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
O-1602: A Comparative Analysis of its Cross-Reactivity with G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
O-1602, a synthetic cannabidiol (B1668261) analog, has emerged as a valuable pharmacological tool for investigating the roles of certain G protein-coupled receptors (GPCRs). This guide provides a comprehensive comparison of O-1602's activity across its primary target, GPR55, and its cross-reactivity with other notable GPCRs, including the classical cannabinoid receptors (CB1 and CB2) and the orphan receptor GPR18. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Quantitative Comparison of O-1602 Activity at Various GPCRs
The following table summarizes the potency of O-1602 at GPR55, GPR18, CB1, and CB2 receptors, as determined by functional assays. Potency is expressed as the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum response.
| Receptor | Agonist/Antagonist Activity | EC50 (nM) | Reference |
| GPR55 | Agonist | 13 | |
| GPR18 | Agonist | 65 | [1] |
| CB1 | No significant activity | >30,000 | |
| CB2 | No significant activity | >30,000 |
Key Findings:
-
O-1602 is a potent agonist of GPR55, with an EC50 value in the low nanomolar range.
-
The compound also demonstrates agonist activity at GPR18, albeit with approximately 5-fold lower potency compared to GPR55.[1]
-
O-1602 exhibits negligible activity at the classical cannabinoid receptors, CB1 and CB2, with EC50 values exceeding 30 µM. This high degree of selectivity makes it a valuable tool for studying GPR55 and GPR18 signaling in isolation from the canonical endocannabinoid system.
Signaling Pathways Activated by O-1602
The activation of GPR55 and GPR18 by O-1602 initiates distinct downstream signaling cascades. Understanding these pathways is crucial for elucidating the physiological and pathological roles of these receptors.
GPR55 Signaling Pathway
Activation of GPR55 by O-1602 has been shown to couple to Gαq and Gα12/13 proteins, leading to the activation of multiple downstream effectors. This includes the activation of phospholipase C (PLC), which results in an increase in intracellular calcium, and the activation of the RhoA pathway. Furthermore, GPR55 stimulation by O-1602 can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
GPR18 Signaling Pathway
The signaling pathways coupled to GPR18 activation by O-1602 are also multifaceted. Studies have indicated that O-1602 can stimulate GPR18, leading to the activation of both Gαi/o and Gαq proteins. This results in downstream effects such as calcium mobilization and the phosphorylation of ERK1/2. The engagement of multiple G protein subtypes suggests that O-1602 may act as a biased agonist at GPR18, a phenomenon where a ligand preferentially activates a subset of a receptor's signaling pathways.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols for the key assays used to characterize the activity of O-1602 are provided below.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
Protocol:
-
Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared from cultured cells or tissues through homogenization and centrifugation.
-
Assay Buffer: A suitable assay buffer is prepared, typically containing Tris-HCl, MgCl₂, EDTA, and GDP.
-
Incubation: Membranes are incubated in the assay buffer with varying concentrations of O-1602 and a fixed concentration of [³⁵S]GTPγS.
-
Termination and Separation: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the data are analyzed using non-linear regression to determine the EC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a key downstream signaling event following the activation of many GPCRs.
Protocol:
-
Cell Culture and Starvation: Cells expressing the target receptor are cultured to an appropriate confluency and then serum-starved to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Cells are treated with varying concentrations of O-1602 for a specific duration.
-
Cell Lysis: The cells are lysed to release intracellular proteins.
-
Detection: The levels of phosphorylated ERK1/2 and total ERK1/2 are measured using methods such as Western blotting, ELISA, or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated and plotted against the concentration of O-1602 to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon GPCR activation, typically those coupled to Gαq proteins.
Protocol:
-
Cell Culture and Dye Loading: Cells expressing the receptor of interest are plated and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: A baseline fluorescence reading is taken before the addition of O-1602 at various concentrations.
-
Fluorescence Measurement: Changes in fluorescence intensity, which correlate with changes in [Ca²⁺]i, are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the ligand concentration to determine the EC50 value.
Conclusion
O-1602 is a selective and potent agonist for GPR55 and also demonstrates activity at GPR18, while being largely inactive at CB1 and CB2 receptors. This pharmacological profile makes it an indispensable tool for dissecting the distinct signaling pathways and physiological functions of GPR55 and GPR18. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced pharmacology of O-1602 and its therapeutic potential.
References
O-1602's Anti-inflammatory Effects: A Comparative Analysis Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of the atypical cannabinoid O-1602, with a focus on its validation using knockout animal models. Experimental data from key studies are presented to offer a comprehensive overview of its mechanism of action and performance against other alternatives.
O-1602: Efficacy in Preclinical Inflammatory Models
O-1602 has demonstrated significant anti-inflammatory properties in various preclinical models of inflammation. Its effects have been notably studied in inflammatory bowel disease (IBD), arthritis, and acute pancreatitis. A key area of investigation has been the identification of its molecular targets, with studies yielding intriguing and sometimes conflicting results, particularly concerning the role of the orphan G protein-coupled receptor 55 (GPR55).
Inflammatory Bowel Disease (IBD)
In models of dextran (B179266) sulfate (B86663) sodium (DSS) and trinitrobenzene sulfonic acid (TNBS)-induced colitis, administration of O-1602 (5 mg/kg i.p.) has been shown to significantly ameliorate disease severity.[1] This was evidenced by reductions in macroscopic and histological colitis scores, as well as decreased myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.[1]
A pivotal aspect of this research involved the use of knockout mice to elucidate the receptor-level mechanism. The protective effects of O-1602 were maintained in mice lacking the cannabinoid receptor 1 and 2 (CB₁/CB₂ double knockout) and, surprisingly, also in mice lacking the GPR55 gene.[1] This suggests that in the context of experimental colitis, O-1602 exerts its anti-inflammatory action independently of these three receptors.[1] One proposed mechanism for its protective effect is the inhibition of neutrophil recruitment.[1]
Arthritis and Nociception
In contrast to the findings in colitis models, research in a rat model of acute arthritis points towards the involvement of GPR55. In this model, peripheral administration of O-1602 significantly reduced the movement-evoked firing of nociceptive C fibres.[2][3] This analgesic effect was blocked by the GPR55 receptor antagonist O-1918, while antagonists for CB₁ and CB₂ receptors had no effect.[2][3] This highlights a potential tissue-specific or inflammation model-dependent mechanism of action for O-1602.
Acute Pancreatitis
Studies on cerulein-induced acute pancreatitis in mice have added another layer of complexity to the O-1602 and GPR55 interaction. In this model, both O-1602 (a GPR55 agonist) and Cannabidiol (B1668261) (CBD, a GPR55 antagonist) demonstrated similar protective and anti-inflammatory effects.[4] Both compounds improved the pathological changes and decreased the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[4] Furthermore, both O-1602 and CBD were found to attenuate the decrease in GPR55 expression observed in the pancreas during acute pancreatitis.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of O-1602 in different disease models.
Table 1: Effect of O-1602 on DSS-Induced Colitis in Wild-Type and Knockout Mice
| Parameter | Wild-Type (DSS + Vehicle) | Wild-Type (DSS + O-1602) | CB₁/CB₂ KO (DSS + O-1602) | GPR55 KO (DSS + O-1602) |
| Macroscopic Score | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Histological Score | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| MPO Activity | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data summarized from Schicho et al., 2011.[1]
Table 2: Effect of O-1602 and CBD on Cerulein-Induced Acute Pancreatitis in Mice
| Parameter | Control | Acute Pancreatitis (AP) | AP + O-1602 (10 mg/kg) | AP + CBD (0.5 mg/kg) |
| Pancreatic Edema | Normal | Severe | Significantly Reduced | Significantly Reduced |
| Plasma Amylase Activity | Normal | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Plasma TNF-α Levels | Low | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Plasma IL-6 Levels | Low | Significantly Increased | No Significant Change | Significantly Reduced |
| Pancreatic GPR55 mRNA | Normal | Significantly Decreased | Attenuated Decrease | Attenuated Decrease |
Data summarized from Li et al., 2013.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
DSS-Induced Colitis Model
-
Animal Model: C57BL/6N wild-type, CB₁/CB₂ double knockout, and GPR55 knockout mice were used.
-
Induction of Colitis: Mice received 2.5% or 4% dextran sulfate sodium (DSS) in their drinking water for 7 days.
-
Treatment: O-1602 (5 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection daily.
-
Assessment:
-
Macroscopic Scoring: The colon was assessed for inflammation, ulceration, and other signs of damage.
-
Histological Scoring: Colon tissue sections were stained with hematoxylin (B73222) and eosin (B541160) and scored for inflammation severity and tissue damage.
-
Myeloperoxidase (MPO) Activity: MPO activity in the colon was measured as an indicator of neutrophil infiltration.
-
Cerulein-Induced Acute Pancreatitis Model
-
Animal Model: C57BL mice were used.
-
Induction of Pancreatitis: Acute pancreatitis was induced by hourly intraperitoneal injections of cerulein (50 µg/kg) for a total of 6 injections.
-
Treatment: O-1602 (10 mg/kg) or CBD (0.5 mg/kg) was administered i.p. 30 minutes before the first and fifth cerulein injections.
-
Assessment:
-
Histopathology: Pancreatic tissue was examined for edema, inflammation, and necrosis.
-
Biochemical Analysis: Plasma levels of amylase, TNF-α, and IL-6 were measured.
-
Gene Expression: Pancreatic GPR55 mRNA and protein levels were determined by RT-PCR and Western blot, respectively.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for O-1602 and the general experimental workflow for validating its effects using knockout models.
Caption: Proposed GPR55 signaling pathway for O-1602.
Caption: Workflow for validating O-1602 effects with knockout models.
Comparison with Alternatives
The primary alternative investigated alongside O-1602 in the provided studies is Cannabidiol (CBD) .
-
Mechanism of Action: While O-1602 is generally considered a GPR55 agonist, CBD is reported to be a GPR55 antagonist.[4] Despite their opposing effects on GPR55 in vitro, they exhibited similar anti-inflammatory effects in the acute pancreatitis model.[4] This suggests that the anti-inflammatory actions of CBD in this context may be independent of GPR55 antagonism, or that the in vivo pharmacology of these compounds and the role of GPR55 are more complex than currently understood. CBD is known to have multiple other targets, including CB₁, CB₂, and various non-cannabinoid receptors and channels, which could contribute to its anti-inflammatory profile.[5]
-
Efficacy: In the acute pancreatitis model, both O-1602 and CBD effectively reduced pancreatic damage and levels of the pro-inflammatory cytokine TNF-α.[4] However, only CBD significantly reduced the levels of IL-6, suggesting some differences in their downstream effects.[4]
Other potential alternatives include traditional cannabinoid receptor agonists (acting on CB₁ and CB₂) and other atypical cannabinoids like abnormal cannabidiol (Abn-CBD).[6][7] However, direct comparative studies in knockout models are less common. The advantage of O-1602, particularly in the context of IBD, appears to be its efficacy in the absence of CB₁ and CB₂ receptor activation, which could potentially avoid the psychoactive side effects associated with CB₁ agonists.[1]
Conclusion
The validation of O-1602's anti-inflammatory effects using knockout models has revealed a complex and context-dependent mechanism of action. In experimental colitis, its protective effects are independent of CB₁, CB₂, and GPR55 receptors, pointing towards a novel, yet to be fully identified, target.[1] Conversely, in a model of inflammatory pain, its analgesic effects appear to be mediated by GPR55.[2][3] The similar in vivo effects of the GPR55 agonist O-1602 and the antagonist CBD in acute pancreatitis further highlight the need for more research to unravel the intricate pharmacology of this system.[4]
For drug development professionals, O-1602 represents a promising anti-inflammatory candidate. Its ability to act independently of the classical cannabinoid receptors in certain conditions is a significant advantage. However, the conflicting data regarding its interaction with GPR55 underscores the importance of careful target validation in specific disease contexts. Future research should focus on identifying the novel receptor responsible for its effects in the gut and further clarifying the role of GPR55 in different inflammatory states.
References
- 1. The atypical cannabinoid O-1602 protects against experimental colitis and inhibits neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. realmofcaring.org [realmofcaring.org]
- 5. Antioxidative and Anti-Inflammatory Properties of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel endocannabinoid receptor GPR55 is activated by atypical cannabinoids but does not mediate their vasodilator effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antitumorigenic Properties of O-1602 and Paclitaxel
In the landscape of oncological research, the exploration of novel therapeutic agents with potent antitumorigenic activity is paramount. This guide provides a detailed comparison of the established chemotherapeutic agent, paclitaxel (B517696), and the emerging atypical cannabinoid, O-1602. We will delve into their mechanisms of action, present comparative experimental data on their efficacy, and outline the methodologies behind these findings. This objective analysis aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of both compounds.
At a Glance: O-1602 vs. Paclitaxel
| Feature | O-1602 | Paclitaxel |
| Drug Class | Atypical Cannabinoid | Taxane |
| Primary Mechanism | GPR55/GPR18 agonist, anti-inflammatory, pro-apoptotic | Microtubule stabilizer |
| Cell Cycle Arrest | Not its primary mechanism | G2/M phase |
| Key Signaling Pathways | ↓ STAT3, ↓ NFκB, ↑ p53, ↑ BAX | ↓ PI3K/AKT, ↑ JNK/SAPK |
| Primary Clinical Use | Investigational | Breast, Ovarian, Lung, and other cancers |
| Notable Property | Effective in paclitaxel-resistant models, lacks psychoactive effects | Broad-spectrum efficacy, well-established clinical use |
In Vitro Efficacy: A Head-to-Head Comparison
The antitumorigenic effects of O-1602 and paclitaxel have been evaluated across various cancer cell lines. Notably, studies have investigated the efficacy of O-1602 in paclitaxel-resistant breast cancer models, offering a unique comparative perspective.
Cell Viability
A key measure of a compound's cytotoxic effect is its ability to reduce cancer cell viability.
Table 1: Effect of O-1602 on the Viability of Paclitaxel-Resistant Breast Cancer Cells [1][2]
| Cell Line | Compound | Concentration | % Cell Viability (relative to control) |
| MCF-7 (Paclitaxel-Resistant) | O-1602 | 0.1 µM | ~95% |
| 1 µM | ~80% | ||
| 5 µM | ~60% | ||
| 10 µM | ~50% | ||
| MDA-MB-231 (Paclitaxel-Resistant) | O-1602 | 0.1 µM | ~90% |
| 1 µM | ~75% | ||
| 5 µM | ~55% | ||
| 10 µM | ~40% |
In colon cancer cell lines, O-1602 has also demonstrated a significant, concentration-dependent reduction in cell viability.[3][4]
Table 2: Effect of O-1602 on the Viability of Colon Cancer Cells [3][4]
| Cell Line | Compound | Concentration | % Decrease in Cell Viability (after 48h) |
| HT-29 | O-1602 | 0.1 µM | Significant decrease |
| 1 µM | Significant decrease | ||
| 5 µM | Significant decrease | ||
| 10 µM | Significant decrease | ||
| SW480 | O-1602 | 0.1 µM | Significant decrease |
| 1 µM | Significant decrease | ||
| 5 µM | Significant decrease | ||
| 10 µM | Significant decrease |
For paclitaxel, its potent cytotoxic effects are well-documented across a wide range of cancer cell lines. For instance, in canine mammary gland tumor cells, paclitaxel decreased cell viability in a dose-dependent manner.
Apoptosis
The induction of programmed cell death, or apoptosis, is a critical mechanism for many anticancer agents.
Table 3: Apoptosis Induction by O-1602 in Paclitaxel-Resistant Breast Cancer Cells [1]
| Cell Line | Compound | Concentration | % Apoptotic Cells (Annexin V+) |
| MCF-7 (Paclitaxel-Resistant) | O-1602 | 2 µM | ~25-30% |
| MDA-MB-231 (Paclitaxel-Resistant) | O-1602 | 2 µM | ~40% |
Paclitaxel is a well-known inducer of apoptosis, often as a consequence of mitotic arrest. In breast cancer cells, paclitaxel treatment leads to a significant increase in apoptotic cells.
In Vivo Antitumor Activity
The ultimate test of an anticancer agent's efficacy lies in its ability to inhibit tumor growth in living organisms.
Table 4: In Vivo Antitumor Efficacy of O-1602
| Cancer Model | Treatment | Dosage | Key Findings |
| Colitis-associated colon cancer (mouse model)[3][4] | O-1602 | 3 mg/kg, i.p. | 50% reduction in tumor area, 30% reduction in tumor incidence. |
| Paclitaxel-resistant breast cancer (zebrafish xenograft)[1][5] | O-1602 | 2 µM | Significant reduction in tumor growth. |
Paclitaxel's in vivo antitumor activity is the basis for its widespread clinical use and has been demonstrated in numerous preclinical models. For example, in A549 xenograft mice, paclitaxel administration significantly inhibits tumor growth.
Mechanisms of Action and Signaling Pathways
O-1602 and paclitaxel exert their antitumorigenic effects through distinct molecular mechanisms and by modulating different intracellular signaling pathways.
O-1602: A Multi-Targeted Approach
O-1602 is an atypical cannabinoid that is thought to act primarily through G protein-coupled receptors GPR55 and GPR18.[1] Its anticancer effects are multifaceted, involving the induction of apoptosis and the modulation of inflammatory pathways that contribute to tumorigenesis.[3][4]
Key signaling pathways affected by O-1602 include:
-
Inhibition of Pro-survival Pathways: O-1602 has been shown to decrease the activation of oncogenic transcription factors such as STAT3 and NFκB.[3][4]
-
Activation of Tumor Suppressor Pathways: Treatment with O-1602 leads to an increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein BAX.[3][4]
References
- 1. Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of O-1602 in Wild-Type Versus GPR55 Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of O-1602, a synthetic cannabidiol (B1668261) analog, in wild-type mice and mice lacking the G-protein coupled receptor 55 (GPR55), often referred to as GPR55 knockout (KO) mice. O-1602 is recognized as a potent agonist of GPR55, and studying its effects in the presence and absence of this receptor is crucial for elucidating the receptor's physiological roles and evaluating O-1602's therapeutic potential.[1][2] This document synthesizes experimental data from multiple studies to highlight the GPR55-dependent and independent actions of O-1602.
Core Findings at a Glance
O-1602 exhibits a range of effects in wild-type mice that are significantly diminished or entirely absent in GPR55 knockout mice, confirming its primary mechanism of action through this receptor in several physiological systems. Key differences are observed in gastrointestinal motility, central nervous system activity, and inflammatory responses. However, some studies also suggest potential GPR55-independent effects, particularly in the context of inflammation, warranting further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of O-1602 in wild-type and GPR55 knockout mice.
Table 1: Effects of O-1602 on Gastrointestinal Motility
| Parameter | Mouse Strain | Treatment | Result | GPR55-Dependence |
| Colonic Bead Expulsion Time | Wild-Type (C57/Bl6) | O-1602 (10 mg/kg, i.p.) | Significantly slowed colonic bead expulsion.[1][2] | Dependent |
| GPR55 Knockout | O-1602 (10 mg/kg, i.p.) | No significant effect on colonic bead expulsion time.[1][2] | ||
| Whole Gut Transit | Wild-Type (C57/Bl6) | O-1602 (10 mg/kg, i.p.) | Significantly slowed whole gut transit.[1] | Dependent |
| GPR55 Knockout | O-1602 (10 mg/kg, i.p.) | No significant effect on whole gut transit.[1] | ||
| Evoked Contractions in Colon Muscle Strips | Wild-Type | O-1602 | Concentration-dependently reduced evoked contractions by ~60%.[1][2] | Dependent |
| GPR55 Knockout | O-1602 | Significantly reduced inhibitory effect of O-1602.[3] |
Table 2: Effects of O-1602 on Neurotransmitter Release
| Parameter | Mouse Strain | Treatment | Result | GPR55-Dependence |
| Miniature Excitatory Postsynaptic Current (mEPSC) Frequency | Wild-Type (C57BL) | O-1602 (100 nM) | Increased mEPSC frequency by 118 ± 33%.[4] | Dependent |
| GPR55 Knockout | O-1602 (100 nM) | No effect on mEPSC frequency (-2 ± 3% change).[4][5] | ||
| Probability of Evoked Release (Pr) | Wild-Type | O-1602 | Increased Pr by 31 ± 6%.[4] | Dependent |
| GPR55 Knockout | O-1602 | No effect on Pr (-1.2 ± 5.3% change).[4] | ||
| Presynaptic Ca2+ Elevation | Wild-Type | O-1602 | Induced a long-lasting Ca2+ response.[4] | Dependent |
| GPR55 Knockout | O-1602 | No elevation of presynaptic Ca2+.[4] |
Table 3: Effects of O-1602 in a Model of Experimental Colitis (DSS-induced)
| Parameter | Mouse Strain | Treatment | Result | GPR55-Dependence |
| Macroscopic Damage Score | Wild-Type (C57BL/6) | O-1602 (5 mg/kg, twice daily) | Significantly decreased macroscopic damage score. | Independent |
| GPR55 Knockout | O-1602 (5 mg/kg, twice daily) | Significantly decreased macroscopic damage score.[6] | ||
| Myeloperoxidase (MPO) Activity | Wild-Type (C57BL/6) | O-1602 (5 mg/kg, twice daily) | Significantly decreased MPO activity. | Independent |
| GPR55 Knockout | O-1602 (5 mg/kg, twice daily) | Decreased MPO activity.[6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of O-1602 through GPR55 and a typical experimental workflow for comparing its effects in wild-type and GPR55 knockout mice.
Caption: Proposed signaling pathway for O-1602 via GPR55 activation.
Caption: General experimental workflow for comparative studies.
Detailed Experimental Protocols
The methodologies summarized below are based on protocols described in the cited literature. For precise details, including buffer compositions and specific equipment settings, consulting the original publications is recommended.
In Vivo Gastrointestinal Motility Assays
-
Animals: Age- and weight-matched male wild-type (e.g., C57/Bl6) and GPR55 knockout mice are used.[1]
-
Drug Administration: O-1602 (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[1][2]
-
Whole Gut Transit Time:
-
Mice are fasted overnight with free access to water.
-
Twenty minutes after O-1602 or vehicle injection, a non-absorbable marker (e.g., carmine (B74029) red in methylcellulose) is administered by oral gavage.[1]
-
The time to the first appearance of the colored marker in feces is recorded for each mouse.[1]
-
-
Colonic Bead Expulsion:
In Vitro Electrophysiology
-
Tissue Preparation: Brain slices (e.g., hippocampal slices) are prepared from wild-type and GPR55 knockout mice.
-
Recording: Whole-cell patch-clamp recordings are performed on pyramidal neurons to measure mEPSCs.
-
Drug Application: O-1602 (e.g., 100 nM) is bath-applied to the slices.[4]
-
Data Analysis: Changes in mEPSC frequency and amplitude before and after drug application are analyzed.
DSS-Induced Colitis Model
-
Induction of Colitis: Mice are provided with drinking water containing dextran (B179266) sulfate (B86663) sodium (DSS; e.g., 2.5-4%) for a defined period (e.g., 7 days) to induce colitis.[6]
-
Treatment: O-1602 (e.g., 5 mg/kg) or vehicle is administered daily or twice daily via i.p. injection.[6]
-
Assessment of Colitis Severity:
-
Macroscopic Scoring: At the end of the experiment, the colon is removed, and the extent of inflammation is scored based on criteria such as stool consistency, presence of blood, and colon length.[6]
-
Myeloperoxidase (MPO) Activity: A section of the colon is homogenized and MPO activity, an indicator of neutrophil infiltration, is measured using a colorimetric assay.[6]
-
Discussion and Interpretation
Interestingly, in the context of DSS-induced colitis, O-1602 demonstrated a protective effect in both wild-type and GPR55 knockout mice.[6] This suggests that while GPR55 may play a role in inflammation, O-1602 can also exert anti-inflammatory effects through GPR55-independent pathways. The precise mechanisms of these alternative pathways remain to be fully elucidated but may involve other G-protein coupled receptors or cellular targets.
Conclusion
This comparative guide underscores the importance of using knockout animal models to validate the mechanism of action of pharmacological compounds. The differential effects of O-1602 in wild-type versus GPR55 knockout mice have been instrumental in confirming GPR55 as its primary target for specific physiological functions. For drug development professionals, these findings suggest that while targeting GPR55 with O-1602 holds promise, a thorough understanding of its potential off-target or GPR55-independent effects is essential for predicting its full therapeutic profile and potential side effects. Further research is warranted to explore the nuances of O-1602's pharmacology and the intricate roles of GPR55 in health and disease.
References
- 1. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for the putative cannabinoid receptor, GPR55, mediated inhibitory effects on intestinal contractility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The atypical cannabinoid O-1602 protects against experimental colitis and inhibits neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of O-1602 (Standard): A Guide for Laboratory Professionals
For Immediate Release – Proper management and disposal of the synthetic cannabinoid agonist O-1602 are critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of O-1602 and its common solvent, methyl acetate (B1210297).
O-1602, a synthetic compound structurally related to cannabidiol, is a potent agonist of the GPR55 receptor and is frequently used in neuroscience and cell signaling research.[1] It is imperative that all personnel handling this compound are familiar with its properties and the associated safety protocols.
Summary of Key Data
For quick reference, the following table summarizes the essential quantitative information for O-1602.
| Property | Value |
| Molecular Weight | 258.36 g/mol [1] |
| Molecular Formula | C₁₇H₂₂O₂[1] |
| Purity | ≥97%[1] |
| Storage Temperature | -20°C[1][2] |
| CAS Number | 317321-41-8[1][2] |
Disposal Procedures
The proper disposal of O-1602, which is often supplied dissolved in methyl acetate, requires adherence to regulations for both the compound and the solvent.[1][2] The following procedures outline the necessary steps for safe disposal.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Disposal of O-1602 Solution (in Methyl Acetate)
-
Consult Safety Data Sheets (SDS): Always refer to the specific Safety Data Sheet provided by the supplier for both O-1602 and methyl acetate for the most detailed and up-to-date disposal information.
-
Waste Collection:
-
Collect waste O-1602 solution in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be compatible with flammable organic solvents.
-
Clearly label the container as "Hazardous Waste," and list the contents, including "O-1602" and "Methyl Acetate," along with their approximate concentrations and volumes.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a well-ventilated, designated hazardous waste storage area, away from heat, sparks, and open flames.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Disposal will likely involve incineration at a permitted hazardous waste facility.
-
Disposal of Empty Containers
-
Rinsing:
-
Triple rinse the empty O-1602 container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous waste and add it to your designated hazardous waste container for O-1602/methyl acetate waste.
-
-
Container Disposal:
-
After triple rinsing, the container may be considered non-hazardous in some jurisdictions. However, it is best practice to deface the label to prevent misuse.
-
Follow your institution's guidelines for the disposal of chemically contaminated glassware or plasticware.
-
Experimental Protocols
While this document focuses on disposal, it is important to note that the handling of O-1602 in experimental settings should always be conducted in a well-ventilated area, preferably within a chemical fume hood. Researchers should consult relevant literature for detailed experimental protocols involving O-1602. Studies have investigated its effects on cell viability and migration, with concentrations typically in the nanomolar to low micromolar range.[3]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the key steps and decision points.
Caption: A flowchart outlining the proper disposal procedure for O-1602.
By adhering to these procedures, laboratories can ensure the safe and responsible management of O-1602 waste, protecting both personnel and the environment.
References
Personal protective equipment for handling O-1602 (Standard)
For researchers, scientists, and drug development professionals handling O-1602, a potent synthetic cannabinoid analog, adherence to strict safety protocols is paramount to ensure personal safety and prevent contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans. O-1602 is intended for research and forensic applications and is not for human or veterinary use.[1]
As a research chemical, the full toxicological properties of O-1602 may not be fully known. Therefore, it is crucial to handle it with the utmost care, assuming it is a potentially hazardous substance. Similar cannabinoid compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is critical when working with O-1602. The following table summarizes the required PPE and safety measures.
| Protection Type | Equipment/Procedure | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of the chemical solution. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and potential dermal absorption. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation exposure, especially when handling the solid form or creating solutions. |
| General Hygiene | Wash hands thoroughly after handling | Prevents accidental ingestion or spread of the chemical. Do not eat, drink, or smoke in the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of O-1602 from receipt to experimental use.
-
Receiving and Storage :
-
Preparation of Solutions :
-
All handling of the solid compound or preparation of solutions should be performed in a chemical fume hood to avoid inhalation of dust or vapors.
-
Use appropriate solvents such as methyl acetate, DMF, DMSO, or ethanol (B145695) for dissolution.[1]
-
Before opening the vial, gently tap it to ensure any material in the cap settles to the bottom.[4]
-
-
Experimental Use :
-
Wear the appropriate PPE at all times.
-
Conduct all experiments involving O-1602 in a designated area to prevent cross-contamination.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Spill and Emergency Procedures :
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
In case of skin contact, immediately wash the affected area with soap and water.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes.
-
If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[5][6]
-
Workflow for Handling O-1602
Caption: Workflow for the safe handling of O-1602 from receipt to post-experimental cleanup.
Disposal Plan
Proper disposal of O-1602 and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste containing O-1602, including unused solutions, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Container Labeling :
-
Label the waste container with "Hazardous Waste," the full chemical name ("O-1602"), and any associated solvent hazards (e.g., "Flammable Liquid" for methyl acetate).
-
-
Storage of Waste :
-
Store the sealed waste container in a designated secondary containment area, away from incompatible materials, until it is collected for disposal.
-
-
Disposal Method :
-
Dispose of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal. Never dispose of O-1602 down the drain.
-
O-1602 Disposal Pathway
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
